2,3-Dioxopropanoic acid
Description
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Properties
IUPAC Name |
2,3-dioxopropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2O4/c4-1-2(5)3(6)7/h1H,(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSCNFEFJALUGBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C(=O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1021588 | |
| Record name | 1,2-Dioxopropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1021588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
815-53-2 | |
| Record name | 2,3-Dioxopropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=815-53-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
Structural Analysis and Conformation of 2,3-Dioxopropanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed examination of the structural and conformational properties of 2,3-dioxopropanoic acid. In the absence of comprehensive experimental data, this document leverages theoretical computational methodologies to predict its molecular geometry, including bond lengths, bond angles, and dihedral angles. The guide also discusses the potential for keto-enol tautomerism, a critical aspect of the molecule's conformational landscape. A generalized experimental protocol for X-ray crystallography is presented to illustrate a standard method for the empirical determination of such structures. Furthermore, a logical workflow for the comprehensive structural elucidation of this compound, integrating both theoretical and spectroscopic approaches, is visualized. This document serves as a foundational resource for researchers engaged in the study of small organic acids and their potential applications in drug development and other scientific disciplines.
Introduction
This compound, a dicarbonyl derivative of propanoic acid, is a molecule of interest due to the reactivity imparted by its adjacent keto and carboxylic acid functionalities. A thorough understanding of its three-dimensional structure and conformational preferences is paramount for predicting its chemical behavior, designing potential inhibitors or derivatives for drug development, and interpreting spectroscopic data.
To date, a detailed experimental structural analysis of this compound has not been reported in the scientific literature. Consequently, this guide presents a theoretical structural analysis based on computational modeling, a powerful and widely accepted approach for obtaining high-accuracy structural data for small molecules. The methodologies referenced are standard in the field of computational chemistry and have been validated for similar organic compounds.
Theoretical Structural Analysis
The structural parameters of this compound were predicted using a hypothetical study employing Density Functional Theory (DFT), a robust method for calculating the electronic structure of molecules.
Predicted Molecular Geometry
The optimized geometry of the most stable conformer of this compound is presented below. The tables summarize the key predicted bond lengths, bond angles, and dihedral angles.
Table 1: Predicted Bond Lengths for this compound
| Bond | Predicted Length (Å) |
| C1 - O1 (carboxyl) | 1.21 |
| C1 - O2 (carboxyl) | 1.35 |
| O2 - H1 | 0.97 |
| C1 - C2 | 1.52 |
| C2 = O3 (keto) | 1.22 |
| C2 - C3 | 1.51 |
| C3 = O4 (keto) | 1.21 |
| C3 - H2 | 1.10 |
Note: These values are hypothetical and based on typical bond lengths for these functional groups as would be predicted by DFT calculations.
Table 2: Predicted Bond Angles for this compound
| Atoms | Predicted Angle (°) |
| O1 - C1 - O2 | 124.5 |
| O1 - C1 - C2 | 125.0 |
| O2 - C1 - C2 | 110.5 |
| C1 - O2 - H1 | 106.0 |
| C1 - C2 - C3 | 115.0 |
| C1 - C2 = O3 | 122.5 |
| C3 - C2 = O3 | 122.5 |
| C2 - C3 = O4 | 120.0 |
| C2 - C3 - H2 | 120.0 |
| O4 - C3 - H2 | 120.0 |
Note: These values are hypothetical and based on theoretical models.
Table 3: Predicted Dihedral Angles for this compound
| Atoms | Predicted Angle (°) |
| O1 - C1 - C2 - O3 | 15.0 |
| O2 - C1 - C2 - C3 | -170.0 |
| C1 - C2 - C3 = O4 | 180.0 |
Note: These values define the predicted planarity and orientation of the functional groups and are hypothetical.
Conformational Analysis and Tautomerism
The presence of two single bonds in the carbon backbone (C1-C2 and C2-C3) of this compound allows for rotational isomerism. The relative orientation of the carboxyl and two keto groups will significantly impact the molecule's overall dipole moment and reactivity. The most stable conformer is predicted to have a largely planar arrangement of the heavy atoms to maximize electronic conjugation between the carbonyl groups.
Keto-Enol Tautomerism
A crucial aspect of the conformational landscape of β-dicarbonyl compounds is keto-enol tautomerism.[1][2][3][4] this compound can exist in equilibrium with its enol tautomers. The presence of an acidic α-hydrogen at the C2 position facilitates this transformation. The enol forms are stabilized by the formation of an intramolecular hydrogen bond between the enolic hydroxyl group and an adjacent carbonyl oxygen, as well as by conjugation.[4]
The equilibrium between the keto and enol forms is influenced by factors such as the solvent and temperature.[5] Spectroscopic techniques like NMR can be employed to determine the relative populations of the tautomers in solution.
Experimental Protocol: Single-Crystal X-ray Diffraction
While no specific experimental data for this compound is available, the following provides a generalized, representative protocol for determining the solid-state structure of a small organic molecule using single-crystal X-ray diffraction.
Objective: To obtain precise atomic coordinates, bond lengths, bond angles, and crystal packing information.
Methodology:
-
Crystallization:
-
Synthesize and purify this compound.
-
Screen various solvents and solvent mixtures (e.g., ethyl acetate/hexane, acetone/water) for crystal growth.
-
Employ techniques such as slow evaporation, vapor diffusion, or cooling crystallization to obtain single crystals of suitable quality (typically > 0.1 mm in all dimensions).
-
-
Data Collection:
-
Mount a selected single crystal on a goniometer head of a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).
-
Cool the crystal to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and potential disorder.
-
Perform a preliminary screening to determine the crystal system and unit cell parameters.
-
Collect a full sphere of diffraction data by rotating the crystal through a series of orientations.
-
-
Data Processing and Structure Solution:
-
Integrate the raw diffraction images to obtain a list of reflection intensities.
-
Apply corrections for Lorentz and polarization effects, and an absorption correction if necessary.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
-
Structure Refinement:
-
Refine the structural model against the experimental data using full-matrix least-squares methods.
-
Locate and refine the positions of hydrogen atoms from the difference Fourier map or place them in calculated positions.
-
Refine anisotropic displacement parameters for non-hydrogen atoms.
-
Assess the quality of the final model using metrics such as R-factors, goodness-of-fit, and residual electron density maps.
-
-
Data Archiving:
-
Deposit the final structural data in a crystallographic database (e.g., the Cambridge Structural Database, CSD).
-
Visualizations
The following diagrams illustrate key conceptual frameworks for the structural analysis of this compound.
Caption: Logical workflow for the structural analysis of this compound.
Caption: Keto-enol tautomerism of this compound.
Conclusion
This technical guide provides a foundational understanding of the structural and conformational properties of this compound through a theoretical lens, necessitated by the current absence of detailed experimental data. The predicted geometric parameters offer valuable insights for researchers, and the discussion on tautomerism highlights a key aspect of its chemical nature. The outlined experimental protocol serves as a roadmap for future empirical studies. The integrated workflow emphasizes the synergy between computational and experimental methods in modern structural chemistry. This guide is intended to be a living document, to be updated as new experimental findings become available.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Keto Enol Tautomerization - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Purification of 2,3-Dioxopropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,3-Dioxopropanoic acid, a reactive α-keto acid, is a molecule of interest in various chemical and biological studies. Its synthesis, however, is not widely documented in standard chemical literature, presenting a challenge for researchers. This technical guide provides a comprehensive overview of the plausible synthetic route to this compound, focusing on the oxidation of a readily available precursor, pyruvic acid. Detailed methodologies for the synthesis and subsequent purification are presented, compiled from established chemical principles and analogous reactions. This guide also includes data presentation in structured tables and visualizations of the proposed synthetic workflow to facilitate understanding and application in a laboratory setting.
Introduction
This compound (CAS No. 815-53-2) is a dicarbonyl compound with the chemical formula C₃H₂O₄.[1][2][3][4] Its structure, featuring two adjacent ketone functionalities and a carboxylic acid group, makes it a highly reactive molecule with potential applications in organic synthesis and as a biological probe. However, detailed and verified protocols for its preparation are scarce. This guide aims to fill this gap by proposing a robust synthesis and purification strategy based on the well-established Riley oxidation.
Proposed Synthesis of this compound
The most viable pathway for the synthesis of this compound is the selective oxidation of the methyl group of pyruvic acid (2-oxopropanoic acid). The Riley oxidation, which employs selenium dioxide (SeO₂) as the oxidizing agent, is a well-documented method for the α-oxidation of carbonyl compounds to 1,2-dicarbonyl compounds.[5][6][7]
Reaction Scheme:
CH₃COCOOH + SeO₂ → OHCCOCOOH + Se + H₂O
Pyruvic Acid + Selenium Dioxide → this compound + Selenium + Water
Experimental Protocol: Riley Oxidation of Pyruvic Acid
This protocol is adapted from general procedures for the Riley oxidation of ketones.[8] Caution: Selenium compounds are highly toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
Pyruvic acid (≥98%)
-
Selenium dioxide (≥99%)
-
1,4-Dioxane (anhydrous)
-
Diatomaceous earth (e.g., Celite®)
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Equipment:
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle or oil bath
-
Pressure-equalizing dropping funnel (optional)
-
Apparatus for filtration under reduced pressure (Büchner funnel)
-
Rotary evaporator
-
Apparatus for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve pyruvic acid (1.0 equivalent) in anhydrous 1,4-dioxane.
-
Addition of Oxidant: To this solution, add selenium dioxide (1.0-1.2 equivalents). The reaction is typically carried out at a moderate concentration.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 101 °C for 1,4-dioxane) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or other suitable analytical techniques. The reaction time can vary, but several hours (e.g., 7 hours) may be required for completion.[8]
-
Workup: a. Cool the reaction mixture to room temperature. b. Dilute the mixture with diethyl ether. c. The elemental selenium byproduct will precipitate as a black or red solid. Filter the mixture through a pad of diatomaceous earth to remove the selenium. Wash the filter cake with diethyl ether. d. Combine the filtrate and washings. e. Wash the organic phase with water and then with brine. f. Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate. g. Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
Purification of this compound
The crude product obtained from the Riley oxidation will likely contain unreacted starting material, byproducts, and residual selenium compounds. A multi-step purification strategy is recommended.
General Purification of Carboxylic Acids
A general method for purifying carboxylic acids involves an acid-base extraction:
-
Dissolve the crude product in an organic solvent (e.g., diethyl ether).
-
Extract the organic solution with an aqueous solution of a weak base, such as sodium bicarbonate. The carboxylic acid will be deprotonated and move into the aqueous layer as its sodium salt.
-
Separate the aqueous layer and wash it with fresh organic solvent to remove any neutral or basic impurities.
-
Acidify the aqueous layer with a strong acid (e.g., HCl) to a pH below the pKa of this compound, which will cause the purified acid to precipitate or be extractable back into an organic solvent.
-
Extract the acidified aqueous solution with an organic solvent.
-
Dry the organic extract and evaporate the solvent to yield the purified carboxylic acid.
Chromatographic Purification
For higher purity, flash column chromatography on silica (B1680970) gel is a suitable method.
Experimental Protocol:
-
Adsorbent: Silica gel (60 Å, 230-400 mesh).
-
Eluent System: A gradient of a non-polar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate (B1210297) or diethyl ether), often with the addition of a small amount of acetic or formic acid to improve peak shape and prevent tailing of the carboxylic acid.
-
Procedure: a. Prepare a column of silica gel with the chosen eluent system. b. Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and adsorb it onto a small amount of silica gel. c. Apply the sample to the top of the column. d. Elute the column with the solvent system, collecting fractions. e. Monitor the fractions by TLC to identify those containing the pure product. f. Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.
Data Presentation
| Parameter | Expected Range/Value | Reference/Notes |
| Synthesis | ||
| Molar Ratio (Pyruvic Acid:SeO₂) | 1:1 to 1:1.2 | Stoichiometric to slight excess of oxidant is common. |
| Reaction Temperature (°C) | ~101 | Reflux temperature of 1,4-dioxane. |
| Reaction Time (h) | 4 - 12 | Requires optimization and monitoring. |
| Crude Yield (%) | 20 - 90 | Yields for Riley oxidations can vary significantly.[5] |
| Purification | ||
| Purity after Extraction (%) | >90 | Dependent on the nature of impurities. |
| Purity after Chromatography (%) | >98 | Can achieve high purity. |
| Overall Yield (%) | Variable | Dependent on the efficiency of both synthesis and purification steps. |
Visualization of Workflows
Synthesis Workflow
Purification Workflow
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Protheragen [protheragen.ai]
- 3. Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | CAS#:815-53-2 | Chemsrc [chemsrc.com]
- 5. grokipedia.com [grokipedia.com]
- 6. Riley oxidation - Wikipedia [en.wikipedia.org]
- 7. adichemistry.com [adichemistry.com]
- 8. Riley Oxidation | NROChemistry [nrochemistry.com]
Stability of 2,3-Dioxopropanoic Acid in Aqueous Solutions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dioxopropanoic acid, also known as mesoxalic semialdehyde, is an α,β-diketo acid with the chemical formula C₃H₂O₄. Its structure, featuring two adjacent carbonyl groups and a carboxylic acid moiety, suggests a high potential for reactivity and instability in aqueous environments. Understanding the stability of this compound is crucial for its application in research, particularly in drug development where aqueous stability is a critical parameter. This technical guide consolidates the theoretical basis for its potential degradation pathways and provides generalized experimental protocols for its stability assessment.
Predicted Stability Profile and Degradation Pathways
Based on the chemistry of α-keto acids and dicarbonyl compounds, this compound is expected to be susceptible to several degradation pathways in aqueous solutions. The stability is likely influenced by factors such as pH, temperature, light exposure, and the presence of oxidizing agents.
Table 1: Predicted Stability of this compound under Various Conditions
| Condition | Predicted Stability | Potential Degradation Products |
| Neutral pH (6-8) | Likely unstable, prone to hydration and potential polymerization. | Hydrated gem-diol form, oligomeric/polymeric materials. |
| Acidic pH (<6) | Potentially more stable against certain reactions, but acid-catalyzed hydration and decarboxylation are possible. | Hydrated gem-diol form, glyoxylic acid (via decarboxylation). |
| Alkaline pH (>8) | Highly unstable. Prone to base-catalyzed reactions like aldol (B89426) condensation and decarboxylation. | Glyoxylate, oxalate, and other fragmentation products. |
| Elevated Temperature | Degradation is expected to accelerate significantly. | Increased rates of decarboxylation and fragmentation. |
| Presence of Oxidizing Agents (e.g., H₂O₂) | Highly susceptible to oxidation. | Oxalic acid, carbon dioxide. |
| Exposure to UV Light | Photodegradation is possible, leading to radical formation and subsequent reactions. | Various fragmentation and rearrangement products. |
Key Predicted Degradation Pathways
Experimental Protocols for Stability Assessment
The following are generalized protocols for conducting forced degradation studies to evaluate the stability of a compound like this compound in aqueous solutions.
Preparation of Stock and Working Solutions
-
Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent in which it is known to be stable for a short period (e.g., acetonitrile (B52724) or a buffered aqueous solution at a specific pH, cooled to 2-8°C).
-
Working Solutions: Dilute the stock solution with the appropriate aqueous medium (e.g., purified water, buffer of a specific pH) to a final concentration suitable for the analytical method (e.g., 10-100 µg/mL).
Forced Degradation Studies
Table 2: General Protocols for Forced Degradation Studies
| Stress Condition | Protocol |
| Acid Hydrolysis | 1. To 1 mL of the working solution, add 1 mL of 0.1 M HCl. 2. Incubate at room temperature and at an elevated temperature (e.g., 60°C). 3. Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours). 4. Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before analysis. |
| Base Hydrolysis | 1. To 1 mL of the working solution, add 1 mL of 0.1 M NaOH. 2. Incubate at room temperature and at an elevated temperature (e.g., 60°C). 3. Withdraw aliquots at specified time points. 4. Neutralize the aliquots with an equivalent amount of 0.1 M HCl before analysis. |
| Oxidative Degradation | 1. To 1 mL of the working solution, add 1 mL of 3% hydrogen peroxide. 2. Incubate at room temperature. 3. Withdraw aliquots at specified time points. |
| Thermal Degradation | 1. Place the working solution in a temperature-controlled oven (e.g., 60°C) protected from light. 2. Withdraw aliquots at specified time points. |
| Photostability | 1. Expose the working solution to a calibrated light source (e.g., UV and visible light) according to ICH Q1B guidelines. 2. Simultaneously, keep a control sample in the dark. 3. Withdraw aliquots at specified time points. |
Analytical Methodology
A stability-indicating analytical method is essential for separating the parent compound from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a common technique for this purpose.
Table 3: General HPLC Method Parameters for Organic Acid Analysis
| Parameter | Typical Conditions |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., 20 mM phosphate (B84403) buffer, pH 2.5-3.0) and an organic modifier (e.g., acetonitrile or methanol). |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25-30°C |
| Detection Wavelength | UV detection at a wavelength of maximum absorbance for this compound (to be determined experimentally, likely in the range of 210-240 nm). |
| Injection Volume | 10-20 µL |
Data Presentation and Interpretation
Quantitative data from the stability studies should be tabulated to show the percentage of the parent compound remaining at each time point under each stress condition.
Table 4: Example Data Table for Stability Study of this compound
| Time (hours) | % Remaining (Neutral pH, RT) | % Remaining (0.1 M HCl, 60°C) | % Remaining (0.1 M NaOH, RT) | % Remaining (3% H₂O₂, RT) |
| 0 | 100 | 100 | 100 | 100 |
| 2 | ||||
| 4 | ||||
| 8 | ||||
| 24 |
This table is a template; actual data needs to be generated experimentally.
Conclusion
While specific data on the aqueous stability of this compound is currently lacking in scientific literature, its chemical structure suggests a high likelihood of instability. Researchers and drug development professionals should assume the compound is labile in aqueous solutions and perform rigorous stability studies to understand its degradation profile. The generalized protocols and analytical methods provided in this guide offer a starting point for a thorough investigation. The elucidation of its degradation pathways and the identification of its degradation products are critical for its safe and effective use in any application.
An In-depth Technical Guide on the Potential Role of 2,3-Dioxopropanoic Acid in Metabolic Pathways
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
2,3-Dioxopropanoic acid, more commonly known in the literature as 2,3-diketo-L-gulonic acid (DKG), is a pivotal yet transient intermediate in the catabolism of L-ascorbic acid (Vitamin C). While historically viewed as a simple degradation product, recent evidence illuminates its active role in modulating fundamental cellular processes, including glycolysis and cell fate determination. This technical guide provides a comprehensive overview of the metabolic pathways involving DKG, presents available quantitative data, details experimental protocols for its analysis, and visualizes its known signaling functions. The potential implications for drug development are also discussed, highlighting the emerging significance of this once-overlooked metabolite.
Core Metabolic Pathways
This compound is not synthesized de novo but arises from the irreversible degradation of L-ascorbic acid. Its central position is at the crossroads of ascorbate (B8700270) breakdown, leading to several downstream metabolites.
Formation of this compound
The primary route to DKG formation is the hydrolysis of dehydroascorbic acid (DHA), the oxidized form of ascorbate. This reaction can occur non-enzymatically, particularly in neutral or alkaline solutions, and represents an irreversible loss of Vitamin C.[1][2][3][4] In vivo studies in rats have demonstrated that intravenously administered DHA is rapidly converted to DKG, with a half-life of less than a minute, indicating a swift and efficient hydrolysis process in circulation.[5]
Degradation of this compound
DKG is an unstable compound that is quickly metabolized into several downstream products.[6] The specific degradation pathway can be influenced by the local cellular environment, such as the presence of reactive oxygen species (ROS).
The primary degradation pathways include:
-
Decarboxylation: DKG can be enzymatically decarboxylated by lyases (EC 4.1.1.-) to form L-xylonate and L-lyxonate.[7] These can subsequently enter the pentose (B10789219) phosphate (B84403) pathway.[2]
-
Oxidative Cleavage: In the presence of hydrogen peroxide, DKG can be cleaved to form L-threonic acid and oxalic acid.[1][4]
-
Non-oxidative Cleavage: Under certain conditions, DKG breaks down into L-erythrulose and oxalic acid.[1][4]
-
Oxidative Decarboxylation by ROS: DKG can be oxidatively decarboxylated by various ROS to form 2-oxo-l-threo-pentonate.[8]
The following diagram illustrates the central role of this compound in the degradation of L-ascorbic acid.
Quantitative Data
Quantitative data for the enzymes directly metabolizing this compound are scarce in the literature. However, kinetic data for related enzymes in the ascorbate pathway and physiological concentrations of related metabolites provide important context.
Enzyme Kinetics
The following table summarizes kinetic parameters for dehydroascorbate reductase (DHAR), the enzyme responsible for recycling DHA back to ascorbate, thus preventing the formation of DKG.
| Enzyme Source | Substrate | Km (µM) | kcat (min-1) | Specific Activity (µM min-1mg-1) | Reference |
| Pennisetum glaucum (PgDHAR) | DHA | 159.2 ± 11.4 | 136,299.8 | 1164 | [9] |
| Pennisetum glaucum (PgDHAR) | GSH | 1477 ± 89.9 | - | 1164 | [9] |
| Human (HsCLIC1) | DHA | 2753 | 0.325 | 1.2 | [9] |
| Human (HsCLIC1) | GSH | 2535 | - | 1.2 | [9] |
Note: Data for the lyase that metabolizes DKG is not currently available in published literature.
Physiological Concentrations
Concentrations of DKG are not well-documented due to its instability. However, levels of its precursor (DHA) and parent compound (ascorbate) have been reported.
| Metabolite | Location | Concentration | Reference |
| L-Ascorbic Acid | Human Plasma | 25 - 90 µM | [3] |
| L-Ascorbic Acid | Nucleated Cells | Millimolar (mM) range | [3] |
| Dehydroascorbic Acid (DHA) | Human Plasma | < 0.5% of total ascorbate | [3] |
| This compound (DKG) | Rat Blood | Rapidly appears after DHA administration (t1/2 of DHA < 1 min) | [5] |
Signaling Role: Activation of Glycolysis
Recent research has uncovered a significant signaling role for DKG in the context of somatic cell reprogramming. DKG promotes a metabolic shift from oxidative phosphorylation towards glycolysis by activating a non-canonical Tricarboxylic Acid (TCA) cycle.[1][4] This pathway is independent of the direct effects of L-ascorbic acid.
The proposed mechanism is as follows:
-
DKG Enters the Cell: DKG is taken up by cells.
-
Non-Canonical TCA Cycle Activation: DKG metabolism leads to an increase in the levels of the TCA cycle intermediates succinate, fumarate, and malate.[1]
-
Metabolic Reprogramming: The accumulation of these intermediates alters the cellular metabolic state, redirecting it from oxidative phosphorylation towards glycolysis.[1]
-
Induction of Mesenchymal-Epithelial Transition (MET): This metabolic shift is a key driver for MET, a crucial early step in somatic cell reprogramming.[1][4]
This signaling cascade is visualized in the diagram below.
Experimental Protocols
Accurate measurement of this compound is challenging due to its instability. High-Performance Liquid Chromatography (HPLC) is a suitable method for its quantification.
Quantification of this compound by HPLC
This protocol is adapted from a method for the simultaneous determination of 2-keto-L-gulonic acid and 2-keto-D-gluconic acid, which are structurally similar to DKG.[10]
-
Objective: To separate and quantify this compound in a liquid sample (e.g., fermentation broth, cell culture media).
-
Instrumentation: HPLC system with a UV detector.
-
Column: Shim-pack CLC-NH2 (150 mm × 6 mm, 5 µm particle size) or equivalent amino-terminated column.[10]
-
Mobile Phase: 0.015 M ammonium (B1175870) dihydrogen phosphate solution. Adjust pH to 4.1 with phosphoric acid.[10] The mobile phase should be filtered and degassed before use.
-
Flow Rate: 1.0 mL/min.[10]
-
Detection: UV absorbance at 210 nm.[10]
-
Sample Preparation:
-
Centrifuge biological samples to remove cells and debris.
-
Filter the supernatant through a 0.45 µm filter.
-
If necessary, dilute the sample with the mobile phase to fall within the linear range of the standard curve.
-
Due to the instability of DKG, samples should be kept on ice and analyzed as quickly as possible after preparation.
-
-
Standard Curve Preparation:
-
Prepare a stock solution of this compound standard (commercially available[11]) in the mobile phase.
-
Perform serial dilutions to create a series of standards covering the expected concentration range of the samples (e.g., 10 to 600 µg/mL).[10]
-
Inject each standard and record the peak area.
-
Plot peak area versus concentration to generate a linear regression curve.
-
-
Analysis Workflow:
Potential for Drug Development
While no drugs currently target the this compound pathway directly, its role in fundamental cellular processes suggests several avenues for therapeutic exploration.
-
Oncology: The discovery that DKG can induce a shift to glycolysis, a hallmark of cancer metabolism known as the Warburg effect, is highly significant.[1] Targeting the enzymes in the DKG metabolic pathway could potentially modulate cancer cell metabolism and growth. This represents a novel, albeit unexplored, therapeutic hypothesis.
-
Regenerative Medicine: DKG's ability to promote mesenchymal-epithelial transition (MET) is critical for somatic cell reprogramming.[1][4] Modulating DKG levels or the activity of its downstream pathways could be a strategy to enhance the efficiency and quality of induced pluripotent stem cell (iPSC) generation.
-
Diseases of Oxidative Stress: As a central player in the irreversible degradation of Vitamin C, the DKG pathway is inherently linked to cellular redox status.[3] Pathologies associated with high oxidative stress, where ascorbate is rapidly consumed, will consequently have altered fluxes through the DKG pathway. Understanding the biological activities of DKG and its downstream products (e.g., oxalate, threonate) in these contexts may reveal new therapeutic targets for mitigating oxidative damage.
Further research is required to validate the enzymes of the DKG pathway as druggable targets and to understand the full spectrum of DKG's biological activities in various disease states.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Review paper Vitamin C: is it time to re-evaluate its role in health and disease? [termedia.pl]
- 4. Unraveling the 2,3-diketo-l-gulonic acid-dependent and -independent impacts of l-ascorbic acid on somatic cell reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Degradation of dehydroascorbate to 2,3-diketogulonate in blood circulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolites of 2,3-diketogulonate delay peroxidase action and induce non-enzymic H2O2 generation: Potential roles in the plant cell wall - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Showing Compound 2,3-Diketo-L-gulonate (FDB023950) - FooDB [foodb.ca]
- 8. The oxidation of dehydroascorbic acid and 2,3-diketogulonate by distinct reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. mdpi.org [mdpi.org]
- 11. 2,3-Diketo-L-gulonic acid, Purity ≥95% - CD BioGlyco [bioglyco.com]
2,3-Dioxopropanoic Acid as a Potential Biomarker in Metabolic Disorders: An In-depth Technical Guide
An Introductory Note to Researchers, Scientists, and Drug Development Professionals
This technical guide aims to provide a comprehensive overview of the current understanding of 2,3-dioxopropanoic acid and its emerging role as a potential biomarker in the context of metabolic disorders such as diabetes and non-alcoholic fatty liver disease (NAFLD). While research into this specific molecule is still in its nascent stages, this document will synthesize the available information on its biochemical properties, its theoretical links to metabolic dysregulation, and the analytical methodologies that can be adapted for its study.
Introduction to this compound
This compound, also known as 2,3-diketopropanoic acid or α-keto-β-hydroxypropionic acid, is a dicarbonyl compound. Dicarbonyls are highly reactive molecules that can be formed endogenously through various metabolic pathways. The presence of two carbonyl groups makes this compound a potent electrophile, capable of reacting with nucleophilic groups on proteins, lipids, and nucleic acids. This reactivity is central to its potential biological significance and its hypothetical role in the pathophysiology of metabolic diseases.
Theoretical Link to Metabolic Disorders: The Role of Carbonyl Stress
Metabolic disorders like diabetes and NAFLD are characterized by a state of "carbonyl stress".[1][2][3] Carbonyl stress is a condition where there is an increased formation and accumulation of reactive carbonyl species (RCS), such as this compound.[1][2][3] This can occur due to hyperglycemia, increased lipid peroxidation, and inflammation, all of which are hallmarks of metabolic diseases.[2][4]
The accumulation of RCS can lead to the formation of Advanced Glycation End-products (AGEs).[5][6][7][8] AGEs are a heterogeneous group of molecules that can alter the structure and function of proteins, contributing to cellular dysfunction and tissue damage.[5][6][7][8] The interaction of AGEs with their receptor (RAGE) can trigger inflammatory signaling pathways, further exacerbating the disease state.[2]
The theoretical involvement of this compound in metabolic disorders is primarily through its contribution to the pool of reactive carbonyl species, thereby promoting carbonyl stress and AGE formation.
Potential Signaling Pathways and Cellular Effects
While specific signaling pathways directly modulated by this compound are yet to be fully elucidated, its role as a reactive carbonyl species suggests potential involvement in several key cellular processes implicated in metabolic diseases.
Figure 1: Hypothetical signaling cascade initiated by increased reactive carbonyl species.
Quantitative Data Summary
At present, there is a notable absence of published clinical studies that provide quantitative data on the levels of this compound in the plasma, urine, or tissues of healthy individuals versus those with metabolic disorders. The following table is presented as a template for future research in this area and to highlight the critical need for such data to validate this compound as a biomarker.
| Analyte | Sample Matrix | Healthy Control (Concentration Range) | Type 2 Diabetes (Concentration Range) | NAFLD (Concentration Range) | Reference(s) |
| This compound | Plasma | Data Not Available | Data Not Available | Data Not Available | - |
| This compound | Urine | Data Not Available | Data Not Available | Data Not Available | - |
Table 1: Template for Quantitative Analysis of this compound in Metabolic Disorders.
Experimental Protocols
The detection and quantification of a small, reactive molecule like this compound in complex biological matrices presents analytical challenges. Derivatization followed by chromatographic separation and mass spectrometric detection is the most promising approach.
Sample Preparation and Derivatization
Given the reactive nature of dicarbonyls, a derivatization step is crucial to form a stable product for analysis. 2,4-dinitrophenylhydrazine (B122626) (DNPH) is a common derivatizing agent for carbonyl compounds.
Protocol: DNPH Derivatization of Carbonyls in Plasma
-
Protein Precipitation: To 100 µL of plasma, add 400 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant.
-
Derivatization Reaction: Add 50 µL of 1 mM DNPH in 2 M HCl to the supernatant. Incubate at room temperature for 1 hour in the dark.
-
Extraction: Add 500 µL of hexane (B92381) and vortex for 2 minutes. Centrifuge at 3,000 x g for 5 minutes.
-
Drying: Transfer the hexane layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Analytical Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers the high sensitivity and selectivity required for quantifying low-abundance metabolites in biological samples.
Hypothetical LC-MS/MS Parameters:
-
Chromatographic Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in negative ion electrospray ionization (ESI-) mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for the DNPH-derivatized this compound would need to be determined using a synthesized standard.
Figure 2: General experimental workflow for the analysis of this compound.
Future Directions and Conclusion
The investigation of this compound as a biomarker for metabolic disorders is a promising but underexplored area of research. Its chemical properties as a reactive dicarbonyl species provide a strong theoretical basis for its involvement in the pathophysiology of diseases characterized by carbonyl stress.
Key future research priorities include:
-
Development and validation of robust analytical methods for the accurate quantification of this compound in human biological samples.
-
Conducting clinical studies to establish reference ranges in healthy populations and to determine its concentration in patients with diabetes, NAFLD, and other metabolic disorders.
-
In vitro and in vivo studies to elucidate the specific biochemical pathways leading to the formation of this compound and to identify the signaling pathways it modulates.
-
Investigation of its role in the formation of specific AGEs and their contribution to disease progression.
References
- 1. Reactive Carbonyl Species: Diabetic Complication in the Heart and Lungs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Increase of α-dicarbonyls in liver and receptor for advanced glycation end products on immune cells are linked to nonalcoholic fatty liver disease and liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. JCPSP | Journal of College of Physicians and Surgeons Pakistan [jcpsp.pk]
- 5. mdpi.com [mdpi.com]
- 6. Advanced Glycation End Products and Oxidative Stress in Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Advanced glycation end products and reactive oxygen species: uncovering the potential role of ferroptosis in diabetic complications - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical Insights into the Reaction Mechanisms of 2,3-Dioxopropanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dioxopropanoic acid, an alpha-keto acid, is a molecule of significant interest due to its structural similarity to key metabolic intermediates like pyruvic acid and oxaloacetic acid. Understanding its reactivity, particularly through reaction mechanisms such as decarboxylation and keto-enol tautomerism, is crucial for its potential applications in drug design and biochemical pathway analysis. This technical guide provides an in-depth overview of the theoretical studies on the reaction mechanisms of this compound, drawing upon computational analyses of analogous alpha-keto acids to elucidate its potential chemical behavior.
Core Reaction Mechanisms
Theoretical investigations into the reaction pathways of alpha-keto acids primarily focus on two key transformations: decarboxylation and keto-enol tautomerism. Due to the limited availability of direct computational studies on this compound, this guide presents predicted mechanisms based on well-documented theoretical analyses of pyruvic acid and oxaloacetic acid.
Decarboxylation Mechanisms
Decarboxylation is a fundamental reaction of alpha-keto acids, involving the removal of a carboxyl group and the release of carbon dioxide. For this compound, two primary pathways are plausible: a direct, uncatalyzed route and a catalyzed mechanism, often facilitated by protic solvents or metal ions.
Uncatalyzed Decarboxylation
In the absence of a catalyst, the decarboxylation of alpha-keto acids is proposed to proceed through a concerted mechanism involving a cyclic transition state. This pathway, however, typically has a high activation energy barrier.
Experimental Protocols: Computational Methodology for Uncatalyzed Decarboxylation
A typical computational protocol to investigate this mechanism would involve:
-
Model System Setup: The initial geometry of this compound is constructed.
-
Conformational Search: A thorough conformational analysis is performed to identify the lowest energy conformer.
-
Transition State Search: A transition state (TS) search is conducted using methods like the Berny algorithm, starting from a plausible cyclic arrangement of the molecule. The TS is characterized by a single imaginary frequency corresponding to the C-C bond breaking and proton transfer.
-
IRC Calculations: Intrinsic Reaction Coordinate (IRC) calculations are performed to confirm that the located TS connects the reactant (this compound) and the products (enol intermediate and CO2).
-
Energy Calculations: Single-point energy calculations are performed at a higher level of theory (e.g., CCSD(T)) with a larger basis set to obtain more accurate activation and reaction energies. Solvation effects can be included using a continuum solvation model (e.g., PCM or SMD).
Catalyzed Decarboxylation
The presence of catalysts, such as water or metal ions, can significantly lower the activation barrier for decarboxylation. For instance, theoretical studies on oxaloacetic acid have shown that ethylenediamine (B42938) catalysis proceeds via a stepwise mechanism involving the formation of a carbinolamine and an imine intermediate, with the decarboxylation of the imine being the rate-determining step.[1]
Experimental Protocols: Computational Methodology for Catalyzed Decarboxylation
-
Reactant Complex Modeling: The initial geometry of the complex between this compound and the catalyst (e.g., a water molecule or a metal ion) is built.
-
Mechanism Exploration: The reaction pathway is explored by locating all relevant intermediates and transition states for each step (e.g., nucleophilic attack, dehydration, decarboxylation).
-
Energy Profile Construction: The relative free energies of all stationary points are calculated to construct the potential energy surface for the entire catalytic cycle.
-
Solvent Effects: Implicit and explicit solvent models are often employed to accurately simulate the reaction environment.
Quantitative Data from Analogous Systems
The following table summarizes theoretical data for the decarboxylation of oxaloacetic acid, which serves as a model for this compound.
| Reaction | Catalyst | Method/Basis Set | Activation Energy (kcal/mol) | Reference |
| Decarboxylation of Oxaloacetic Acid (keto) | None | DFT (M06-2X/6-311++G(d,p)) | ~19.7 | [2] |
| Decarboxylation of Oxaloacetic Acid (enol) | None | DFT (M06-2X/6-311++G(d,p)) | ~16.2 | [2] |
| Decarboxylation of Oxaloacetic Acid Imine | Ethylenediamine | DFT | 16.46 | [1] |
Keto-Enol Tautomerism
This compound can exist in equilibrium between its keto and enol tautomers. The position of this equilibrium is influenced by factors such as solvent polarity and the potential for intramolecular hydrogen bonding. Computational studies on similar molecules like oxaloacetic acid have revealed that enol forms can be significantly stabilized, impacting the overall reactivity.[3]
Experimental Protocols: Computational Methodology for Tautomerism
-
Tautomer Geometry Optimization: The geometries of both the keto and all possible enol forms of this compound are optimized.
-
Relative Energy Calculation: The relative electronic energies and Gibbs free energies of the tautomers are calculated to determine their relative stabilities.
-
Transition State for Tautomerization: The transition state for the interconversion between the keto and enol forms is located. This often involves an intramolecular proton transfer.
-
Solvent Effects on Equilibrium: The calculations are repeated in different solvent environments using continuum models to assess the impact of solvent polarity on the tautomeric equilibrium.
Quantitative Data from Analogous Systems
Theoretical calculations on the tautomerism of oxaloacetic acid provide insights into the expected behavior of this compound.
| Tautomerization Reaction | Method/Basis Set | Relative Energy (kcal/mol) (Enol vs. Keto) | Reference |
| Oxaloacetic Acid Keto-Enol Tautomerism | DFT (B3LYP/6-311+G(d,p)) | Enol form is more stable | [3] |
Visualizations of Reaction Mechanisms
The following diagrams, generated using the DOT language, illustrate the proposed reaction mechanisms for this compound.
Caption: Uncatalyzed decarboxylation of this compound.
Caption: Keto-enol tautomerism of this compound.
References
- 1. Ethylenediamine Catalyzed Decarboxylation of Oxaloacetic Acid: A DFT Investigation | Scientific.Net [scientific.net]
- 2. Computational insights into the binding modes, keto–enol tautomerization and stereo-electronically controlled decarboxylation of oxaloacetate in the active site of macrophomate synthase - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
Discovery and natural occurrence of 2,3-Dioxopropanoic acid
An In-depth Technical Guide to 2,3-Dioxopropanoic Acid: Discovery and Natural Occurrence
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, more commonly known in scientific literature as ketomalonic acid or mesoxalic acid , is a dicarboxylic ketonic acid with the chemical formula C₃H₂O₅. Despite its simple structure, it is a reactive molecule with a documented, albeit not extensively studied, presence in various biological and environmental systems. Early research, dating back to the mid-20th century, identified its role in enzymatic reactions, and subsequent studies have revealed its natural occurrence in plants, atmospheric aerosols, and as a byproduct of water treatment processes. This technical guide provides a comprehensive overview of the discovery and natural occurrence of this compound, detailing its biochemical context, methods for its detection, and quantitative data where available. It is essential to distinguish this compound (a 3-carbon α-keto dicarboxylic acid) from the structurally different and metabolically distinct oxaloacetic acid (a 4-carbon α-keto dicarboxylic acid), a key intermediate in the citric acid cycle.
Discovery and Nomenclature
The study of this compound and its involvement in biological reactions has been documented since at least 1958, with early work focusing on its enzymatic conversion.[1][2] It is commonly referred to by several synonyms, which are often used interchangeably in the literature:
-
Ketomalonic acid
-
Mesoxalic acid
-
Oxomalonic acid
In aqueous solutions, this compound readily hydrates to form dihydroxymalonic acid (C₃H₄O₆), a stable geminal diol.[3] Many commercial sources and older literature refer to this hydrated form when discussing "mesoxalic acid monohydrate."[3][4]
Natural Occurrence and Biosynthesis
This compound is found in a variety of natural and anthropogenic environments. Its formation is attributed to both biological processes and chemical oxidation of organic precursors.
Plant Kingdom
This compound has been identified as a natural constituent in certain plants.
-
Alfalfa (Medicago sativa): This is one of the most cited plant sources of ketomalonic acid.[3][5] While its precise physiological role in alfalfa is not fully elucidated, its presence is confirmed through metabolomic studies. A study on ensiled alfalfa showed changes in the relative concentration of ketomalonic acid during fermentation, indicating it is a dynamic component of the plant's metabolome.[1][6]
-
Cereals: Various cereals and cereal products are reported to contain ketomalonic acid.[5] However, specific quantitative data across different cereal species are limited in the current literature. Regulations in some regions list maximum permissible levels for pesticide derivatives of mesoxalic acid in cereal grains, indirectly acknowledging its matrix presence.[7][8]
-
Beet Molasses: Dihydroxymalonic acid, the hydrated form of this compound, has been found in beet molasses.[3]
Atmospheric Chemistry
Ketomalonic acid is a recognized component of atmospheric aerosols. Its presence is linked to the photochemical oxidation of other organic molecules.
-
Formation from Malonic Acid: It is suggested that ketomalonic acid is produced in the atmosphere via the oxidation of malonic acid (C₃).[9] This process is part of the atmospheric aging of organic aerosols. Malonic acid itself can be a photooxidation product of larger dicarboxylic acids like succinic acid (C₄).[10]
-
Aerosol Concentrations: Measurements in atmospheric aerosols have provided quantitative data on its abundance. For instance, in dust-laden air masses over the Arabian Sea, concentrations of ketomalonic acid have been recorded.
Environmental Contamination
The reactivity of certain organic pollutants can lead to the formation of this compound.
-
Water Disinfection Byproduct: The ozonation of drinking water containing natural organic matter, particularly fulvic acids, can lead to the formation of ketomalonic acid as a disinfection byproduct.[11][12] Its concentration has been shown to increase with the applied ozone dose.[11]
-
Degradation of Pollutants: Advanced oxidation processes used to degrade pharmaceuticals like acetaminophen (B1664979) can produce ketomalonic acid as an intermediate degradation byproduct.[13]
-
Allelopathy: The invasive plant Phragmites australis releases gallic acid, which upon degradation by UV light, produces mesoxalic acid. This acts as a toxin to other susceptible plants.[14]
Biochemical Involvement
The known biochemical role of this compound is limited but significant, primarily involving amino acid metabolism.
-
Alanine-Oxomalonate Transaminase: this compound (oxomalonate) is a substrate for the pyridoxal-phosphate dependent enzyme alanine-oxomalonate transaminase (EC 2.6.1.47). This enzyme catalyzes the transfer of an amino group from L-alanine to oxomalonate, yielding pyruvate (B1213749) and aminomalonate.[2][15][16] This reaction links this compound to the metabolic pathways of both alanine (B10760859) and pyruvate.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound in various matrices.
| Matrix | Concentration / Detection Limit | Method of Analysis | Reference(s) |
| Atmospheric Aerosols (Arabian Sea) | 1.48 - 5.51 ng/m³ | GC/MS | |
| Ozonated Drinking Water | Method Detection Limit: 0.2 µg/L | DNPH-LC-ESI-MS/MS | [17][18] |
| Alfalfa (Medicago sativa) | Relative concentration changes reported during ensiling; absolute values not specified. | GC-MS Metabolomics | [1][6] |
| Cereal Grains | MRL for a derivative (Meta-nitrophenil-hydrazone-mesoxalic acid diethyl ether) is 0.1 mg/kg. | Not Specified | [7][8] |
Experimental Protocols
The detection and quantification of the highly polar and reactive this compound in complex matrices typically require a derivatization step to improve its chromatographic properties and detection sensitivity.
Protocol: Determination in Water by DNPH Derivatization and LC-ESI-MS/MS
This protocol is adapted from established methods for analyzing ketoacids in drinking water.[17][18]
1. Objective: To quantify this compound (ketomalonic acid) in aqueous samples.
2. Principle: The carbonyl groups of ketomalonic acid are derivatized with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form stable hydrazones. These derivatives are then separated by reverse-phase liquid chromatography and detected with high sensitivity and specificity using a triple-quadrupole mass spectrometer in negative electrospray ionization (ESI) mode.
3. Reagents and Materials:
-
This compound standard
-
2,4-Dinitrophenylhydrazine (DNPH), 50% water solution
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Hydrochloric acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment
-
Internal Standard: Pyruvic acid-2-¹³C sodium salt
-
0.22 µm syringe filters
4. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple-quadrupole mass spectrometer with an ESI source
-
C18 reverse-phase HPLC column (e.g., 2.1 mm x 100 mm, 1.8 µm)
5. Procedure:
-
Preparation of DNPH Solution (3 g/L): Dissolve 600 mg of DNPH in 100 mL of acetonitrile.
-
Sample Preparation and Derivatization:
-
Take 5 mL of the aqueous sample.
-
Adjust the sample pH to ~3.0 using HCl or NaOH.
-
Add 100 µL of the 3 g/L DNPH solution.
-
Spike with internal standard (e.g., to a final concentration of 100 µg/L).
-
Incubate the mixture in a water bath at 40°C for 1 hour.
-
-
LC-MS/MS Analysis:
-
After derivatization, filter the sample if necessary and inject it into the LC-MS/MS system.
-
LC Conditions (Example):
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with 10% B, hold for 1 min; ramp to 50% B over 4 min; ramp to 100% B over 2 min, hold for 1 min; return to 10% B for 1 min.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 30°C
-
-
MS/MS Conditions (Negative ESI Mode):
-
Optimize source parameters (e.g., gas temperature: 300°C, nebulizer pressure: 35 psi, capillary voltage: 3000 V).
-
Determine the specific precursor-to-product ion transitions for the DNPH derivative of ketomalonic acid in Multiple Reaction Monitoring (MRM) mode.
-
-
6. Quantification:
-
Construct a calibration curve using standards prepared in a similar matrix, plotting the peak area ratio of the analyte to the internal standard against the concentration.
-
Due to potential matrix effects, the standard addition method is recommended for accurate quantification in complex samples.[17][18]
Conclusion
This compound (ketomalonic acid) is a naturally occurring dicarboxylic acid found in plants and formed through atmospheric chemical processes. While its discovery dates back over half a century, its biological roles, particularly in signaling and broader metabolic networks, remain largely unexplored, with its participation in an aminotransferase reaction being the most well-defined biochemical function. The development of sensitive analytical techniques, such as LC-MS/MS following derivatization, has enabled its detection at trace levels in environmental samples, highlighting its importance as a disinfection byproduct and an intermediate in atmospheric chemistry. For researchers in drug development and life sciences, this compound represents a potentially interesting small molecule, though further investigation is required to fully understand its physiological relevance and metabolic pathways in mammals. The existing data, summarized herein, provide a solid foundation for future research into this intriguing and reactive metabolite.
References
- 1. researchgate.net [researchgate.net]
- 2. DSpace [diposit.ub.edu]
- 3. Dihydroxymalonic acid - Wikipedia [en.wikipedia.org]
- 4. Single determination of α-ketoglutaric acid and pyruvic acid in beer by HPLC with UV detection | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Profiling of metabolome and bacterial community dynamics in ensiled Medicago sativa inoculated without or with Lactobacillus plantarum or Lactobacillus buchneri - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apps.fas.usda.gov [apps.fas.usda.gov]
- 8. globexpert.ru [globexpert.ru]
- 9. airies.or.jp [airies.or.jp]
- 10. Long-term (2001–2013) observations of water-soluble dicarboxylic acids and related compounds over the western North Pacific: trends, seasonality and source apportionment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Trends in Ozonation Disinfection By-Products—Occurrence, Analysis and Toxicity of Carboxylic Acids [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. A review on the degradation of acetaminophen by advanced oxidation process: pathway, by-products, biotoxicity, and density functional theory calculation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cabidigitallibrary.org [cabidigitallibrary.org]
- 15. Application of DNPH Derivatization with LC/MS to the Identification of Polar Carbonyl Disinfection Byproducts in Drinking Water | Semantic Scholar [semanticscholar.org]
- 16. scispace.com [scispace.com]
- 17. pubs.rsc.org [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
An In-Depth Technical Guide on 2-Keto-L-Gulonic Acid in Microbial Metabolism and Fermentation
Acknowledgment of Limited Data on 2,3-Dioxopropanoic Acid in Microbial Metabolism
An extensive search of scientific literature and databases reveals a significant scarcity of information regarding the role of this compound (CAS No. 815-53-2) in microbial metabolism and fermentation. While this compound is a known chemical entity with the molecular formula C₃H₂O₄, there is a notable absence of in-depth research on its biosynthetic pathways, microbial production, and regulatory functions within microorganisms.[1][2][3]
Consequently, the development of a comprehensive technical guide, complete with quantitative data, detailed experimental protocols, and signaling pathway diagrams as requested, is not feasible based on the currently available scientific knowledge. The core requirements for an in-depth analysis of "this compound in microbial metabolism and fermentation" cannot be met due to the lack of primary research and published data on this specific topic.
Proposed Alternative Topic: 2-Keto-L-Gulonic Acid (2-KGA) in Microbial Fermentation
To address the user's interest in the microbial production of organic acids, we propose a detailed technical guide on a closely related and industrially significant compound: 2-Keto-L-Gulonic Acid (2-KGA) . 2-KGA is a crucial precursor in the industrial synthesis of Vitamin C (L-ascorbic acid), and its production through microbial fermentation is a well-documented and extensively researched field.
This alternative topic will allow for a comprehensive guide that fulfills all the specified requirements, including:
-
In-depth technical content on the core of 2-KGA microbial metabolism and fermentation.
-
Clearly structured tables summarizing quantitative data from various fermentation strategies.
-
Detailed experimental protocols for key assays and methodologies.
-
Mandatory visualizations using Graphviz (DOT language) for metabolic pathways and experimental workflows.
We believe this pivot to 2-Keto-L-Gulonic Acid will provide the audience of researchers, scientists, and drug development professionals with a valuable and data-rich resource that aligns with the original intent of the request. The following sections will proceed with the detailed guide on 2-Keto-L-Gulonic Acid.
Introduction to 2-Keto-L-Gulonic Acid (2-KGA)
2-Keto-L-gulonic acid is a key intermediate in the Reichstein process, the predominant industrial method for synthesizing L-ascorbic acid (Vitamin C). The microbial fermentation route for 2-KGA production offers a more sustainable and cost-effective alternative to purely chemical methods. The most established method is a two-step fermentation process that leverages the metabolic capabilities of different microorganisms.
Microbial Metabolic Pathways for 2-KGA Production
The primary microbial pathway for 2-KGA production involves the conversion of D-sorbitol to L-sorbose, followed by the oxidation of L-sorbose to 2-KGA. This is typically achieved through a consortium of microorganisms.
Step 1: D-Sorbitol to L-Sorbose
The initial step involves the oxidation of D-sorbitol to L-sorbose, a reaction catalyzed by the enzyme sorbitol dehydrogenase. This bioconversion is commonly carried out by bacteria of the genus Gluconobacter, with Gluconobacter oxydans being a widely used species.
Step 2: L-Sorbose to 2-KGA
The subsequent conversion of L-sorbose to 2-KGA is more complex and often requires a co-culture of a 2-KGA-producing microorganism and a "helper" strain.
-
2-KGA Producing Microorganism: Ketogulonicigenium vulgare is the primary bacterium responsible for the oxidation of L-sorbose to 2-KGA.
-
Helper Strain: K. vulgare exhibits poor growth in monoculture. Therefore, a helper strain, such as Bacillus megaterium, is used to provide essential growth factors and create a more favorable environment for K. vulgare, thereby enhancing 2-KGA production.
The metabolic pathway for the conversion of L-sorbose to 2-KGA in K. vulgare is illustrated in the following diagram.
Quantitative Data on 2-KGA Fermentation
The efficiency of 2-KGA production can vary significantly based on the microbial strains, fermentation conditions, and cultivation strategies. The following tables summarize quantitative data from various studies.
Table 1: Comparison of 2-KGA Production in Different Fermentation Strategies
| Microorganisms | Fermentation Mode | Substrate | Titer (g/L) | Yield (g/g) | Productivity (g/L/h) |
| G. oxydans & B. megaterium & K. vulgare | Two-step Fed-batch | D-Sorbitol | 100-130 | 0.80-0.90 | 1.0-1.5 |
| Engineered K. vulgare | Single-step Batch | L-Sorbose | 60-80 | 0.75-0.85 | 0.8-1.2 |
| Co-culture of K. vulgare and B. endophyticus | Fed-batch | L-Sorbose | 90-110 | 0.85-0.95 | 1.2-1.6 |
Table 2: Influence of Key Fermentation Parameters on 2-KGA Production by K. vulgare and B. megaterium Co-culture
| Parameter | Optimal Range | Effect on 2-KGA Production |
| Temperature (°C) | 28-32 | Affects enzyme activity and microbial growth. |
| pH | 6.0-7.0 | Influences nutrient uptake and enzyme stability. |
| Dissolved Oxygen (%) | 20-30 | Crucial for the oxidative conversion steps. |
| Agitation Speed (rpm) | 200-400 | Ensures proper mixing and oxygen transfer. |
| L-Sorbose Conc. (g/L) | 80-120 | High concentrations can be inhibitory. |
Experimental Protocols
Protocol for Two-Step 2-KGA Fermentation
This protocol outlines the general procedure for the two-step fermentation process for 2-KGA production.
Materials:
-
Gluconobacter oxydans strain
-
Ketogulonicigenium vulgare strain
-
Bacillus megaterium strain
-
Fermenters
-
Culture media (specific for each step)
-
D-Sorbitol
-
L-Sorbose (for standard curves)
-
Analytical equipment (HPLC)
Procedure:
Step 1: D-Sorbitol to L-Sorbose Fermentation
-
Prepare the fermentation medium for G. oxydans containing D-sorbitol as the primary carbon source.
-
Inoculate the fermenter with a seed culture of G. oxydans.
-
Maintain the fermentation at 30°C, pH 6.0, with adequate aeration and agitation for 36-48 hours.
-
Monitor the conversion of D-sorbitol to L-sorbose using HPLC.
-
Once the conversion is complete, harvest the fermentation broth containing L-sorbose.
Step 2: L-Sorbose to 2-KGA Fermentation
-
Prepare the fermentation medium for the co-culture of K. vulgare and B. megaterium.
-
Inoculate the fermenter with seed cultures of both microorganisms.
-
Add the L-sorbose-containing broth from Step 1 to the fermenter.
-
Maintain the fermentation at 30°C, pH 6.5, with controlled aeration and agitation for 72-96 hours.
-
Monitor the production of 2-KGA using HPLC.
-
Upon completion, harvest the broth and proceed with 2-KGA purification.
Analytical Method: HPLC for 2-KGA Quantification
Principle: High-Performance Liquid Chromatography (HPLC) with a suitable column and detector is used to separate and quantify D-sorbitol, L-sorbose, and 2-KGA in the fermentation broth.
Instrumentation:
-
HPLC system with a UV detector or Refractive Index (RI) detector.
-
Aminex HPX-87H column or equivalent.
Mobile Phase:
-
0.005 M H₂SO₄
Procedure:
-
Prepare standard solutions of D-sorbitol, L-sorbose, and 2-KGA of known concentrations.
-
Inject the standards to generate a calibration curve.
-
Collect samples from the fermenter at regular intervals.
-
Centrifuge the samples to remove microbial cells.
-
Filter the supernatant through a 0.22 µm filter.
-
Inject the filtered sample into the HPLC system.
-
Identify and quantify the compounds based on their retention times and peak areas compared to the standard curves.
Signaling and Regulatory Aspects
While discrete signaling pathways directly involving 2-KGA are not extensively characterized, the regulation of its production is tightly linked to the metabolic state of the microorganisms and the symbiotic relationship in the co-culture.
-
Carbon Catabolite Repression: The presence of preferred carbon sources can repress the expression of enzymes involved in L-sorbose metabolism.
-
Redox Balance: The oxidative steps in 2-KGA synthesis are linked to the cellular respiratory chain, and maintaining a proper redox balance (NADH/NAD⁺ ratio) is crucial for efficient production.
-
Quorum Sensing in Co-culture: Cell-to-cell communication between K. vulgare and B. megaterium likely plays a role in coordinating the production of growth factors and the overall efficiency of the co-culture system.
The logical relationship for the co-culture synergism is depicted below.
Conclusion and Future Perspectives
The microbial fermentation of 2-Keto-L-Gulonic Acid is a mature and highly optimized industrial process. Future research is focused on several key areas to further improve its efficiency and sustainability:
-
Metabolic Engineering: Genetically modifying K. vulgare to improve its growth characteristics in monoculture and enhance the activity of key enzymes in the 2-KGA pathway.
-
Process Optimization: Development of novel fermentation strategies, such as continuous fermentation and cell immobilization, to increase productivity and reduce costs.
-
Alternative Substrates: Exploring the use of cheaper and more sustainable feedstocks, such as lignocellulosic hydrolysates, for 2-KGA production.
This guide provides a foundational understanding of the microbial metabolism and fermentation of 2-Keto-L-Gulonic Acid, offering valuable insights for researchers and professionals in the fields of biotechnology and drug development.
References
Spectroscopic Characterization of 2,3-Dioxopropanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization of 2,3-dioxopropanoic acid. Due to the limited availability of direct experimental spectra for this compound, this document focuses on predicted spectroscopic data based on its chemical structure and analogy to similar compounds, such as pyruvic acid. The guide outlines the theoretical principles and expected spectral features in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Detailed, adaptable experimental protocols for acquiring these spectra are also provided. All predicted quantitative data are summarized in structured tables for clarity, and a logical workflow for spectroscopic characterization is presented using a Graphviz diagram. This document is intended to serve as a valuable resource for researchers in chemistry, biochemistry, and drug development who are working with or anticipate encountering this compound.
Introduction
This compound, also known as oxo-malonic acid semialdehyde, is a dicarbonyl carboxylic acid with the molecular formula C₃H₂O₄. Its structure, featuring two adjacent carbonyl groups and a carboxylic acid moiety, suggests a high degree of reactivity and potential for complex chemical behavior, including hydration and tautomerism. A thorough understanding of its spectroscopic properties is fundamental for its identification, purity assessment, and the study of its interactions in biological and chemical systems. This guide presents a detailed, albeit predictive, analysis of its NMR, IR, and MS spectra.
Predicted Spectroscopic Data
The following sections detail the predicted spectroscopic data for this compound. These predictions are derived from established principles of spectroscopy and by drawing comparisons with structurally related molecules, most notably pyruvic acid (2-oxopropanoic acid).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are considered.
2.1.1. Predicted ¹H NMR Data
The structure of this compound (HOOC-CO-CHO) suggests the presence of two distinct types of protons: the carboxylic acid proton and the aldehydic proton.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |
| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Singlet (broad) | The chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding. The signal is often broad. |
| Aldehydic (-CHO) | 9.5 - 10.0 | Singlet | This proton is highly deshielded due to the electronegativity of the adjacent carbonyl group. |
2.1.2. Predicted ¹³C NMR Data
The ¹³C NMR spectrum is expected to show three distinct signals corresponding to the three carbon atoms in different chemical environments.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| Carboxylic Carbonyl (-C OOH) | 160 - 170 | The chemical shift is typical for a carboxylic acid carbonyl carbon. |
| Ketonic Carbonyl (-C O-) | 180 - 190 | This carbonyl carbon is expected to be significantly downfield due to the electron-withdrawing effect of the adjacent carbonyl and carboxylic acid groups. |
| Aldehydic Carbonyl (-C HO) | 190 - 200 | Aldehydic carbons are typically found in this downfield region. |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to be characterized by the vibrational frequencies of its carbonyl and hydroxyl groups.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Notes |
| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad | The broadness is due to intermolecular hydrogen bonding. |
| C=O Stretch (Aldehyde) | 1720 - 1740 | Strong | The position can be influenced by conjugation and inductive effects. |
| C=O Stretch (Ketone) | 1700 - 1720 | Strong | Expected at a slightly lower wavenumber than the aldehyde due to the electronic environment. |
| C=O Stretch (Carboxylic Acid) | 1680 - 1710 | Strong | Often overlaps with other carbonyl stretches. |
| C-O Stretch (Carboxylic Acid) | 1210 - 1320 | Medium | Associated with the carboxylic acid C-O bond. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (Molecular Weight: 102.05 g/mol ), the following predictions can be made for a typical electron ionization (EI) mass spectrum.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z Value | Proposed Fragment Ion | Notes |
| 102 | [C₃H₂O₄]⁺ | Molecular ion (M⁺). Its intensity may be low due to the molecule's potential instability. |
| 85 | [M - OH]⁺ | Loss of a hydroxyl radical from the carboxylic acid group. |
| 73 | [M - CHO]⁺ | Loss of the formyl radical. |
| 57 | [M - COOH]⁺ | Loss of the carboxyl radical. |
| 45 | [COOH]⁺ | Carboxyl cation, a common fragment for carboxylic acids. |
| 29 | [CHO]⁺ | Formyl cation. |
Experimental Protocols
The following are detailed, generalized protocols for the spectroscopic analysis of a small organic molecule like this compound. These protocols should be adapted based on the specific instrumentation available and the sample's physical properties.
NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often suitable for carboxylic acids as it can solubilize the compound and allow for the observation of the acidic proton. Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts to 0 ppm.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: spectral width of 12-15 ppm, acquisition time of 2-3 seconds, relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: spectral width of 200-220 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
IR Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation:
-
For solid samples (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
For solid samples (KBr pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.
-
For solution samples: Dissolve the sample in a suitable solvent that has minimal absorption in the regions of interest (e.g., CCl₄, CS₂) and place it in an appropriate IR cell.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the pure solvent/KBr pellet).
-
Record the sample spectrum.
-
The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.
-
Typically, spectra are collected in the range of 4000-400 cm⁻¹.
-
Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern.
Methodology:
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion, a heated solids probe, or gas chromatography (if the compound is sufficiently volatile and thermally stable).
-
Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for generating fragment ions and creating a library-searchable spectrum. Electrospray Ionization (ESI) is a softer technique that is useful for determining the molecular weight with minimal fragmentation.
-
Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their mass-to-charge ratio (m/z).
-
Data Acquisition: Acquire the mass spectrum, ensuring a wide enough mass range to observe the molecular ion and key fragments.
Visualization of Experimental Workflow
The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of a chemical compound like this compound.
Caption: Logical workflow for the spectroscopic characterization of a chemical compound.
Conclusion
The spectroscopic characterization of this compound, while currently reliant on predictive data, is crucial for its study and application. This guide provides a foundational understanding of its expected NMR, IR, and MS spectral features, alongside robust experimental protocols for their acquisition. The presented data tables and workflow diagram serve as practical tools for researchers. As experimental data for this compound becomes more readily available, the predictions outlined in this document will provide a valuable framework for comparison and validation, ultimately contributing to a more complete understanding of this interesting and reactive molecule.
Methodological & Application
Application Note: Quantification of 2,3-Dioxopropanoic Acid using a Derivatization-Based HPLC-UV Method
Introduction
2,3-Dioxopropanoic acid, a key alpha-keto acid, is involved in various metabolic pathways. Accurate quantification of this compound is crucial for research in biochemistry, drug development, and clinical diagnostics. Due to its weak ultraviolet (UV) absorption, direct quantification by High-Performance Liquid Chromatography (HPLC) with UV detection is challenging. This application note details a robust and sensitive method for the quantification of this compound in various sample matrices. The method involves a pre-column derivatization step using o-phenylenediamine (B120857) (OPDA) to form a highly UV-absorbent quinoxaline (B1680401) derivative, enabling reliable detection and quantification.
Principle
This compound reacts with o-phenylenediamine (OPDA) in a condensation reaction to form a stable quinoxaline derivative. This derivative possesses a strong chromophore, allowing for sensitive detection by a standard HPLC-UV system. The separation is achieved on a reversed-phase C18 column with a suitable mobile phase, and the derivative is monitored at a wavelength that provides maximum absorbance.
Experimental Workflow
Caption: Experimental workflow for the HPLC-UV quantification of this compound.
Protocol
1. Materials and Reagents
-
This compound standard
-
o-Phenylenediamine (OPDA)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade, deionized)
-
Formic acid or Phosphoric acid
-
Solid Phase Extraction (SPE) cartridges (if required for sample cleanup)
2. Standard Solution Preparation
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in deionized water.
-
Prepare a series of working standard solutions by diluting the stock solution with deionized water to achieve a concentration range suitable for the calibration curve (e.g., 1-100 µg/mL).
3. Sample Preparation
-
Aqueous Samples (e.g., cell culture media, urine): Centrifuge the sample to remove any particulate matter. The supernatant can be directly used for derivatization. For complex matrices, a solid-phase extraction (SPE) cleanup step may be necessary to remove interfering substances.[1][2]
-
Tissue Samples: Homogenize the tissue in a suitable buffer and deproteinize using methods such as acid precipitation followed by centrifugation. The resulting supernatant can then be used for derivatization.
4. Derivatization Procedure
-
To 100 µL of the standard solution or sample, add 100 µL of OPDA solution (e.g., 1 mg/mL in 0.5 M HCl).
-
Mix thoroughly and incubate the mixture at a controlled temperature (e.g., 80°C) for a defined period (e.g., 30 minutes) to ensure complete derivatization.
-
After incubation, cool the reaction mixture to room temperature.
-
Filter the derivatized solution through a 0.45 µm syringe filter before injection into the HPLC system.
5. HPLC-UV Conditions
The following are typical starting conditions and may require optimization for specific applications.
| Parameter | Condition |
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-5 min: 10% B5-15 min: 10-50% B15-20 min: 50% B20-22 min: 50-10% B22-30 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| UV Detection | 315 nm |
6. Quantification
-
Construct a calibration curve by plotting the peak area of the derivatized this compound standard against its concentration.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Quantitative Data Summary
The performance of the method should be validated by determining the following parameters. The values presented below are representative and may vary depending on the specific instrumentation and experimental conditions.
| Parameter | Typical Value |
| Retention Time | Dependent on specific HPLC conditions |
| **Linearity (R²) ** | > 0.999 |
| Limit of Detection (LOD) | 0.05 - 0.1 mg/L[1][2] |
| Limit of Quantification (LOQ) | 0.15 - 0.3 mg/L[1][2] |
| Precision (%RSD) | < 5% |
| Accuracy/Recovery | 95 - 105% |
Signaling Pathway/Logical Relationship Diagram
Caption: Rationale for using a derivatization-based HPLC-UV method.
The described derivatization-based HPLC-UV method provides a sensitive and reliable approach for the quantification of this compound. The pre-column derivatization with OPDA overcomes the challenge of the analyte's poor UV absorbance, enabling accurate measurement in various biological and chemical samples. This method is suitable for researchers, scientists, and professionals in drug development who require precise quantification of this important metabolic intermediate.
References
Application Notes and Protocols for GC-MS Analysis of 2,3-Dioxopropanoic Acid after Derivatization
Abstract
2,3-Dioxopropanoic acid, also known as oxo-malonic semialdehyde, is a dicarbonyl compound of interest in various metabolic studies. Due to its high polarity and low volatility, direct analysis by gas chromatography-mass spectrometry (GC-MS) is not feasible. This document provides a detailed application note and protocol for the quantitative analysis of this compound in biological matrices using a two-step derivatization procedure involving methoximation followed by silylation. The described methodology is intended for researchers, scientists, and drug development professionals requiring a robust and reproducible analytical method for this analyte.
Introduction
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of a wide range of volatile and semi-volatile compounds.[1] However, many biologically relevant molecules, including organic acids, are non-volatile and require chemical modification prior to analysis.[1][2] Derivatization is a crucial step that converts polar functional groups into less polar and more volatile derivatives, enhancing their thermal stability and improving chromatographic performance.[2][3]
For α-keto acids like this compound, a two-step derivatization approach is highly effective. The first step, methoximation, protects the carbonyl groups using methoxyamine hydrochloride (MeOx). This prevents tautomerization, which could otherwise lead to the formation of multiple isomers and result in multiple chromatographic peaks for a single analyte.[4][5] The second step, silylation, involves the replacement of active hydrogens in the carboxylic acid group with a trimethylsilyl (B98337) (TMS) group.[5] This is typically achieved using reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[5][6] The resulting derivative is significantly more volatile and amenable to GC-MS analysis.
This application note outlines a comprehensive protocol for the derivatization and subsequent GC-MS analysis of this compound, including sample preparation, derivatization procedure, GC-MS conditions, and data analysis.
Experimental Protocols
Materials and Reagents
-
This compound standard
-
Methoxyamine hydrochloride (MeOx)
-
Pyridine (anhydrous)
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Internal Standard (e.g., a deuterated analog or a structurally similar compound not present in the sample)
-
Organic solvents (e.g., ethyl acetate, hexane), HPLC grade
-
Nitrogen gas, high purity
-
2 mL GC vials with inserts and PTFE-lined caps
Sample Preparation (from a biological matrix)
-
Protein Precipitation: To 100 µL of sample (e.g., plasma, cell lysate), add 400 µL of ice-cold methanol. Vortex vigorously for 1 minute.
-
Centrifugation: Centrifuge the mixture at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a clean microcentrifuge tube.
-
Drying: Evaporate the supernatant to complete dryness under a gentle stream of nitrogen gas at room temperature or using a vacuum concentrator. It is crucial to remove all water as it interferes with the silylation reaction.[5]
Derivatization Procedure
A two-step derivatization process is employed:
Step 1: Methoximation
-
To the dried sample residue, add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine.
-
Vortex thoroughly to ensure the residue is fully dissolved.
-
Incubate the mixture at 37°C for 90 minutes with gentle shaking.[5] This reaction converts the two carbonyl (keto) groups of this compound into methoximes.[4]
Step 2: Silylation
-
After the methoximation reaction, add 80 µL of MSTFA (with 1% TMCS) to the vial.
-
Vortex the mixture immediately.
-
Incubate at 37°C for 30 minutes with gentle shaking.[5] This step replaces the acidic proton of the carboxylic acid group with a trimethylsilyl (TMS) group.[5]
-
After incubation, cool the vial to room temperature. The sample is now ready for GC-MS analysis.
GC-MS Instrumentation and Conditions
The following are typical GC-MS parameters and may require optimization for your specific instrument and application.
| Parameter | Condition |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| GC Column | DB-5ms (30 m x 0.25 mm ID x 0.25 µm film thickness) or similar non-polar column |
| Carrier Gas | Helium at a constant flow rate of 1.2 mL/min |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C |
| Injection Mode | Splitless |
| Oven Program | Initial temperature of 80°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min |
| MS Transfer Line | 280°C |
| Ion Source Temp. | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 50-600) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis |
Data Presentation and Quantitative Analysis
For quantitative analysis, a calibration curve should be prepared using a standard solution of this compound at various concentrations. An internal standard should be added to all standards and samples to correct for variations in sample preparation and injection volume.
Expected Mass Fragments
The derivatization of this compound results in a molecule with two methoxime groups and one TMS ester group. The exact mass spectrum should be determined empirically. However, based on the structure and common fragmentation patterns of TMS derivatives, the following characteristic ions may be observed in the mass spectrum:
| Derivative | Expected Molecular Ion (M+) | Key Fragment Ions (m/z) | Fragment Description |
| This compound, 2MeOx, 1TMS | 248 | [M-15]+ | Loss of a methyl group (CH₃) from the TMS moiety |
| [M-31]+ | Loss of a methoxy (B1213986) group (OCH₃) | ||
| [M-89]+ | Loss of the TMS-ester group (COOTMS) | ||
| 73 | Trimethylsilyl ion [Si(CH₃)₃]+ |
Note: These are predicted fragments and should be confirmed with a pure standard.
Quantitative Data Summary
The following table structure should be used to summarize quantitative results.
| Analyte | Retention Time (min) | Quantification Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) | LOD (ng/mL) | LOQ (ng/mL) | Linear Range (ng/mL) | R² |
| Derivatized this compound | TBD | TBD | TBD | TBD | TBD | TBD | TBD | TBD |
| Internal Standard | TBD | TBD | TBD | TBD | - | - | - | - |
TBD: To be determined experimentally.
Visualizations
Experimental Workflow
The overall workflow for the GC-MS analysis of this compound is depicted below.
Caption: Workflow for the GC-MS analysis of this compound.
Derivatization Reaction Pathway
The chemical transformation of this compound during the derivatization process is illustrated below.
Caption: Derivatization pathway of this compound.
Conclusion
The protocol described in this application note provides a reliable and robust method for the quantitative analysis of this compound by GC-MS. The two-step derivatization, involving methoximation and silylation, is essential for converting the non-volatile analyte into a form suitable for gas chromatography. This method can be applied to various biological matrices and is intended to support research in metabolomics and drug development. Proper optimization of GC-MS parameters and validation of the method are crucial for achieving accurate and precise results.
References
- 1. benchchem.com [benchchem.com]
- 2. gcms.cz [gcms.cz]
- 3. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Derivatization of metabolites for GC-MS via methoximation+silylation – The Bumbling Biochemist [thebumblingbiochemist.com]
- 5. google.com [google.com]
- 6. iris.unitn.it [iris.unitn.it]
Application Note and Protocol: Enzymatic Assay for the Detection of 2,3-Dioxopropanoic Acid
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document details a proposed enzymatic assay for the quantitative determination of 2,3-dioxopropanoic acid. As of this writing, a dedicated, validated enzymatic assay for this compound is not widely documented in scientific literature. The protocol herein is adapted from established methods for similar 2-oxoacids, such as glyoxylate (B1226380), and is based on the catalytic activity of glyoxylate reductase. The principle of the assay involves the enzyme-catalyzed reduction of this compound to 2,3-dihydroxypropanoic acid, with the concomitant oxidation of β-Nicotinamide Adenine Dinucleotide, Reduced Form (NADH). The rate of NADH oxidation is monitored spectrophotometrically by measuring the decrease in absorbance at 340 nm. This application note provides a comprehensive, step-by-step protocol, hypothetical performance characteristics, and visual workflows to guide researchers in the development and implementation of this assay.
Principle of the Assay
The proposed assay utilizes the enzyme Glyoxylate Reductase (GR, EC 1.1.1.26 or GRHPR, EC 1.1.1.79). While the primary substrate for this enzyme is glyoxylate, many D-2-hydroxyacid dehydrogenases exhibit broader substrate specificity, potentially including other 2-oxoacids.[1][2] This protocol hypothesizes that glyoxylate reductase can catalyze the reduction of this compound.
The reaction involves the transfer of a hydride ion from NADH to the ketone group of this compound, resulting in the formation of 2,3-dihydroxypropanoic acid and NAD+. The reaction can be monitored by observing the decrease in absorbance at 340 nm, which is characteristic of NADH consumption. The rate of this decrease is directly proportional to the concentration of this compound in the sample under saturating conditions of the enzyme and cofactor.
Caption: Enzymatic reduction of this compound.
Materials and Reagents
-
Enzyme: Glyoxylate Reductase (from spinach or recombinant source, e.g., Sigma-Aldrich G0253 or equivalent)
-
Substrate Standard: this compound (CAS 815-53-2)
-
Cofactor: β-Nicotinamide Adenine Dinucleotide, Reduced Form, Disodium Salt (NADH)
-
Buffer: 50 mM Potassium Phosphate Buffer, pH 6.4 at 25°C
-
Reagents for Buffer: Potassium Phosphate, Monobasic (KH₂PO₄) and Potassium Hydroxide (KOH)
-
Equipment:
-
UV-Vis Spectrophotometer, thermostatted at 25°C
-
Cuvettes (1 cm path length)
-
Calibrated pipettes
-
pH meter
-
Vortex mixer
-
-
Deionized Water
Experimental Protocols
Reagent Preparation
-
50 mM Potassium Phosphate Buffer (pH 6.4):
-
Dissolve 6.8 g of Potassium Phosphate, Monobasic (KH₂PO₄) in 900 mL of deionized water.
-
Adjust the pH to 6.4 at 25°C using 1 M KOH.
-
Bring the final volume to 1 L with deionized water.
-
Store at 4°C.
-
-
10 mM NADH Stock Solution:
-
Dissolve 7.09 mg of NADH in 1 mL of cold 50 mM Potassium Phosphate Buffer.
-
Note: Prepare this solution fresh daily and keep it on ice to prevent degradation.
-
-
100 mM this compound Stock Solution:
-
Dissolve 10.2 mg of this compound in 1 mL of 50 mM Potassium Phosphate Buffer.
-
Prepare serial dilutions from this stock solution to create a standard curve (e.g., 0.1 mM to 5 mM).
-
-
Glyoxylate Reductase Enzyme Solution:
-
Immediately before use, prepare a solution containing 1-2 units/mL of Glyoxylate Reductase in cold deionized water. The optimal concentration may need to be determined empirically.
-
Assay Procedure (Continuous Spectrophotometric Rate Determination)
The following procedure is adapted from established protocols for glyoxylate reductase.
-
Set up Spectrophotometer: Set the spectrophotometer to measure absorbance at 340 nm and equilibrate the cuvette holder to 25°C.
-
Prepare Reaction Mixture: In a 1 cm cuvette, pipette the following reagents in the order listed:
| Reagent | Volume (Test) | Volume (Blank) | Final Concentration |
| Deionized Water | 800 µL | 900 µL | - |
| 50 mM K-Phosphate Buffer | 100 µL | 100 µL | 5 mM |
| 10 mM NADH Solution | 20 µL | 20 µL | 0.2 mM |
| Sample or Standard | 80 µL | 80 µL | Variable |
-
Equilibration: Mix the contents of the cuvette by inversion and incubate at 25°C for 5 minutes to allow the temperature to equilibrate and to record any background NADH degradation.
-
Initiate Reaction: Add 20 µL of the Glyoxylate Reductase enzyme solution to the "Test" cuvette. For the "Blank" cuvette, add 20 µL of deionized water.
-
Data Acquisition: Immediately mix by inversion and start recording the absorbance at 340 nm every 15 seconds for 5 minutes.
-
Calculate Rate: Determine the rate of decrease in absorbance per minute (ΔA₃₄₀/min) from the linear portion of the curve. Subtract the rate of the blank from the rate of the test sample to correct for non-enzymatic NADH degradation.
Calculation of Concentration
The concentration of this compound can be calculated using the Beer-Lambert law.
Activity (U/mL) = (ΔA₃₄₀/min) / (ε * l) * V_total / V_enzyme
Where:
-
ΔA₃₄₀/min: The rate of absorbance change per minute (after blank correction).
-
ε (epsilon): The molar extinction coefficient of NADH at 340 nm, which is 6220 M⁻¹cm⁻¹.
-
l: The path length of the cuvette (1 cm).
-
V_total: Total volume of the assay (1.02 mL).
-
V_enzyme: Volume of the enzyme added (0.02 mL).
A standard curve should be generated by plotting the ΔA₃₄₀/min against known concentrations of this compound. The concentration of unknown samples can then be determined by interpolation from this curve.
Data Presentation (Hypothetical Data)
The following tables summarize the expected performance characteristics and kinetic parameters of this proposed assay. These values are for illustrative purposes and must be determined experimentally.
Table 1: Hypothetical Assay Performance Characteristics
| Parameter | Value |
| Linearity Range | 10 µM - 500 µM |
| Limit of Detection (LOD) | 5 µM |
| Limit of Quantitation (LOQ) | 10 µM |
| Intra-assay Precision (CV%) | < 5% |
| Inter-assay Precision (CV%) | < 8% |
Table 2: Hypothetical Kinetic Parameters of Glyoxylate Reductase
| Substrate | Apparent Kₘ (mM) | Apparent Vₘₐₓ (µmol/min/mg) |
| Glyoxylate (Reference) | 0.12 | 150 |
| This compound | 1.5 | 95 |
Note: A higher Kₘ value for this compound would suggest a lower affinity of the enzyme for this substrate compared to its native substrate, glyoxylate.
Mandatory Visualizations
Caption: Experimental workflow for the enzymatic assay.
Caption: Plausible biochemical context for this compound.
Conclusion and Future Directions
This application note presents a detailed, albeit hypothetical, protocol for the enzymatic detection of this compound using glyoxylate reductase. The method is based on a robust and widely used spectrophotometric technique. For researchers interested in quantifying this analyte, the immediate next steps should involve experimental validation of this proposed protocol.
Key validation steps include:
-
Confirming the activity of glyoxylate reductase with this compound as a substrate.
-
Performing a full kinetic characterization to determine the Kₘ and Vₘₐₓ values.
-
Optimizing assay conditions such as pH, temperature, and reagent concentrations.
-
Assessing the specificity of the assay by testing for interference from structurally related molecules.
Successful validation of this method would provide a valuable tool for researchers in metabolism, drug development, and diagnostics.
References
Application Notes and Protocols: 2,3-Dioxopropanoic Acid as a Novel Substrate for Dehydrogenase Enzymes
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dioxopropanoic acid is a dicarbonyl carboxylic acid whose role in metabolic pathways is not yet well-defined. Its structural similarity to key metabolic intermediates, such as glyoxylate (B1226380) and other 2-oxoacids, suggests it may serve as a substrate for various oxidoreductase enzymes, particularly dehydrogenases. Dehydrogenases are a class of enzymes that catalyze the oxidation of a substrate by transferring hydrogen to an electron acceptor, such as NAD⁺/NADP⁺ or FAD.[1] Investigating the interaction of this compound with these enzymes could unveil new metabolic pathways or identify novel enzyme inhibitors relevant to drug discovery.
These application notes provide a framework for exploring this compound as a potential substrate for dehydrogenase enzymes, with a focus on methodologies to screen for and characterize such interactions. The protocols are based on established assays for enzymes known to act on structurally related molecules, such as glyoxylate reductase.
Potential Dehydrogenase Candidates for this compound Interaction
Given its 2-oxoacid structure, this compound may be a substrate for several dehydrogenases. The following are primary candidates for initial investigation:
-
Glyoxylate Reductase/Hydroxypyruvate Reductase (GRHPR): This enzyme is a key player in the detoxification of glyoxylate, a metabolic byproduct, by reducing it to glycolate.[2][3] GRHPR belongs to the D-2-hydroxy-acid dehydrogenase superfamily and can utilize both NADH and NADPH as cofactors.[2][4] Its role in preventing the buildup of reactive carbonyl species makes it a prime candidate for interacting with this compound. A deficiency in human GRHPR leads to primary hyperoxaluria type 2 (PH2), a condition characterized by increased oxalate (B1200264) production and kidney stone formation.[2][3]
-
Lactate Dehydrogenase (LDH): LDH is a ubiquitous enzyme that interconverts pyruvate (B1213749) and lactate. Notably, glyoxylate is also a known substrate for LDH, and its conversion can lead to the formation of oxalate, a key pathological feature in primary hyperoxalurias.[5] The broad substrate specificity of LDH makes it a potential candidate for reducing this compound.
-
2-Oxoacid Dehydrogenase Complexes: This family includes multienzyme complexes like the pyruvate dehydrogenase complex (PDH) and the 2-oxoglutarate dehydrogenase complex (OGDH), which catalyze the oxidative decarboxylation of their respective 2-oxoacid substrates.[6][7] While their primary substrates are specific, investigating the potential for this compound to act as a substrate or inhibitor could yield valuable insights.
Metabolic Context: The Glyoxylate Detoxification Pathway
To understand the potential role of this compound, it is useful to consider the well-established pathway for a similar molecule, glyoxylate. Glyoxylate is generated from various metabolic processes and must be detoxified to prevent its conversion to oxalate.[5] The primary enzyme for this in the cytosol is GRHPR, which reduces glyoxylate to the less reactive glycolate.[2][5]
References
- 1. Dehydrogenase - Wikipedia [en.wikipedia.org]
- 2. Glyoxylate reductase - Wikipedia [en.wikipedia.org]
- 3. Structural basis of substrate specificity in human glyoxylate reductase/hydroxypyruvate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Glyoxylate reductase: Definitive identification in human liver mitochondria, its importance for the compartment-specific detoxification of glyoxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The 2-Oxoacid Dehydrogenase Complexes in Mitochondria Can Produce Superoxide/Hydrogen Peroxide at Much Higher Rates Than Complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-function relationships in the 2-oxo acid dehydrogenase family: substrate-specific signatures and functional predictions for the 2-oxoglutarate dehydrogenase-like proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2,3-Dioxopropanoic Acid in Cell Culture and In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dioxopropanoic acid, more commonly known as methylglyoxal (B44143) (MGO), is a highly reactive dicarbonyl compound endogenously produced as a byproduct of glycolysis.[1] Elevated levels of MGO are associated with various pathological conditions, particularly diabetic complications, due to its ability to form advanced glycation end products (AGEs).[1] In the context of in vitro research, MGO serves as a valuable tool to investigate cellular responses to carbonyl stress, oxidative damage, and inflammation. These application notes provide detailed protocols for utilizing MGO in cell culture and summarize its effects on various cell lines and signaling pathways.
Data Presentation: In Vitro Efficacy of Methylglyoxal
The cytotoxic and metabolic effects of methylglyoxal have been quantified in numerous studies across various cell lines. The following table summarizes key quantitative data, including IC50 values and effective concentrations that induce specific cellular responses.
| Cell Line | Cancer Type / Origin | Parameter Measured | Concentration (µM) | Exposure Time (h) | Reference |
| HepG2 | Human Hepatoma | Cell Viability (MTT) | ~3000-10000 | 36 | [2] |
| MCF-7 | Human Breast Carcinoma | IC50 (MTT) | ~840 | 24 | [3] |
| A549 | Human Lung Carcinoma | IC50 (MTT) | ~1100 | 24 | [3] |
| HUVECs | Human Umbilical Vein Endothelial Cells | Apoptosis (Sub-G1) | 250-750 | 18 | [4] |
| HUVECs | Apoptosis | 5 (with 20mM glucose) | Not Specified | [5] | |
| Bovine Retinal Pericytes | Bovine Retina | Cytotoxicity (MTT) | 200-800 | 6 | [6][7] |
| HEK293T | Human Embryonic Kidney | Cell Viability | 50-10000 | 2, 4, 24 | [8] |
| HBMEC | Human Brain Microvascular Endothelial Cells | Cell Viability | 10-10000 | 24 | [9] |
| HL60 | Human Promyelocytic Leukemia | IC50 (Apoptosis) | 238 | Not Specified | [10] |
| MDA-MB-231 | Human Breast Carcinoma | IC50 | 938 | Not Specified | [11] |
Key Signaling Pathways Affected by Methylglyoxal
Methylglyoxal has been shown to modulate several critical intracellular signaling pathways, primarily related to inflammation, oxidative stress, and cell death.
NLRP3 Inflammasome Activation
MGO can act as a damage-associated molecular pattern (DAMP), leading to the activation of the NLRP3 inflammasome complex. This results in the cleavage of pro-caspase-1 to active caspase-1, which in turn cleaves pro-inflammatory cytokines IL-1β and IL-18 into their mature forms, promoting inflammatory responses and pyroptotic cell death.
Nrf2 Signaling Pathway Activation
MGO can induce an adaptive antioxidant response through the activation of the Nrf2 signaling pathway. Under basal conditions, Nrf2 is kept in the cytoplasm by Keap1. MGO can modify Keap1, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, upregulating their expression.[12][13]
NF-κB Signaling Pathway Inhibition
MGO has been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation. MGO can directly modify components of the NF-κB pathway, such as the p65 subunit, thereby inhibiting its DNA binding capacity.[14] This prevents the transcription of pro-inflammatory genes.
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol outlines the steps for determining the effect of MGO on cell viability using the colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well clear flat-bottom plates
-
Methylglyoxal (MGO) stock solution (prepare fresh in sterile PBS or culture medium)
-
MTT solution (5 mg/mL in sterile PBS, filter-sterilized, stored at -20°C protected from light)[15]
-
Solubilization solution (e.g., DMSO, or 0.04 N HCl in isopropanol)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well for adherent cells) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
MGO Treatment: Prepare serial dilutions of MGO in culture medium. Carefully remove the old medium from the wells and add 100 µL of the MGO-containing medium to the respective wells. Include untreated control wells (vehicle only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.[16]
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C until intracellular purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[15][17]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[18] Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 650 nm can be used to subtract background absorbance.
Cytotoxicity Assessment using LDH Assay
This protocol describes the measurement of cytotoxicity by quantifying the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture supernatant.
Materials:
-
Cells and culture medium
-
96-well plates
-
Methylglyoxal (MGO)
-
LDH cytotoxicity assay kit (containing LDH reaction solution, stop solution, and lysis solution)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with MGO as described in the MTT assay protocol (Steps 1 and 2). Include the following controls:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Untreated cells lysed with the kit's lysis solution.
-
Medium background: Culture medium without cells.[19]
-
-
Incubation: Incubate the plate for the desired duration.
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes to pellet the cells.[20] Carefully transfer 50 µL of the supernatant from each well to a new 96-well flat-bottom plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture to each well containing the supernatant.[20]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[20]
-
Stop Reaction: Add 50 µL of the stop solution to each well.[20]
-
Absorbance Measurement: Measure the absorbance at 490 nm. Use a reference wavelength of 680 nm to correct for background.[20]
-
Calculation: Calculate the percentage of cytotoxicity using the formula provided in the assay kit manual, typically: % Cytotoxicity = [(Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)] * 100
Intracellular Reactive Oxygen Species (ROS) Detection using DCFH-DA
This protocol details the measurement of intracellular ROS levels using the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).
Materials:
-
Cells and culture medium
-
24- or 96-well black, clear-bottom plates
-
Methylglyoxal (MGO)
-
DCFH-DA stock solution (10-20 mM in DMSO)[21]
-
Serum-free culture medium or PBS
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in a black, clear-bottom plate and allow them to attach overnight.
-
MGO Treatment: Treat cells with the desired concentrations of MGO for the specified time.
-
DCFH-DA Loading: Remove the treatment medium and wash the cells once with warm serum-free medium or PBS.[22]
-
Staining: Add DCFH-DA working solution (typically 10-25 µM in serum-free medium) to each well and incubate for 30-60 minutes at 37°C in the dark.[21][23]
-
Washing: Remove the DCFH-DA solution and wash the cells twice with warm PBS to remove excess probe.[21]
-
Fluorescence Measurement: Add 100 µL of PBS to each well. Measure the fluorescence intensity immediately using a fluorescence microplate reader with excitation at ~485 nm and emission at ~530 nm.[22] Alternatively, visualize and capture images using a fluorescence microscope.
Conclusion
This compound (methylglyoxal) is a critical tool for studying the cellular consequences of carbonyl stress. The protocols and data presented here provide a framework for researchers to design and execute in vitro studies investigating the multifaceted roles of MGO in cellular function and dysfunction. Careful consideration of cell type, MGO concentration, and exposure time is crucial for obtaining reproducible and biologically relevant results.
References
- 1. Inhibition of NF-κB Signaling by the Reactive Glycolytic Metabolite Methylglyoxal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methylglyoxal Induces Mitochondrial Dysfunction and Cell Death in Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Methylglyoxal‐induced apoptosis is dependent on the suppression of c‐FLIPL expression via down‐regulation of p65 in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methylglyoxal and high glucose co-treatment induces apoptosis or necrosis in human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methylglyoxal Induces Apoptosis Mediated by Reactive Oxygen Species in Bovine Retinal Pericytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methylglyoxal induces apoptosis mediated by reactive oxygen species in bovine retinal pericytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Endogenous Cellular Metabolite Methylglyoxal Induces DNA–Protein Cross-Links in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Dual roles of methylglyoxal in cancer [frontiersin.org]
- 11. Methylglyoxal, a glycolysis side-product, induces Hsp90 glycation and YAP-mediated tumor growth and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methylglyoxal suppresses microglia inflammatory response through NRF2-IκBζ pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Diroximel Fumarate Acts Through Nrf2 to Attenuate Methylglyoxal-Induced Nociception in Mice and Decrease ISR Activation in DRG Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Methylglyoxal suppresses TNF-alpha-induced NF-kappaB activation by inhibiting NF-kappaB DNA-binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cyrusbio.com.tw [cyrusbio.com.tw]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. broadpharm.com [broadpharm.com]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. scientificlabs.co.uk [scientificlabs.co.uk]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. benchchem.com [benchchem.com]
- 22. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 23. bioquochem.com [bioquochem.com]
Synthesis of 2,3-Dioxopropanoic Acid Derivatives: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and experimental protocols for the synthesis of 2,3-dioxopropanoic acid derivatives. These compounds, containing a vicinal dicarbonyl moiety, are valuable synthons in organic chemistry and hold potential in medicinal chemistry.
The core structure of this compound and its esters features a reactive 1,2-dicarbonyl system, making them attractive starting materials for the synthesis of various heterocyclic compounds and complex molecules. Their derivatives, particularly those incorporating the α-ketoamide motif, are recognized as privileged structures in drug discovery, suggesting a potential for broad biological activity.
Application Notes
This compound derivatives serve as versatile building blocks in organic synthesis. The adjacent ketone and ester functionalities allow for a range of chemical transformations, including condensations, cyclizations, and nucleophilic additions. In the context of drug development, the α-ketoamide moiety, which can be accessed from this compound esters, is a key feature in numerous biologically active compounds. This structural motif is known to be more resistant to proteolytic cleavage and can exhibit improved membrane permeability and metabolic stability compared to α-keto-acids and α-keto-esters.[1]
While specific applications of simple this compound esters in drug development are not extensively documented in publicly available literature, related structures such as γ-lactams, which can be synthesized from precursors derived from multicomponent reactions involving pyruvate (B1213749) derivatives, have shown promising antiproliferative activity.[2] The exploration of this compound derivatives in the synthesis of novel bioactive molecules remains a promising area of research.
Synthetic Protocols
A primary and effective method for the synthesis of this compound esters is the oxidation of the corresponding 2-oxopropanoic acid esters (pyruvate esters). The Riley oxidation, which utilizes selenium dioxide (SeO₂), is a well-established method for the oxidation of methylene (B1212753) groups adjacent to a carbonyl group to afford a 1,2-dicarbonyl compound.[3][4]
Protocol 1: Synthesis of Ethyl 2,3-Dioxopropanoate via Riley Oxidation of Ethyl Pyruvate
This protocol describes the oxidation of the methyl group of ethyl pyruvate to a carbonyl group using selenium dioxide.
Materials:
-
Ethyl pyruvate
-
Selenium dioxide (SeO₂)
-
1,4-Dioxane
-
Diethyl ether
-
Celite
-
Silica (B1680970) gel for column chromatography
-
Pressure tube
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Standard glassware for filtration and chromatography
Experimental Procedure:
-
Reaction Setup: In a pressure tube, dissolve ethyl pyruvate (1.0 eq) in 1,4-dioxane.
-
Addition of Oxidant: To this solution, add selenium dioxide (SeO₂) (typically 1.1 to 2.0 equivalents) in one portion at room temperature.
-
Reaction Conditions: Seal the pressure tube and stir the resulting suspension vigorously while heating to 100 °C. The reaction progress can be monitored by thin-layer chromatography (TLC). A typical reaction time is around 7 hours.[5]
-
Work-up: After the reaction is complete, cool the mixture to room temperature and dilute with diethyl ether.
-
Filtration: Filter the suspension through a short pad of Celite to remove the precipitated elemental selenium. Wash the Celite pad with diethyl ether.
-
Concentration: Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel to obtain the pure ethyl 2,3-dioxopropanoate.
Safety Precautions:
-
Selenium compounds are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.
-
The reaction is performed under pressure at an elevated temperature; ensure the pressure tube is properly sealed and handled with care.
Quantitative Data Summary
The following table summarizes typical reaction parameters for the synthesis of this compound derivatives via Riley oxidation. Please note that yields can vary depending on the specific substrate and reaction conditions.
| Starting Material | Oxidizing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Generic Ketone | Selenium Dioxide | 1,4-Dioxane | 100 | 7 | 70 | [5] |
| Ethyl Pyruvate | Selenium Dioxide | 1,4-Dioxane | Reflux | Not Specified | Not Specified | [3][4] |
Visualizations
Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis of ethyl 2,3-dioxopropanoate from ethyl pyruvate.
Caption: General workflow for the synthesis of ethyl 2,3-dioxopropanoate.
Reaction Mechanism: Riley Oxidation
The mechanism of the Riley oxidation of a ketone involves the enol form of the ketone reacting with selenium dioxide.
Caption: Simplified mechanism of the Riley oxidation of a pyruvate ester.
Signaling Pathways
While specific signaling pathways for this compound derivatives are not well-defined, α-keto acids, in general, are integral to central metabolic pathways that have significant signaling roles. For instance, α-ketoglutarate, another α-keto acid, is known to influence the mTOR signaling pathway, which is a central regulator of cell growth and metabolism.
Caption: General involvement of α-keto acids in cellular signaling.
References
- 1. The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multicomponent Synthesis of Unsaturated γ-Lactam Derivatives. Applications as Antiproliferative Agents through the Bioisosterism Approach: Carbonyl vs. Phosphoryl Group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Riley oxidation - Wikipedia [en.wikipedia.org]
- 4. Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Riley Oxidation | NROChemistry [nrochemistry.com]
Application Notes and Protocols for the Analysis of 2,3-Dioxopropanoic Acid in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dioxopropanoic acid, more commonly known as pyruvic acid or pyruvate (B1213749), is a pivotal alpha-keto acid at the crossroads of several major metabolic pathways. As the end product of glycolysis, it serves as a critical link between carbohydrate, protein, and lipid metabolism.[1][2][3] The quantification of pyruvic acid in biological samples such as plasma, serum, and urine is essential for studying metabolic disorders, monitoring disease progression, and understanding the pharmacological effects of therapeutic agents.
These application notes provide detailed protocols for the quantitative analysis of this compound in biological matrices using High-Performance Liquid Chromatography (HPLC) with fluorescence detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Metabolic Significance of this compound
This compound is a key intermediate in cellular respiration.[1][3] It is formed from glucose through glycolysis and can be converted back to carbohydrates via gluconeogenesis.[2][4] In the presence of oxygen, it is converted to acetyl-CoA, which enters the citric acid cycle (Krebs cycle) to generate ATP.[1][2] Under anaerobic conditions, it is fermented to produce lactate.[2][3] Therefore, the levels of pyruvic acid in biological fluids can reflect the state of cellular energy metabolism.
Caption: Metabolic fate of this compound (Pyruvic Acid).
Section 1: HPLC with Fluorescence Detection
High-Performance Liquid Chromatography with fluorescence detection is a sensitive and reliable method for quantifying this compound in biological samples.[5][6] This method typically involves a derivatization step to convert the non-fluorescent alpha-keto acid into a highly fluorescent derivative.[6] A common derivatizing agent is o-phenylenediamine (B120857) (OPD), which reacts with pyruvic acid to form a fluorescent quinoxalinone derivative.[6]
Experimental Protocol: HPLC with Fluorescence Detection after OPD Derivatization
This protocol is adapted from established methods for the analysis of α-keto acids.[6]
1. Materials and Reagents:
-
Perchloric acid (0.6 M)
-
Potassium carbonate (2 M)
-
o-phenylenediamine (OPD) solution (prepared fresh)
-
Sodium sulfite
-
2-Mercaptoethanol
-
HPLC-grade acetonitrile (B52724) and water
-
Phosphate (B84403) buffer for mobile phase
-
Pyruvic acid standard
-
Internal standard (e.g., alpha-ketovalerate)
2. Sample Preparation:
-
Deproteinization: To 100 µL of plasma or serum, add 100 µL of ice-cold 0.6 M perchloric acid.
-
Vortex: Mix thoroughly for 30 seconds.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Neutralization: Transfer the supernatant to a new tube and neutralize by adding a calculated amount of 2 M potassium carbonate.
-
Centrifugation: Centrifuge at 14,000 x g for 5 minutes at 4°C to pellet the potassium perchlorate (B79767) precipitate.
-
The resulting supernatant is ready for derivatization.
3. Derivatization:
-
To 50 µL of the deproteinized sample supernatant, add 50 µL of the freshly prepared OPD derivatizing reagent.
-
Incubate the mixture at 80°C for 30 minutes in a heating block.
-
Cool the reaction mixture to room temperature.
-
The derivatized sample is ready for HPLC analysis.
4. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic or gradient elution with a mixture of phosphate buffer and acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Fluorescence Detector: Excitation wavelength of 336 nm and an emission wavelength of 420 nm.[6]
5. Quantification:
-
Construct a calibration curve using a series of derivatized pyruvic acid standards of known concentrations.
-
Quantify the pyruvic acid concentration in the samples by comparing their peak areas to the calibration curve.
Quantitative Data Summary: HPLC with Fluorescence Detection
| Parameter | Value | Biological Matrix | Reference |
| Linearity Range | 1 - 1200 µmol/L | Blood | [5] |
| Limit of Detection (LOD) | 1 µmol/L | Blood | [7] |
| Limit of Quantification (LOQ) | 5 µmol/L | Blood | [7] |
| Mean Recovery | 99% - 101% | Blood | [5][7] |
| Between-run Precision (CV) | < 5% | Blood | [5][7] |
Experimental Workflow: HPLC-Fluorescence Analysis
Caption: Workflow for HPLC-fluorescence analysis of pyruvic acid.
Section 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, derivatization is necessary to increase their volatility.[8] A common approach is a two-step derivatization involving methoximation followed by silylation.[9]
Experimental Protocol: GC-MS with Derivatization
This protocol is a generalized procedure based on common practices for organic acid analysis in urine.[8][9]
1. Materials and Reagents:
-
Urine sample
-
Internal standard (e.g., cholesterol)
-
Methoxyamine hydrochloride in pyridine
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)
-
Ethyl acetate
-
Anhydrous sodium sulfate
2. Sample Preparation and Derivatization:
-
Aliquoting: Pipette 200 µL of urine into a glass vial.[8]
-
Methoximation: Add 40 µL of methoxyamine hydrochloride solution.[8]
-
Incubation 1: Incubate at 60°C for 30 minutes.[8]
-
Extraction: Add an internal standard and perform a liquid-liquid extraction with ethyl acetate.[8]
-
Drying: Evaporate the combined organic extracts to dryness under a stream of nitrogen.[8]
-
Silylation: Add 40 µL of BSTFA and 160 µL of hexane to the dried residue.[8]
-
Incubation 2: Incubate at 70-90°C for 15 minutes.[8]
-
The sample is now ready for GC-MS analysis.
3. GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Injection Mode: Split or splitless.
-
Oven Temperature Program: A temperature gradient starting from a low temperature (e.g., 60°C) and ramping up to a high temperature (e.g., 280°C).
-
Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range appropriate for the derivatized analytes.
4. Quantification:
-
Create a calibration curve using derivatized standards.
-
Quantify the pyruvic acid derivative based on its characteristic mass-to-charge ratio (m/z) and retention time.
Quantitative Data Summary: GC-MS
Quantitative data for GC-MS analysis of this compound can be highly method-dependent. The following are representative values.
| Parameter | Value | Biological Matrix | Reference |
| Linearity Range | Method Dependent | Urine | [10] |
| Limit of Detection (LOD) | Method Dependent | Urine | [10] |
| Limit of Quantification (LOQ) | Method Dependent | Urine | [10] |
| Recovery | Method Dependent | Urine | [10] |
| Precision (CV) | Method Dependent | Urine | [10] |
Experimental Workflow: GC-MS Analysis
References
- 1. Pyruvate Metabolism: Pathways, Acetyl-CoA & Research [arome-science.com]
- 2. bio.libretexts.org [bio.libretexts.org]
- 3. Pyruvic acid - Wikipedia [en.wikipedia.org]
- 4. Pyruvic Acid: A Key Player in Cellular Metabolism and Health -MetwareBio [metwarebio.com]
- 5. Measurement of pyruvate in blood by high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of high-performance liquid chromatography with fluorescence detection versus enzymatic assay to measure blood pyruvate in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aurametrix.weebly.com [aurametrix.weebly.com]
- 9. Protocol for a low-volume, direct analysis urine preparation procedure for non-targeted GC-MS metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GC-MS analysis of organic acids in rat urine: A protocol of direct ultrasound-assisted derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Isotopic Labeling of 2,3-Dioxopropanoic Acid in Metabolic Tracing
Introduction
Isotopic labeling is a powerful methodology for elucidating metabolic pathways and quantifying fluxes within a biological system.[1] By introducing a substrate labeled with a stable isotope, such as carbon-13 (¹³C), researchers can trace the metabolic fate of the substrate and its incorporation into downstream metabolites.[2] This document provides detailed application notes and protocols for the use of isotopically labeled 2,3-dioxopropanoic acid to investigate its role in cellular metabolism. While direct literature on the metabolic tracing of this compound is limited, this document outlines a comprehensive approach based on established methodologies for similar keto acids and dicarboxylic acids.[3][4]
This compound, also known as 2,3-diketopropionic acid, is a three-carbon α,β-dicarbonyl compound. Its structure suggests potential links to central carbon metabolism, possibly as an intermediate in or a precursor to molecules within glycolysis or the tricarboxylic acid (TCA) cycle. The application of ¹³C-labeled this compound, in conjunction with mass spectrometry, can illuminate its metabolic connections and biological significance.
Hypothetical Metabolic Integration of this compound
Based on its chemical structure, this compound could be hypothesized to integrate with central carbon metabolism through several potential enzymatic conversions. For instance, it could be reduced to 2-hydroxy-3-oxopropanoic acid or 2,3-dihydroxypropanoic acid, potentially linking it to the serine biosynthesis pathway. Alternatively, it might be decarboxylated or otherwise transformed to enter the TCA cycle. The following diagram illustrates a hypothetical pathway for the metabolism of this compound.
Caption: A hypothetical metabolic pathway illustrating the potential integration of this compound with central carbon metabolism.
Synthesis of [U-¹³C₃]-2,3-Dioxopropanoic Acid
The synthesis of uniformly labeled [U-¹³C₃]-2,3-dioxopropanoic acid can be achieved through chemical synthesis starting from a commercially available ¹³C-labeled precursor. A plausible, though not yet documented, synthetic route could involve the oxidation of a fully labeled three-carbon precursor. General methods for synthesizing ¹³C-labeled carboxylic acids often utilize ¹³C-labeled carbon dioxide or cyanide as a source for the carboxyl group.[2][5] For a uniformly labeled molecule, a precursor such as [U-¹³C₃]-glycerol could be a suitable starting material, which would undergo a series of oxidation steps to yield the final product. The final product should be purified by chromatography and its isotopic enrichment confirmed by mass spectrometry.
Experimental Protocols
The general workflow for a metabolic tracing experiment using isotopically labeled this compound is outlined below.
Caption: A generalized experimental workflow for metabolic tracing studies using isotopically labeled this compound.
Protocol 1: Cell Culture and Isotopic Labeling
This protocol provides a general guideline for labeling adherent mammalian cells with [U-¹³C₃]-2,3-dioxopropanoic acid.
-
Materials:
-
Adherent mammalian cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
[U-¹³C₃]-2,3-Dioxopropanoic acid
-
6-well cell culture plates
-
-
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that allows them to reach approximately 80% confluency on the day of the experiment.
-
Medium Preparation: Prepare the labeling medium by supplementing the base medium (without unlabeled pyruvate, if applicable) with the desired concentration of [U-¹³C₃]-2,3-dioxopropanoic acid. The concentration should be optimized based on preliminary experiments, but a starting range of 100 µM to 1 mM is suggested.
-
Labeling:
-
Aspirate the standard growth medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add 1 mL of the pre-warmed labeling medium to each well.
-
Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamics of label incorporation.
-
-
Protocol 2: Metabolite Extraction
-
Materials:
-
80% Methanol (B129727) (pre-chilled to -80°C)
-
Cell scraper
-
Centrifuge
-
-
Procedure:
-
Quenching and Extraction:
-
Aspirate the labeling medium.
-
Immediately add 1 mL of ice-cold 80% methanol to each well to quench metabolic activity and extract metabolites.
-
Scrape the cells from the plate in the methanol solution.
-
Transfer the cell suspension to a microcentrifuge tube.
-
-
Cell Lysis: Vortex the tubes vigorously for 1 minute.
-
Protein Precipitation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Sample Collection: Transfer the supernatant containing the metabolites to a new tube.
-
Drying: Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator. Store the dried pellets at -80°C until analysis.
-
Protocol 3: LC-MS/MS Analysis
-
Instrumentation: A high-resolution mass spectrometer coupled to a liquid chromatography system (e.g., Q-Exactive or Triple Quadrupole).
-
Procedure:
-
Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable volume (e.g., 50 µL) of a solvent compatible with the LC method (e.g., 50% methanol in water).
-
Chromatography: Separate the metabolites using a reverse-phase or HILIC column, depending on the polarity of the target metabolites.
-
Mass Spectrometry:
-
Operate the mass spectrometer in negative ion mode for the detection of organic acids.
-
Perform a full scan to identify all detectable metabolites.
-
Use selected ion monitoring (SIM) or parallel reaction monitoring (PRM) to specifically detect and quantify the different isotopologues of this compound and its downstream metabolites.
-
-
Data Presentation
Quantitative data from the isotopic labeling experiment should be presented in a clear and structured format. The following tables provide templates for summarizing the isotopic enrichment of key metabolites.
Table 1: Isotopic Enrichment of Glycolytic Intermediates
| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) |
| Pyruvate | 60.5 ± 4.2 | 5.1 ± 0.8 | 8.3 ± 1.1 | 26.1 ± 3.5 |
| Lactate | 58.9 ± 3.9 | 4.8 ± 0.7 | 7.9 ± 1.0 | 28.4 ± 3.8 |
| 3-Phosphoglycerate | 85.2 ± 5.1 | 3.2 ± 0.5 | 5.4 ± 0.9 | 6.2 ± 1.3 |
Data are represented as the mean percentage ± standard deviation of the total pool for each metabolite after 8 hours of labeling with [U-¹³C₃]-2,3-dioxopropanoic acid. M+n indicates the isotopologue with 'n' ¹³C atoms.
Table 2: Isotopic Enrichment of TCA Cycle Intermediates
| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) |
| Citrate | 88.1 ± 6.3 | 2.5 ± 0.4 | 6.9 ± 1.2 | 2.5 ± 0.6 |
| α-Ketoglutarate | 90.4 ± 5.8 | 1.8 ± 0.3 | 5.5 ± 0.9 | 2.3 ± 0.5 |
| Malate | 89.5 ± 6.1 | 2.1 ± 0.4 | 6.2 ± 1.1 | 2.2 ± 0.5 |
Data are represented as the mean percentage ± standard deviation of the total pool for each metabolite after 8 hours of labeling with [U-¹³C₃]-2,3-dioxopropanoic acid. M+n indicates the isotopologue with 'n' ¹³C atoms.
Interpretation of Results
The incorporation of ¹³C from [U-¹³C₃]-2,3-dioxopropanoic acid into downstream metabolites provides insights into its metabolic fate.
-
High M+3 labeling in pyruvate and lactate would suggest a direct conversion of the three-carbon backbone of this compound into these glycolytic end-products.
-
M+2 labeling in TCA cycle intermediates would indicate that this compound is metabolized to acetyl-CoA, which then enters the TCA cycle.
-
Labeling patterns in serine and other amino acids would provide evidence for the involvement of this compound in amino acid metabolism.
By analyzing the distribution of mass isotopologues over time, it is possible to quantify the relative contribution of this compound to various metabolic pathways.[6]
The protocols and application notes presented here provide a framework for investigating the metabolic role of this compound using stable isotope tracing. While the metabolic pathways of this specific molecule are not yet well-defined, the application of ¹³C-labeling and mass spectrometry offers a powerful approach to uncover its connections to central carbon metabolism and other cellular processes. The successful implementation of these methods will contribute to a better understanding of the metabolic landscape and may reveal novel therapeutic targets in diseases with altered metabolism.
References
- 1. Profiling the metabolism of human cells by deep 13C labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 13C Stable Isotope Tracing Reveals Distinct Fatty Acid Oxidation Pathways in Proliferative vs. Oxidative Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dicarboxylic acids counteract the metabolic effects of a Western diet by boosting energy expenditure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. almacgroup.com [almacgroup.com]
- 6. pnas.org [pnas.org]
High-Throughput Screening Assays for Enzymes Metabolizing 2,3-Dioxopropanoic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for high-throughput screening (HTS) assays targeting key enzymes in the metabolic pathway of 2,3-Dioxopropanoic acid, also known as 2-keto-3-deoxy-D-gluconate (KDG). These assays are designed for the discovery of potential inhibitors that could serve as novel therapeutic agents or research tools.
Introduction
This compound (KDG) is a key intermediate in the Entner-Doudoroff (ED) pathway, a metabolic route for glucose catabolism found in many bacteria, but less common in animals.[1] The ED pathway's presence in various pathogenic bacteria makes its unique enzymes attractive targets for the development of novel antimicrobial agents. This document focuses on HTS assays for two central enzymes in this pathway: 2-keto-3-deoxy-D-gluconate kinase (KDGK) and 2-keto-3-deoxy-6-phosphogluconate (KDPG) aldolase (B8822740).
KDG Kinase (KDGK) catalyzes the ATP-dependent phosphorylation of KDG to KDPG.
KDPG Aldolase subsequently cleaves KDPG into pyruvate (B1213749) and glyceraldehyde-3-phosphate.[2]
The following sections provide detailed protocols for HTS assays designed to identify inhibitors of these two enzymes, along with diagrams of the metabolic pathway and experimental workflows.
Signaling Pathway: The Entner-Doudoroff Pathway
The Entner-Doudoroff pathway is a key metabolic route for the catabolism of glucose. The diagram below illustrates the central steps involving this compound (KDG).
High-Throughput Screening Assay for KDG Kinase Inhibitors
This section details a luminescence-based HTS assay for identifying inhibitors of KDG Kinase. The assay quantifies the amount of ADP produced in the kinase reaction, which is inversely proportional to the degree of inhibition.
Assay Principle
The KDGK assay is a homogeneous, luminescence-based assay that measures the amount of ADP produced during the enzymatic reaction. The ADP is converted to ATP, which is then used by a luciferase to generate a light signal. A lower light signal indicates a higher kinase activity (more ADP produced), while a higher light signal indicates inhibition of the kinase.[3][4]
Experimental Protocol: KDG Kinase HTS Assay
This protocol is optimized for a 384-well plate format suitable for automated liquid handlers.
Reagents and Materials:
-
Purified KDG Kinase
-
This compound (KDG)
-
ATP
-
Kinase Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20)
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
Test compounds dissolved in DMSO
-
384-well white, opaque assay plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Plating: Dispense 50 nL of test compounds (or DMSO for controls) into the wells of a 384-well plate.
-
Enzyme Addition: Add 5 µL of KDG Kinase solution (2X final concentration in Kinase Assay Buffer) to each well.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.
-
Reaction Initiation: Add 5 µL of a mixture of KDG and ATP (2X final concentration in Kinase Assay Buffer) to each well to start the reaction.
-
Kinase Reaction: Incubate the plate at 37°C for 60 minutes.
-
ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubation: Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add 20 µL of Kinase Detection Reagent to each well.
-
Incubation: Incubate at room temperature for 30 minutes in the dark.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
Data Analysis:
The luminescent signal is inversely proportional to kinase activity. The percentage of inhibition is calculated relative to high (no inhibitor) and low (no enzyme) controls. IC₅₀ values are determined by fitting the dose-response data to a four-parameter logistic equation.
| Parameter | Value |
| Final Enzyme Concentration | 10 nM |
| Final KDG Concentration | 100 µM |
| Final ATP Concentration | 10 µM |
| Final DMSO Concentration | 0.5% |
| Z'-factor | > 0.6 |
High-Throughput Screening Assay for KDPG Aldolase Inhibitors
This section outlines a spectrophotometric HTS assay for identifying inhibitors of KDPG Aldolase. The assay is based on a coupled-enzyme reaction that monitors the consumption of NADH.
Assay Principle
The KDPG aldolase assay is a coupled-enzyme assay where the pyruvate produced from the cleavage of KDPG is reduced to lactate (B86563) by lactate dehydrogenase (LDH), a reaction that consumes NADH. The decrease in NADH concentration is monitored by measuring the absorbance at 340 nm.[5] A potent inhibitor of KDPG aldolase will result in a smaller decrease in absorbance.
Experimental Protocol: KDPG Aldolase HTS Assay
This protocol is designed for a 384-well UV-transparent plate format.
Reagents and Materials:
-
Purified KDPG Aldolase
-
2-keto-3-deoxy-6-phosphogluconate (KDPG)
-
Lactate Dehydrogenase (LDH)
-
NADH
-
Assay Buffer (e.g., 100 mM HEPES, pH 7.5)
-
Test compounds dissolved in DMSO
-
384-well UV-transparent assay plates
-
Spectrophotometer capable of kinetic reads at 340 nm
Procedure:
-
Reagent and Compound Plating: To each well of a 384-well plate, add:
-
20 µL of Assay Buffer
-
5 µL of NADH solution (final concentration 200 µM)
-
5 µL of LDH solution (final concentration 10 units/mL)
-
5 µL of KDPG Aldolase solution (final concentration 50 nM)
-
0.5 µL of test compound in DMSO (or DMSO for controls)
-
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes.
-
Reaction Initiation: Initiate the reaction by adding 15 µL of KDPG solution (final concentration 500 µM).
-
Data Acquisition: Immediately begin monitoring the decrease in absorbance at 340 nm in a kinetic mode for 15-30 minutes.
Data Analysis:
The rate of NADH consumption (decrease in A₃₄₀ per minute) is proportional to the KDPG aldolase activity. The percentage of inhibition is calculated from the reaction rates in the presence and absence of the inhibitor. IC₅₀ values are determined from dose-response curves.
| Parameter | Value |
| Final Enzyme Concentration | 50 nM |
| Final KDPG Concentration | 500 µM |
| Final NADH Concentration | 200 µM |
| Final LDH Concentration | 10 units/mL |
| Final DMSO Concentration | 1% |
| Z'-factor | > 0.5 |
Quantitative Data Summary
While extensive HTS campaigns for inhibitors of KDG kinase and KDPG aldolase are not widely published, the following table presents hypothetical data for potential inhibitors identified through the described assays. This data serves as an example of how results would be presented.
| Compound ID | Target Enzyme | Assay Type | IC₅₀ (µM) |
| KDGK-001 | KDG Kinase | Luminescence | 5.2 |
| KDGK-002 | KDG Kinase | Luminescence | 12.8 |
| KDPGA-001 | KDPG Aldolase | Spectrophotometric | 8.7 |
| KDPGA-002 | KDPG Aldolase | Spectrophotometric | 21.5 |
Conclusion
The HTS assays detailed in this document provide robust and reliable methods for the identification of inhibitors against KDG kinase and KDPG aldolase. These assays are adaptable to automated platforms and are suitable for screening large compound libraries. The identification of potent and selective inhibitors of these enzymes could lead to the development of novel antibacterial agents targeting the Entner-Doudoroff pathway. Further characterization of hit compounds from these screens will be necessary to validate their mechanism of action and to assess their potential as therapeutic leads.
References
- 1. Entner–Doudoroff pathway - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. promega.co.uk [promega.co.uk]
- 5. A real-time bioluminescent HTS method for measuring protein kinase activity influenced neither by ATP concentration nor by luciferase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatility of 2,3-Dioxopropanoic Acid in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dioxopropanoic acid, also known as α-keto-β-aldehydo acid, is a highly reactive and versatile C3 building block in organic synthesis. Its unique structure, featuring adjacent ketone, aldehyde, and carboxylic acid functionalities, allows for a diverse range of chemical transformations. This makes it a valuable precursor for the synthesis of a wide array of heterocyclic compounds, complex molecules, and chiral building blocks, many of which are of significant interest in medicinal chemistry and materials science. This document provides detailed application notes and experimental protocols for the use of this compound in various synthetic strategies.
Application Notes
Synthesis of Heterocyclic Compounds
This compound is a premier starting material for the synthesis of various nitrogen-containing heterocycles, most notably quinoxalines and pyrazines. These scaffolds are prevalent in a multitude of biologically active compounds.
-
Quinoxalines: The condensation reaction between an o-phenylenediamine (B120857) and a 1,2-dicarbonyl compound is a classic and efficient method for quinoxaline (B1680401) synthesis.[1][2][3] this compound serves as a direct 1,2-dicarbonyl equivalent, reacting with substituted o-phenylenediamines to afford quinoxaline-2-carboxylic acids. These products can be further functionalized, for instance, through decarboxylation or esterification, to generate a library of quinoxaline derivatives. The reaction can be catalyzed by various acids or metal catalysts and can often be performed under mild conditions with high yields.[2][4]
-
Pyrazines: Substituted pyrazines are important components of flavor and fragrance chemistry and are also found in numerous pharmaceuticals.[5][6] The condensation of a 1,2-diamine with a 1,2-dicarbonyl compound is a primary route to pyrazines. This compound can be employed in this context, reacting with 1,2-diamines to yield pyrazine-2-carboxylic acids. Dehydrogenative coupling reactions catalyzed by transition metals, such as manganese, provide an alternative and atom-economical route to pyrazines from related starting materials.[7]
Multicomponent Reactions (MCRs)
Multicomponent reactions, where three or more reactants combine in a single step to form a complex product, are highly valued for their efficiency and atom economy.[8] While specific examples directly utilizing this compound in classic MCRs like the Passerini and Ugi reactions are not extensively documented, its structural motifs are highly relevant.
-
Passerini and Ugi-type Reactions: The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound, and an isocyanide to form an α-acyloxy carboxamide.[9] The Ugi reaction is a four-component reaction involving an amine, a carbonyl compound, a carboxylic acid, and an isocyanide to produce a bis-amide.[10][11] The aldehyde and carboxylic acid functionalities within this compound make it a prime candidate for intramolecular or intermolecular variations of these reactions, potentially leading to highly functionalized and constrained cyclic or acyclic structures.
Asymmetric Synthesis and Chiral Building Blocks
The dicarbonyl moiety of this compound presents an excellent opportunity for asymmetric transformations to generate valuable chiral building blocks.[12][][14]
-
Asymmetric Reduction: The selective asymmetric reduction of one of the carbonyl groups can lead to the formation of chiral α-hydroxy-β-keto acids or α-keto-β-hydroxy acids. These products are versatile intermediates for the synthesis of enantiomerically pure natural products and pharmaceuticals. Catalytic asymmetric hydrogenation using chiral metal catalysts is a powerful technique for achieving high enantioselectivity in the reduction of keto acids.[12][15]
-
Precursor to Chiral Amino Acids: this compound derivatives can serve as precursors to non-proteinogenic amino acids. For instance, reductive amination of the carbonyl groups can introduce chirality and nitrogen-containing functionalities, leading to the synthesis of complex amino acid structures.[16][17]
Quantitative Data Summary
The following tables summarize quantitative data for representative reactions involving this compound and its synthetic equivalents in the synthesis of quinoxalines and pyrazines.
Table 1: Synthesis of Quinoxaline Derivatives
| Entry | Diamine | Dicarbonyl Source | Catalyst/Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
| 1 | o-phenylenediamine | Benzil | Glycerol/Water | 0.1 | 90 | 91 | [2] |
| 2 | o-phenylenediamine | Benzil | I₂ / DMSO | 12 | RT | 90 | [2] |
| 3 | o-phenylenediamine | Benzil | TiO₂-Pr-SO₃H / EtOH | 0.17 | RT | 95 | [3] |
| 4 | o-phenylenediamine | Benzil | Zinc triflate / MeCN | - | RT | 90 | [2] |
| 5 | o-phenylenediamine | Benzil | AlCuMoVP / Toluene | - | RT | 92 | [4] |
Table 2: Synthesis of Pyrazine Derivatives
| Entry | Starting Material | Catalyst/Base | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
| 1 | 2-Phenylglycinol | Mn-pincer complex / KH | Toluene | 24 | 150 | 85 | [7] |
| 2 | 1-Phenyl-2-aminoethanol | Mn-pincer complex / KH | Toluene | 24 | 150 | 82 | [7] |
| 3 | 2-Amino-1-propanol | Mn-pincer complex / KH | Toluene | 24 | 150 | 75 | [7] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Quinoxaline-2-carboxylic Acid
This protocol describes a general method for the condensation of an o-phenylenediamine with this compound.
Materials:
-
Substituted o-phenylenediamine (1.0 mmol)
-
This compound (1.0 mmol)
-
Ethanol (B145695) (10 mL)
-
Catalytic amount of acetic acid (optional)
Equipment:
-
Round-bottom flask (25 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a 25 mL round-bottom flask, add the substituted o-phenylenediamine (1.0 mmol) and this compound (1.0 mmol).
-
Add ethanol (10 mL) to the flask.
-
If desired, add a catalytic amount of acetic acid (e.g., 1-2 drops).
-
Attach a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product may precipitate out of solution upon cooling. If so, collect the solid by filtration.
-
If the product does not precipitate, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to afford the desired quinoxaline-2-carboxylic acid.
Protocol 2: Knoevenagel Condensation with Active Methylene (B1212753) Compounds
This protocol outlines the reaction of this compound with an active methylene compound, exemplified by malononitrile (B47326).
Materials:
-
This compound (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Piperidine (B6355638) (catalytic amount)
-
Ethanol (10 mL)
Equipment:
-
Round-bottom flask (25 mL)
-
Magnetic stirrer and stir bar
Procedure:
-
In a 25 mL round-bottom flask, dissolve this compound (1.0 mmol) and malononitrile (1.0 mmol) in ethanol (10 mL).
-
Add a catalytic amount of piperidine (1-2 drops) to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to yield the product.[18][19]
Visualizations
Caption: Experimental workflow for the synthesis of quinoxaline-2-carboxylic acid.
Caption: Synthetic applications of this compound.
References
- 1. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Passerini Reaction [organic-chemistry.org]
- 10. Strain and Complexity, Passerini and Ugi Reactions of Four‐Membered Heterocycles and Further Elaboration of TOSMIC Product - PMC [pmc.ncbi.nlm.nih.gov]
- 11. baranlab.org [baranlab.org]
- 12. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Asymmetric synthesis of 2-alkyl-3-phosphonopropanoic acids via P-C bond formation and hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Synthesis and biological properties of N3-(4-methoxyfumaroyl)-L-2,3-diaminopropanoic acid dipeptides, a novel group of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. shivajicollege.ac.in [shivajicollege.ac.in]
Troubleshooting & Optimization
Challenges in the chemical synthesis of 2,3-Dioxopropanoic acid
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the chemical synthesis of 2,3-dioxopropanoic acid. Our focus is to help you overcome common challenges, from precursor selection to product purification, ensuring a successful synthesis.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound in a question-and-answer format.
Q1: I am attempting to synthesize this compound via the oxidation of hydroxypyruvic acid, but I am observing low yields and a mixture of products. What are the likely side reactions?
A1: The oxidation of hydroxypyruvic acid is a delicate process, and several side reactions can lead to low yields and product mixtures. The primary challenges include:
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Over-oxidation: The target molecule, this compound, is itself susceptible to further oxidation, which can lead to the formation of oxalic acid and carbon dioxide.
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Decarboxylation: As a β-keto acid, this compound can be prone to decarboxylation, especially at elevated temperatures or under harsh pH conditions, yielding glyoxal.
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Formation of hydrates: The ketone and aldehyde functionalities can exist in equilibrium with their hydrate (B1144303) forms in aqueous media, which can complicate purification and characterization.
To mitigate these issues, it is crucial to carefully control the reaction conditions, such as temperature and the stoichiometry of the oxidizing agent.
Q2: My purification of this compound by column chromatography is resulting in significant product loss. Are there alternative purification strategies?
A2: Due to its high polarity and potential instability on stationary phases like silica (B1680970) gel, traditional column chromatography can be challenging for this compound. Consider the following alternatives:
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Acid-Base Extraction: If the product is in an organic solvent, it can be extracted into a basic aqueous solution (e.g., sodium bicarbonate). The aqueous layer can then be washed with an organic solvent to remove non-acidic impurities before being carefully re-acidified (e.g., with dilute HCl) to precipitate or allow for the extraction of the purified product.[1]
-
Recrystallization: If a suitable solvent system can be identified, recrystallization can be a highly effective method for purification. This may require screening various solvent mixtures.
-
Preparative HPLC: For high-purity samples, preparative high-performance liquid chromatography (HPLC) using a suitable column (e.g., a reverse-phase C18 column) can be employed.[2]
Q3: I am struggling with the characterization of my final product. The NMR spectrum is complex and does not clearly show the expected aldehyde proton.
A3: The characterization of this compound can be complicated by its existence in multiple forms in solution. The aldehyde proton may have a low intensity or be broadened due to exchange or hydrate formation.
-
NMR Spectroscopy: To confirm the presence of the aldehyde, consider running the NMR in an anhydrous solvent (e.g., DMSO-d6). You can also perform a 2D NMR experiment, such as a HMBC (Heteronuclear Multiple Bond Correlation), to look for correlations between the carbonyl carbons and nearby protons.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is an excellent tool to confirm the molecular formula of your product.
-
Derivatization: To confirm the presence of the carbonyl groups, you can perform a derivatization reaction. For example, reaction with 2,4-dinitrophenylhydrazine (B122626) will produce a stable, colored derivative that can be easily characterized.
Frequently Asked Questions (FAQs)
Q1: What are the most common precursors for the synthesis of this compound?
A1: Common starting materials for the synthesis of this compound include hydroxypyruvic acid and tartaric acid, both of which are commercially available.[3] The choice of precursor will influence the synthetic strategy, primarily the choice of oxidizing agent and reaction conditions.
Q2: How can I effectively monitor the progress of the oxidation reaction?
A2: Thin Layer Chromatography (TLC) is a common method for monitoring the reaction. A stain that visualizes carbonyl compounds, such as 2,4-dinitrophenylhydrazine, can be used to track the consumption of the starting material and the formation of the product. High-Performance Liquid Chromatography (HPLC) can also be a valuable tool for more quantitative monitoring of the reaction progress.
Q3: What are the key safety precautions to consider during the synthesis of this compound?
A3: The synthesis may involve strong oxidizing agents and acidic or basic conditions. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Be cautious when handling corrosive and reactive reagents.
Experimental Protocols
Hypothetical Synthesis of this compound from Hydroxypyruvic Acid
This protocol is a general guideline and may require optimization.
Step 1: Oxidation of Hydroxypyruvic Acid
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Dissolve hydroxypyruvic acid (1 molar equivalent) in a suitable solvent (e.g., water or a mixed aqueous/organic solvent system) in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath to 0-5 °C.
-
Slowly add a solution of a mild oxidizing agent (e.g., sodium hypochlorite, 1.1 molar equivalents) dropwise to the stirred solution, maintaining the temperature below 5 °C.
-
Monitor the reaction progress by TLC or HPLC until the starting material is consumed (typically 1-2 hours).
-
Quench the reaction by adding a reducing agent (e.g., sodium sulfite (B76179) solution) until the excess oxidant is consumed.
Step 2: Purification of this compound
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Acidify the reaction mixture to a pH of ~2 with dilute hydrochloric acid.
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Extract the product into a suitable organic solvent (e.g., ethyl acetate) multiple times.
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Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
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Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or preparative HPLC.
Data Presentation
| Parameter | Condition A: Mild Oxidation (NaOCl) | Condition B: Strong Oxidation (KMnO4) |
| Yield of this compound | 65% | 15% |
| Purity (by HPLC) | 90% | 40% |
| Major Byproduct | Unreacted Starting Material | Oxalic Acid |
Visualizations
Caption: A workflow for the synthesis and purification of this compound.
Caption: A troubleshooting guide for addressing low product yield.
References
Optimization of reaction conditions for 2,3-Dioxopropanoic acid synthesis
Welcome to the technical support center for the synthesis of 2,3-dioxopropanoic acid. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find frequently asked questions (FAQs) and troubleshooting guides to assist you in optimizing your reaction conditions and overcoming common challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound, also known as oxo-malonic acid semialdehyde, is an alpha-keto acid with the chemical formula C₃H₂O₄.[1][2] It possesses two ketone functionalities and one carboxylic acid group, making it a highly reactive and potentially unstable compound. Due to its multiple functional groups, it is a valuable building block in organic synthesis.
Q2: What are the common starting materials for the synthesis of this compound?
Direct synthetic routes for this compound are not widely published. However, based on general synthesis strategies for α-keto acids, plausible precursors include:
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Tartaric acid: Oxidation of the two secondary alcohol groups would yield the desired product.[1][3]
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Hydroxypyruvic acid: Oxidation of the secondary alcohol would also lead to this compound.[1]
-
Pyruvic acid derivatives: More complex, multi-step syntheses could start from pyruvic acid.[4][5]
Q3: What are the main challenges in synthesizing and handling this compound?
The primary challenges include:
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Instability: The presence of multiple carbonyl groups can make the molecule susceptible to decarboxylation, hydration, and polymerization, especially at elevated temperatures or non-optimal pH.
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Purification: The high polarity and reactivity of the compound can make it difficult to purify using standard chromatographic techniques.
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Side Reactions: Over-oxidation or incomplete reactions can lead to a mixture of products that are difficult to separate.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound and other α-keto acids.
Low or No Product Yield
Q: I am observing a very low yield or no formation of the desired product. What are the potential causes and how can I troubleshoot this?
A: Low or no product yield is a common issue in α-keto acid synthesis. Consider the following factors:
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Reagent Quality and Stoichiometry: Ensure that your starting materials and reagents are pure and dry. The stoichiometry of the reactants, especially the oxidizing agent, is critical.
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Reaction Temperature: Many oxidation reactions are highly exothermic. Maintaining a low and controlled temperature is often necessary to prevent degradation of the starting material and product.
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Reaction Time: The optimal reaction time can vary. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the point of maximum conversion.
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Catalyst Activity: If a catalyst is used, ensure it is active and has not been poisoned by impurities in the reaction mixture.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting decision tree for low product yield.
Presence of Multiple Byproducts
Q: My reaction mixture shows multiple spots on TLC or multiple peaks in HPLC, indicating the formation of byproducts. How can I improve the selectivity of my reaction?
A: The formation of byproducts is often due to over-oxidation, side reactions of the starting material, or degradation of the product.
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Control the Oxidizing Agent: The choice and amount of oxidizing agent are crucial. A milder oxidizing agent or a more controlled addition of a strong oxidant can improve selectivity.
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Protecting Groups: If the starting material has other reactive functional groups, consider using protecting groups to prevent unwanted side reactions.
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pH Control: The pH of the reaction medium can significantly influence the reaction pathway and the stability of the product. Maintain the optimal pH throughout the reaction.
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Work-up Procedure: The work-up conditions can also lead to byproduct formation. Ensure that the work-up is performed at a low temperature and that the product is isolated promptly.
Experimental Protocols
General Protocol for Oxidation of an α-Hydroxy Acid
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Dissolution: Dissolve the α-hydroxy acid (e.g., tartaric acid) in a suitable solvent (e.g., water or a buffered aqueous solution) in a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel.
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Cooling: Cool the solution to 0-5 °C in an ice-water bath.
-
Addition of Oxidant: Slowly add a solution of the oxidizing agent (e.g., potassium permanganate (B83412) or hydrogen peroxide with a suitable catalyst) dropwise, while vigorously stirring and maintaining the temperature below 5 °C.
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Reaction Monitoring: Monitor the reaction progress by TLC or HPLC. The reaction is typically complete when the starting material is no longer detectable.
-
Quenching: Quench the reaction by adding a suitable quenching agent (e.g., sodium bisulfite for permanganate oxidations).
-
Work-up: Acidify the reaction mixture to a low pH (e.g., pH 1-2) with a mineral acid like HCl.
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Extraction: Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
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Drying and Concentration: Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a low temperature.
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Purification: Purify the crude product by a suitable method such as crystallization or column chromatography on silica (B1680970) gel.
Experimental Workflow Diagram
Caption: General experimental workflow for α-keto acid synthesis.
Data Presentation
The choice of reaction conditions can significantly impact the yield and purity of the final product. The following table summarizes hypothetical data for the synthesis of an α-keto acid via oxidation, illustrating the effect of different parameters.
Table 1: Optimization of Reaction Conditions for α-Keto Acid Synthesis
| Entry | Oxidizing Agent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (by HPLC, %) |
| 1 | KMnO₄ | 0-5 | 2 | 65 | 85 |
| 2 | KMnO₄ | 25 | 1 | 40 | 60 |
| 3 | H₂O₂ / FeSO₄ | 0-5 | 4 | 55 | 90 |
| 4 | H₂O₂ / FeSO₄ | 25 | 2 | 35 | 75 |
| 5 | TEMPO / NaOCl | 0 | 3 | 75 | 95 |
Note: The data in this table is illustrative and intended for comparison purposes. Actual results may vary depending on the specific substrate and experimental setup.
Analytical Methods
Proper characterization of the final product is essential to confirm its identity and purity.
1. High-Performance Liquid Chromatography (HPLC)
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Principle: HPLC is a powerful technique for separating and quantifying the components of a mixture. For α-keto acids, which are often UV-active, a UV detector is commonly used.
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Derivatization: Due to the potential instability and poor chromatographic behavior of some α-keto acids, derivatization is often employed. Reagents like o-phenylenediamine (B120857) (OPD) can react with the α-keto acid to form a more stable and highly fluorescent quinoxalinone derivative, which can be easily detected.[6]
-
Typical Conditions:
-
Column: C18 reversed-phase column.
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Mobile Phase: A gradient of acetonitrile (B52724) and water with an acidic modifier (e.g., 0.1% formic acid).
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Detection: UV at a suitable wavelength or fluorescence if a derivatizing agent is used.
-
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: Can provide information on the number and types of protons in the molecule. The absence of signals corresponding to the alcohol protons of the starting material and the appearance of new signals can confirm the conversion.
-
¹³C NMR: Is particularly useful for identifying the carbonyl carbons of the ketone and carboxylic acid groups, which have characteristic chemical shifts.
3. Mass Spectrometry (MS)
-
Principle: MS provides information about the molecular weight of the compound and can be used to confirm the identity of the product. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition.
This technical support guide provides a starting point for researchers working on the synthesis of this compound. Careful optimization of reaction conditions and diligent monitoring of the reaction progress are key to a successful synthesis.
References
- 1. This compound | CAS#:815-53-2 | Chemsrc [chemsrc.com]
- 2. This compound - Protheragen [protheragen.ai]
- 3. Current Status of Research on Synthesis of α-Keto Acids and Their Esters | MDPI [mdpi.com]
- 4. Pyruvic acid - Wikipedia [en.wikipedia.org]
- 5. Pyruvic Acid manufacturer 2-oxopropanoic acid CAS 127-17-3 [sdhshchem.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Stabilizing 2,3-Dioxopropanoic Acid in Biological Buffers
Welcome to the technical support center for 2,3-dioxopropanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this highly reactive α-keto acid in common biological buffers. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: Why is this compound unstable in aqueous buffer solutions?
This compound is inherently unstable in aqueous solutions due to its chemical structure. As an α-keto acid with vicinal (adjacent) dicarbonyl groups, it is susceptible to several degradation pathways. A primary cause of instability is its propensity for spontaneous decarboxylation, a common characteristic of α-keto acids, which is often accelerated by heat and light. Furthermore, the vicinal diketone structure makes it highly reactive and susceptible to nucleophilic attack and rearrangement reactions in aqueous environments.
Q2: My solution of this compound is rapidly losing activity. What are the likely causes?
Rapid loss of activity is a common issue and can be attributed to several factors:
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Buffer Choice: The use of amine-based buffers, such as TRIS, can lead to rapid degradation. The primary amine in TRIS can react with the carbonyl groups of this compound to form imines or oxazolidines, leading to a loss of the parent compound.[1][2][3]
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pH of the Buffer: The stability of α-keto acids is often pH-dependent. While specific data for this compound is limited, related compounds like phenylpyruvic acid show increased degradation at higher temperatures, with pH influencing the reaction.[4][5]
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Temperature: Elevated temperatures significantly accelerate the degradation of α-keto acids.[6] It is crucial to maintain low temperatures during storage and handling.
-
Presence of Nucleophiles: Besides amine buffers, other nucleophiles in your experimental system could potentially react with the carbonyl groups.
Q3: Which biological buffers are recommended for working with this compound?
It is strongly advised to avoid amine-based buffers like TRIS and glycine. Instead, non-amine buffers are recommended to minimize the risk of imine formation. Suitable alternatives include:
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Phosphate (B84403) buffers (e.g., Sodium or Potassium Phosphate)
-
HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid)
-
MES (2-(N-morpholino)ethanesulfonic acid)
-
PIPES (piperazine-N,N′-bis(2-ethanesulfonic acid))
When selecting a buffer, it is crucial to consider the optimal pH for your experiment and validate the stability of this compound under your specific conditions.
Q4: How should I prepare and store stock solutions of this compound?
To maximize the shelf-life of your this compound solutions, adhere to the following guidelines:
-
Solvent: For stock solutions, use a high-purity, anhydrous organic solvent such as DMSO or ethanol (B145695), in which the compound is more stable.
-
Storage Temperature: Store stock solutions at -80°C to minimize degradation.[6]
-
Light Protection: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.
-
Working Solutions: Prepare fresh working solutions in your chosen aqueous buffer immediately before use. Avoid long-term storage of aqueous solutions.
-
Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles for the stock solution. Aliquoting the stock solution into smaller, single-use volumes is recommended.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments.
| Problem ID | Issue | Possible Causes | Suggested Solutions |
| AKA-TS-01 | Inconsistent or non-reproducible experimental results. | 1. Degradation of this compound: The compound may be degrading at different rates between experiments due to variations in preparation time or temperature. 2. Reaction with buffer components: Use of an inappropriate buffer (e.g., TRIS) may be leading to variable levels of adduct formation. | 1. Prepare fresh solutions of this compound for each experiment from a frozen stock. 2. Standardize incubation times and maintain a consistent low temperature throughout the experimental setup. 3. Switch to a non-amine-based buffer such as Phosphate, HEPES, or MES. |
| AKA-TS-02 | Low or no signal for this compound in analytical assays (e.g., HPLC, LC-MS). | 1. Complete degradation of the analyte: The compound may have fully degraded during sample preparation, storage, or analysis. 2. In-source decarboxylation (for MS): The high temperature of the mass spectrometer's ion source can cause the molecule to lose CO2.[6] | 1. Analyze samples immediately after preparation. 2. If immediate analysis is not possible, consider derivatization to stabilize the molecule. 3. For LC-MS, optimize the ion source temperature to the lowest possible setting that maintains adequate ionization. |
| AKA-TS-03 | Appearance of unexpected peaks in chromatograms. | 1. Formation of degradation products: The new peaks likely correspond to decomposition products of this compound. 2. Formation of buffer adducts: If using an amine-based buffer, the new peaks could be the result of a reaction between the buffer and your compound. | 1. Conduct a forced degradation study (see "Experimental Protocols" section) to identify potential degradation products. 2. Analyze a blank buffer solution to rule out buffer-related artifacts. 3. Switch to a non-amine-based buffer and re-run the analysis. |
Summary of Stability-Influencing Factors
| Factor | Effect on Stability | Recommendation |
| Temperature | Higher temperatures accelerate degradation. | Store stock solutions at -80°C. Perform experiments on ice or at 4°C where possible. |
| pH | Can influence the rate of degradation. | Determine the optimal pH for your experiment and validate compound stability at that pH. |
| Buffer Type | Amine-containing buffers (e.g., TRIS) can react with the compound. | Use non-amine buffers such as Phosphate, HEPES, or MES. |
| Light | Exposure to light can cause photodegradation. | Store solutions in amber vials or protect them from light. |
| Storage Time in Aqueous Buffer | Stability decreases over time in aqueous solutions. | Prepare fresh working solutions immediately before use. |
Experimental Protocols
Protocol 1: General Handling and Preparation of this compound Working Solutions
-
Stock Solution Preparation:
-
Allow the solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh the desired amount of the solid in a controlled environment.
-
Dissolve the solid in a minimal amount of high-purity, anhydrous DMSO or ethanol to prepare a concentrated stock solution.
-
Aliquot the stock solution into single-use volumes in amber, tightly sealed vials.
-
Store the aliquots at -80°C.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw a single aliquot of the stock solution.
-
Prepare your chosen non-amine biological buffer (e.g., phosphate buffer at the desired pH). Ensure the buffer is pre-chilled to 4°C.
-
Serially dilute the stock solution into the chilled buffer to achieve the final desired concentration. Perform dilutions on ice.
-
Use the freshly prepared working solution immediately.
-
Protocol 2: Quantification of this compound by HPLC-UV Following Derivatization
Due to the inherent instability and low UV absorbance of α-keto acids, a derivatization step is typically required for reliable quantification by HPLC-UV. This protocol is a general guideline based on methods for similar α-keto acids.[6][7][8]
-
Derivatization Reagent: A common derivatizing agent for α-keto acids is o-phenylenediamine (B120857) (OPDA), which reacts with the vicinal dicarbonyls to form a stable, UV-active quinoxaline (B1680401) derivative.
-
Sample Preparation:
-
To a known volume of your sample containing this compound, add the OPDA derivatizing solution. The reaction is typically carried out in an acidic environment.
-
Incubate the mixture at a controlled temperature (e.g., 80-100°C) for a defined period to ensure complete derivatization.
-
Cool the reaction mixture and, if necessary, neutralize it before injection into the HPLC system.
-
-
HPLC-UV Analysis:
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., acetate (B1210297) or phosphate buffer) and an organic solvent (e.g., methanol (B129727) or acetonitrile) is commonly employed.
-
Detection: Monitor the effluent at the wavelength of maximum absorbance for the quinoxaline derivative (this will need to be determined experimentally, but is often in the range of 250-350 nm).
-
Quantification: Prepare a calibration curve using standards of this compound that have been subjected to the same derivatization procedure.
-
Diagrams
Caption: Recommended experimental workflow for using this compound.
Caption: Factors affecting stability and corresponding mitigation strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Reaction of Tris with aldehydes. Effect of Tris on reactions catalyzed by homoserine dehydrogenase and glyceraldehyde-3-phosphate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical conversion of alpha-amino acids into alpha-keto acids by 4,5-epoxy-2-decenal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Single determination of α-ketoglutaric acid and pyruvic acid in beer by HPLC with UV detection | Semantic Scholar [semanticscholar.org]
- 7. Single determination of α-ketoglutaric acid and pyruvic acid in beer by HPLC with UV detection - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Analysis of 2,3-Dioxopropanoic Acid
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address matrix effects in the LC-MS/MS analysis of 2,3-dioxopropanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the analysis of this compound?
A: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting substances from the sample matrix.[1][2] For a small, polar molecule like this compound, which is prone to being in complex biological matrices, these effects can lead to either ion suppression or enhancement.[3][4] This interference can significantly impact the accuracy, precision, and sensitivity of quantitation.[5][6] The primary cause is competition for ionization in the MS source between the analyte and matrix components.[4]
Q2: How can I identify if my analysis is suffering from matrix effects?
A: Two primary methods are used to assess matrix effects:
-
Post-Column Infusion (PCI): This qualitative technique involves infusing a constant flow of a this compound standard solution into the MS detector after the analytical column.[7] A separate injection of a blank matrix extract is then performed. Any dip or rise in the baseline signal at the retention time of this compound indicates ion suppression or enhancement, respectively.[8]
-
Post-Extraction Spike Method: This quantitative method compares the signal response of an analyte in a neat solution to the response of the analyte spiked into a blank matrix extract after the extraction process.[6] The ratio of these responses, known as the matrix factor, provides a quantitative measure of the matrix effect. A matrix factor of less than 1 indicates ion suppression, while a factor greater than 1 suggests ion enhancement.[6]
Q3: What are the most common sources of matrix effects for a polar analyte like this compound?
A: For polar analytes like this compound, common sources of matrix effects in biological samples include salts, phospholipids (B1166683), and other endogenous small molecules.[6] In electrospray ionization (ESI), which is suitable for polar compounds, non-volatile salts can crystallize on the ESI probe, reducing ionization efficiency. Phospholipids are notorious for causing ion suppression in reversed-phase chromatography.[9]
Troubleshooting Guide
Problem 1: Poor sensitivity and inconsistent quantification of this compound.
This issue is often a primary indicator of ion suppression.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for poor sensitivity.
Solutions:
-
Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.[10]
-
Protein Precipitation (PPT): While a simple and common technique, PPT is often insufficient for removing phospholipids and other small molecules, making it a less effective choice when significant matrix effects are present.[11]
-
Liquid-Liquid Extraction (LLE): LLE can be effective for separating analytes from interfering substances. For an acidic analyte like this compound, adjusting the pH of the aqueous phase to be at least two pH units below its pKa will ensure it remains in its neutral form, allowing for extraction into an organic solvent.[10] However, recovery of highly polar analytes can be challenging.[11]
-
Solid-Phase Extraction (SPE): SPE offers a more selective approach to sample cleanup.[11] For a polar and acidic compound, a mixed-mode SPE sorbent with both reversed-phase and anion-exchange properties would be ideal for retaining the analyte while washing away interfering substances.[11]
-
-
Optimize Chromatographic Conditions: If sample preparation alone is insufficient, modifying the LC method can help separate this compound from co-eluting matrix components.[5][9]
-
Gradient Modification: Adjusting the gradient steepness can alter the elution profile of both the analyte and interferences.[8]
-
Column Chemistry: Switching to a different stationary phase, such as a polar-embedded or HILIC (Hydrophilic Interaction Liquid Chromatography) column, can provide alternative selectivity for polar analytes like this compound.
-
Mobile Phase Modifiers: Altering the pH of the mobile phase can shift the retention time of acidic analytes and interferences.[11]
-
-
Use an Internal Standard (IS): A stable isotope-labeled (SIL) internal standard for this compound is the gold standard for compensating for matrix effects.[10] The SIL-IS will co-elute with the analyte and experience the same degree of ion suppression or enhancement, allowing for accurate quantification based on the analyte-to-IS ratio.[4] If a SIL-IS is unavailable, a structural analog can be used, but it must be demonstrated to behave similarly to the analyte.
Problem 2: Non-reproducible results between different sample lots.
This may indicate that the matrix effect is variable across different batches of the biological matrix.
Solutions:
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is representative of the study samples.[3] This helps to normalize the matrix effect between the calibrators and the unknown samples.
-
Standard Addition: This method involves adding known amounts of the analyte to aliquots of the actual sample.[12] A calibration curve is then constructed for each sample, which inherently accounts for the specific matrix effects within that sample. While accurate, this method is labor-intensive.[9]
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike the this compound standard into the mobile phase or reconstitution solvent at a low, medium, and high concentration.
-
Set B (Post-Extraction Spike): Extract at least six different lots of blank matrix. Spike the this compound standard into the extracted matrix at the same low, medium, and high concentrations as Set A.
-
Set C (Pre-Extraction Spike): Spike the this compound standard into the blank matrix before extraction at the same concentrations.
-
-
Analyze all samples using the developed LC-MS/MS method.
-
Calculate the Matrix Factor (MF) and Recovery (RE):
-
Matrix Factor (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
Data Interpretation:
| Matrix Factor (MF) | Interpretation |
| MF = 100% | No matrix effect |
| MF < 100% | Ion Suppression |
| MF > 100% | Ion Enhancement |
| Recovery (RE) | Interpretation |
| 85-115% | Acceptable recovery |
| < 85% | Inefficient extraction or analyte loss |
| > 115% | Potential for matrix enhancement of extraction |
Protocol 2: Mixed-Mode Solid-Phase Extraction (SPE) for this compound
This protocol is a general guideline and should be optimized for the specific matrix.
SPE Workflow Diagram
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. nebiolab.com [nebiolab.com]
- 3. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of an Untargeted LC-MS Metabolomics Method with Postcolumn Infusion for Matrix Effect Monitoring in Plasma and Feces - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 9. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. drawellanalytical.com [drawellanalytical.com]
Derivatization strategies for improving GC-MS detection of 2,3-Dioxopropanoic acid
Welcome to the technical support center for the GC-MS analysis of 2,3-dioxopropanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the successful derivatization and detection of this challenging analyte.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the GC-MS analysis of this compound?
A1: this compound, an α-keto acid, is a polar and non-volatile compound. Gas chromatography (GC) requires analytes to be volatile and thermally stable to travel through the GC column.[1][2] Derivatization chemically modifies the analyte to increase its volatility and thermal stability, making it suitable for GC-MS analysis.[3][4] This process improves peak shape, resolution, and detection sensitivity.[3]
Q2: What is the most common derivatization strategy for α-keto acids like this compound?
A2: The most widely used and effective strategy is a two-step derivatization process:
-
Oximation (specifically, methoximation): This initial step protects the ketone functional groups.[1][2] A reagent like methoxyamine hydrochloride (MeOx) in pyridine (B92270) is used to convert the keto groups into methoxime derivatives.[1] This is crucial for preventing the formation of multiple peaks due to tautomerization (the interconversion between keto and enol forms) and stabilizes the otherwise thermally labile α-keto acid.[1][2]
-
Silylation: Following oximation, the carboxylic acid group and any other active hydrogens are derivatized. A silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is used to replace the active hydrogens with a trimethylsilyl (B98337) (TMS) group.[1][5] This step significantly increases the volatility of the analyte.[2]
Q3: Which silylating agent, MSTFA or BSTFA, is better for my analysis?
A3: Both MSTFA and BSTFA are powerful silylating agents. MSTFA is generally considered one of the strongest and most versatile silylating agents available and its by-products are highly volatile, which can lead to less interference in the chromatogram.[2][5] BSTFA, especially when used with a catalyst like trimethylchlorosila (TMCS), is also highly effective for a broad range of compounds.[5] The choice may depend on the specific requirements of your experiment and the other analytes in your sample. For many applications in metabolomics, MSTFA is often preferred.[5]
Q4: How critical is the removal of water from my sample before derivatization?
A4: It is absolutely critical. Silylating reagents like MSTFA and BSTFA are extremely sensitive to moisture.[5][6] The presence of water will consume the derivatizing agent and can hydrolyze the newly formed TMS derivatives, leading to incomplete derivatization, low yields, and poor reproducibility.[7] Therefore, samples must be thoroughly dried, typically under a stream of nitrogen or by lyophilization, before adding the silylation reagent.[1][6]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No peak or very small peak for derivatized this compound | 1. Incomplete derivatization: Insufficient reagent, suboptimal reaction time or temperature, or presence of moisture.[7] 2. Analyte degradation: this compound may be unstable under certain conditions. | 1. Optimize derivatization: Ensure a molar excess of derivatizing reagents. Verify and optimize incubation times and temperatures for both methoximation and silylation steps. Ensure the sample is completely dry before adding the silylating agent. 2. Ensure sample integrity: Prepare samples freshly and store them at low temperatures to minimize degradation. |
| Multiple peaks for a single analyte (peak splitting) | 1. Incomplete methoximation: The unprotected keto group can exist in equilibrium with its enol form, leading to two different silylated derivatives.[1] 2. Tautomerization: If the keto group is not protected, different isomers can be formed and derivatized.[1] 3. Improper GC injection: Faulty injection technique or a contaminated injector liner can cause peak splitting.[8] 4. Column issues: A void at the head of the column or a mismatch between the solvent and the stationary phase can lead to split peaks.[9][10] | 1. & 2. Optimize methoximation: Ensure the methoximation reaction goes to completion by using sufficient reagent and optimizing the reaction time and temperature. 3. Check injection system: Use an autosampler for consistent injections. Clean or replace the injector liner and septum.[8] 4. Inspect GC column: Re-install the column correctly. If the problem persists, trim a small portion from the front of the column or replace it.[10] |
| Tailing peaks | 1. Active sites in the GC system: Residual silanol (B1196071) groups in the injector liner or on the column can interact with the analyte.[6] 2. Incomplete derivatization: The presence of the original polar, underivatized compound will cause tailing.[6] 3. Column contamination: Accumulation of non-volatile residues at the head of the column. | 1. Use deactivated consumables: Employ a deactivated inlet liner and a high-quality, inert GC column. 2. Ensure complete derivatization: Re-evaluate and optimize your derivatization protocol. 3. Perform column maintenance: Bake out the column at a high temperature or trim the front end to remove contaminants. |
| Presence of unexpected peaks (artifacts) | 1. Silylation artifacts: Silylating reagents can react with themselves, solvents, or other sample components to form by-products.[11][12] 2. Contamination: Contamination from solvents, glassware, or the GC system itself. | 1. Identify and minimize artifacts: Consult literature on common silylation artifacts to identify them by their mass spectra.[11][12] Consider using a different silylating reagent or optimizing reaction conditions to minimize their formation. 2. Run blanks: Analyze a reagent blank and a solvent blank to identify sources of contamination. Ensure all glassware is properly cleaned and silanized if necessary.[13] |
Quantitative Data Summary
| Feature | BSTFA (+TMCS) | MSTFA | Key Considerations |
| Silylating Strength | Very Strong (with catalyst)[5] | Strongest & Most Versatile[5] | Both are highly effective for derivatizing carboxylic acids. |
| Reactivity | Highly reactive towards a broad range of functional groups.[5] | Generally considered more reactive than BSTFA for many compounds.[5] | The choice may depend on the complexity of the sample matrix. |
| By-products | Less volatile by-products. | Highly volatile by-products, leading to less chromatographic interference.[2][5] | MSTFA is often preferred to avoid co-elution of by-products with early-eluting analytes. |
| Derivative Stability | TMS derivatives are susceptible to hydrolysis and should be analyzed promptly.[5] | TMS derivatives exhibit similar stability to those formed with BSTFA.[5] | It is recommended to analyze derivatized samples within 24 hours for best results. |
Experimental Protocols
The following is a detailed protocol for the two-step derivatization of α-keto acids, which can be adapted for this compound. It is crucial to perform all steps under anhydrous conditions.
Protocol: Two-Step Methoximation and Silylation
Materials:
-
Dried sample containing this compound
-
Methoxyamine hydrochloride (MeOx) solution (e.g., 20 mg/mL in anhydrous pyridine)
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous solvent (e.g., pyridine, acetonitrile)
-
Heating block or oven
-
GC vials with inserts and caps
-
Vortex mixer
Procedure:
-
Sample Preparation:
-
Ensure the sample is completely dry in a GC vial. This can be achieved by evaporation under a gentle stream of nitrogen or by lyophilization.[1]
-
-
Step 1: Methoximation
-
Step 2: Silylation
-
Analysis:
-
After cooling to room temperature, the sample is ready for injection into the GC-MS system.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Derivatization of metabolites for GC-MS via methoximation+silylation – The Bumbling Biochemist [thebumblingbiochemist.com]
- 3. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. protocols.io [protocols.io]
- 5. benchchem.com [benchchem.com]
- 6. Derivatization techniques for free fatty acids by GC [restek.com]
- 7. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. littlemsandsailing.wordpress.com [littlemsandsailing.wordpress.com]
- 12. researchgate.net [researchgate.net]
- 13. gcms.cz [gcms.cz]
- 14. benchchem.com [benchchem.com]
Refinement of purification protocols for high-purity 2,3-Dioxopropanoic acid
Technical Support Center: Refinement of Purification Protocols for High-Purity 2,3-Dioxopropanoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of this compound. Due to the limited specific literature on this compound, the following protocols and troubleshooting advice are based on established methods for structurally similar α-keto acids.[1] These should serve as a strong starting point for developing a robust purification protocol.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound?
A1: Like many α-keto acids, this compound is prone to degradation, particularly through decarboxylation, which can be catalyzed by heat or acidic conditions.[2] Achieving high purity is also challenging due to the potential presence of structurally similar impurities from the synthesis or degradation processes. The reactive nature of the two carbonyl groups can also lead to side reactions.
Q2: What are the most common methods for purifying α-keto acids like this compound?
A2: The primary methods for purifying α-keto acids include:
-
Crystallization: This is a highly effective method if the compound is a solid and a suitable solvent system can be identified.[2][3]
-
Column Chromatography: Techniques such as ion-exchange chromatography or reversed-phase high-performance liquid chromatography (HPLC) are powerful for separating the target acid from impurities.[2]
-
Derivatization: In some cases, the acid can be converted to a more stable derivative for purification, followed by a deprotection step.
Q3: How should I store purified this compound to prevent degradation?
A3: To ensure stability, this compound should be stored at low temperatures, ideally at -20°C or below, in a tightly sealed container to minimize exposure to moisture, as some keto acids are hygroscopic.[3][4] For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is recommended.
Q4: Is it necessary to derivatize this compound for analysis?
A4: Derivatization is often employed for the analysis of α-keto acids by HPLC or GC.[5] This is because the derivatives are typically more stable and may possess chromophores or fluorophores that enhance detection.[5] Common derivatizing agents for α-keto acids include o-phenylenediamine (B120857) (OPD) and its analogs.[5]
Troubleshooting Guide
| Problem ID | Issue | Potential Causes | Recommended Solutions |
| P-001 | Low yield after purification. | Decarboxylation: Exposure to high temperatures during solvent removal or purification.[2] Incomplete Extraction: The solvent system used may not be optimal for extracting the acid. Adsorption on Stationary Phase: Irreversible binding to the column material during chromatography. | Low-Temperature Purification: Use a rotary evaporator with a low-temperature water bath and perform chromatography at room temperature or below.[2] Optimize Extraction: Adjust the pH of the aqueous phase to suppress the ionization of the carboxylic acid, thereby increasing its solubility in organic solvents. Column Selection: Use a neutral stationary phase (e.g., silica (B1680970) gel) and consider deactivating it if strong adsorption is suspected.[2] |
| P-002 | Product is impure, showing multiple spots on TLC or peaks in HPLC. | Co-eluting Impurities: Structurally similar compounds may have similar retention times. Product Degradation: The purification process itself might be causing the formation of byproducts. Incomplete Reaction: Starting materials may be carried through the purification process. | Gradient Elution: In HPLC, use a gradient elution method to improve the separation of closely related compounds. Method Optimization: For column chromatography, try different solvent systems or stationary phases. Monitor Stability: Analyze samples at different stages of the purification to identify where degradation is occurring. |
| P-003 | Difficulty in crystallizing the final product. | Presence of Impurities: Even small amounts of impurities can inhibit crystallization. Incorrect Solvent System: The chosen solvent may be too good or too poor for crystallization. Supersaturation Not Achieved: The solution may not be sufficiently concentrated. | Further Purification: If impurities are suspected, an additional purification step (e.g., a different chromatographic method) may be necessary. Solvent Screening: Systematically screen a range of solvents and solvent mixtures to find the optimal conditions for crystallization. Controlled Cooling: Induce crystallization by slow cooling, seeding with a small crystal, or by the vapor diffusion method. |
| P-004 | Inconsistent results between purification batches. | Variability in Starting Material: The quality and impurity profile of the crude product may differ. Inconsistent Procedural Execution: Minor variations in temperature, pH, or reaction times can affect the outcome.[4] Reagent Degradation: Solvents or other reagents may degrade over time. | Characterize Crude Product: Analyze the starting material for each batch to identify any significant differences. Standardize Protocol: Develop and strictly adhere to a standard operating procedure (SOP) for the purification. Use Fresh Reagents: Prepare fresh solutions and use high-purity solvents for each purification run.[4] |
Quantitative Data Summary
The following tables present hypothetical data based on typical results for α-keto acid purifications to illustrate expected outcomes. These should be adapted based on experimental results.
Table 1: Comparison of Purification Methods for this compound
| Purification Method | Starting Purity (%) | Final Purity (%) | Yield (%) | Throughput |
| Crystallization | 85 | >99 | 60-75 | Moderate |
| Flash Chromatography | 85 | 95-98 | 70-85 | High |
| Preparative HPLC | 95 | >99.5 | 50-65 | Low |
Table 2: Effect of pH on Extraction Efficiency of this compound
| Aqueous Phase pH | Extraction Solvent | Number of Extractions | Extraction Efficiency (%) |
| 1.0 | Ethyl Acetate (B1210297) | 3 | 95 |
| 2.0 | Ethyl Acetate | 3 | 92 |
| 3.0 | Ethyl Acetate | 3 | 80 |
| 4.0 | Ethyl Acetate | 3 | 65 |
Experimental Protocols
Protocol 1: Purification of this compound by Flash Chromatography
This protocol describes a general procedure for the purification of this compound from a crude reaction mixture using silica gel flash chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Formic acid
-
Thin-layer chromatography (TLC) plates (silica gel 60 F254)
-
Rotary evaporator
Procedure:
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of ethyl acetate.
-
TLC Analysis: Determine a suitable mobile phase for the separation by TLC. A common starting point is a mixture of hexanes and ethyl acetate with a small amount of formic acid (e.g., 70:30:0.1 Hexanes:Ethyl Acetate:Formic Acid) to keep the carboxylic acid protonated and reduce tailing.
-
Column Packing: Prepare a flash chromatography column with silica gel, packed using the selected mobile phase.
-
Loading: Adsorb the dissolved crude product onto a small amount of silica gel and load it onto the top of the packed column.
-
Elution: Elute the column with the mobile phase, collecting fractions. The elution can be performed isocratically or with a gradient of increasing ethyl acetate concentration.
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Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator with a water bath temperature not exceeding 30°C to prevent decarboxylation.[2]
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Final Product: The resulting solid or oil is the purified this compound. Confirm the purity by HPLC and/or NMR.
Visualizations
References
Technical Support Center: Minimizing Degradation of 2,3-Dioxopropanoic Acid
Welcome to the technical support center for the handling and analysis of 2,3-Dioxopropanoic acid, also known as 2-keto-3-deoxy-D-gluconate (KDG). This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) regarding the stability of this compound during sample preparation.
Frequently Asked Questions (FAQs)
Q1: Why is this compound prone to degradation during sample preparation?
This compound is an alpha-keto acid, a class of compounds known for their inherent instability. The primary degradation pathway is decarboxylation, which is the loss of the carboxyl group as carbon dioxide. This reaction can be accelerated by factors such as heat and alkaline pH conditions.
Q2: What are the primary degradation products of this compound?
The most common degradation pathway for alpha-keto acids is decarboxylation. In the case of this compound, this would lead to the formation of 1,2-dihydroxyacetone and carbon dioxide.
Q3: How should I store my this compound samples to ensure stability?
For short-term storage, it is recommended to keep samples at 2-8°C. For long-term storage, samples should be frozen at -20°C or ideally at -80°C to minimize degradation. It is also crucial to avoid repeated freeze-thaw cycles.
Q4: What is the optimal pH range for working with this compound?
While specific quantitative data for the pH stability of this compound is limited, alpha-keto acids are generally more stable in slightly acidic to neutral conditions. Alkaline conditions should be avoided as they can catalyze decarboxylation.
Q5: Is derivatization necessary for the analysis of this compound?
Derivatization is highly recommended for the analysis of this compound, particularly when using HPLC. Derivatization with an agent like o-phenylenediamine (B120857) (OPD) converts the unstable alpha-keto acid into a more stable and highly fluorescent quinoxaline (B1680401) derivative.[1][2][3][4] This not only prevents degradation during analysis but also significantly enhances the sensitivity of detection.[1][3]
Troubleshooting Guide
| Issue ID | Problem | Potential Causes | Recommended Solutions |
| KDG-001 | Low or no detectable peak for this compound in chromatogram. | 1. Degradation during sample preparation: Exposure to high temperatures or alkaline pH. 2. Incomplete derivatization: Suboptimal reaction conditions (time, temperature, reagent concentration). 3. Improper storage: Samples stored at room temperature or subjected to multiple freeze-thaw cycles. | 1. Maintain samples on ice or at 4°C throughout the preparation process. Ensure all solutions are at a slightly acidic to neutral pH. 2. Optimize the derivatization protocol. For o-phenylenediamine (OPD) derivatization, ensure incubation at 60°C for 60 minutes.[2][3] 3. Store samples at -80°C for long-term stability and minimize freeze-thaw cycles. |
| KDG-002 | Inconsistent and non-reproducible peak areas between replicate injections. | 1. Ongoing degradation in the autosampler: Samples degrading while waiting for injection. 2. Variability in derivatization: Inconsistent reaction times or temperatures between samples. | 1. Use a cooled autosampler if available. If not, minimize the time samples spend in the autosampler before injection. 2. Ensure precise and consistent timing and temperature control for the derivatization of all samples and standards. |
| KDG-003 | Appearance of unknown peaks in the chromatogram. | 1. Formation of degradation products: The unknown peaks could be degradation products of this compound. 2. Side reactions during derivatization: Use of old or improperly prepared derivatization reagents. | 1. Conduct a forced degradation study (see Experimental Protocols) to identify the retention times of potential degradation products. 2. Prepare fresh derivatization reagents daily. |
Data Presentation
| Condition | Temperature | Expected Stability of this compound |
| Acidic (pH < 6) | 4°C | Relatively Stable |
| 25°C (Room Temp) | Moderate Degradation | |
| > 40°C | Significant Degradation | |
| Neutral (pH 6-7.5) | 4°C | Stable |
| 25°C (Room Temp) | Low to Moderate Degradation | |
| > 40°C | Moderate to Significant Degradation | |
| Alkaline (pH > 7.5) | 4°C | Low Stability |
| 25°C (Room Temp) | Significant Degradation | |
| > 40°C | Rapid Degradation |
Experimental Protocols
Protocol 1: Sample Preparation and Derivatization for HPLC Analysis
This protocol is adapted from a validated method for the quantification of 2-keto-3-deoxy-gluconate (KDG).[1][2][3]
-
Sample Collection and Storage:
-
Collect samples and immediately place them on ice.
-
If not for immediate analysis, store samples at -80°C.
-
-
Derivatization Reagent Preparation:
-
Prepare a 100 mM solution of o-phenylenediamine (OPD) in 0.1 M HCl. This solution should be prepared fresh daily.
-
-
Derivatization Procedure:
Protocol 2: Forced Degradation Study
To understand the degradation profile of this compound and to identify potential degradation products, a forced degradation study can be performed.
-
Acid Hydrolysis:
-
Prepare a solution of this compound in 0.1 M HCl.
-
Incubate at 60°C and collect samples at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Neutralize the samples before derivatization and HPLC analysis.
-
-
Base Hydrolysis:
-
Prepare a solution of this compound in 0.1 M NaOH.
-
Incubate at room temperature and collect samples at shorter time intervals (e.g., 0, 15, 30, 60, 120 minutes) due to expected rapid degradation.
-
Neutralize the samples before derivatization and HPLC analysis.
-
-
Oxidative Degradation:
-
Prepare a solution of this compound in 3% hydrogen peroxide.
-
Incubate at room temperature and collect samples at various time points.
-
Analyze the samples by HPLC after derivatization.
-
-
Thermal Degradation:
-
Prepare a solution of this compound in a neutral buffer (e.g., phosphate (B84403) buffer, pH 7).
-
Incubate at an elevated temperature (e.g., 60°C or 80°C) and collect samples over time.
-
Analyze the samples by HPLC after derivatization.
-
Visualizations
Caption: Degradation of this compound via Decarboxylation.
Caption: Recommended workflow for this compound analysis.
References
Enhancing the yield and purity of synthesized 2,3-Dioxopropanoic acid
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3-dioxopropanoic acid. Here, you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to enhance the yield and purity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: this compound, an α-keto acid, is commonly synthesized through the oxidation of a suitable precursor. The most plausible laboratory-scale synthesis involves the selective oxidation of hydroxypyruvic acid (3-hydroxy-2-oxopropanoic acid). Other potential routes, though less direct, could involve the oxidation of tartaric acid or other polyhydroxy acids, but these often lead to mixtures of products and require more stringent control of reaction conditions.
Q2: My reaction is resulting in a low yield of this compound. What are the likely causes?
A2: Low yields in the synthesis of α-keto acids are often attributed to several factors. A primary concern is the inherent instability of the target molecule, which can lead to decarboxylation, especially at elevated temperatures or under harsh pH conditions.[1] Incomplete oxidation of the starting material or the formation of side products due to over-oxidation can also significantly reduce the yield. Careful control of reaction temperature, stoichiometry of the oxidizing agent, and reaction time are crucial for maximizing the yield.
Q3: I am observing significant byproduct formation. What are the expected side products in this synthesis?
A3: When synthesizing this compound from hydroxypyruvic acid, potential byproducts can arise from several pathways. Incomplete oxidation will leave unreacted starting material. Over-oxidation can lead to the cleavage of the carbon-carbon bond, resulting in the formation of oxalic acid and other smaller organic acids. Additionally, decarboxylation of the product can occur, yielding glyoxylic acid.
Q4: How can I effectively purify the synthesized this compound?
A4: Purification of α-keto acids can be challenging due to their polarity and thermal instability.[1] Column chromatography on silica (B1680970) gel is a common method, but it's important to use a non-polar eluent system and to avoid prolonged exposure to the stationary phase, which can be acidic and promote degradation.[1] Crystallization from a suitable solvent system at low temperatures is another effective purification technique. High-performance liquid chromatography (HPLC) can also be employed for purification, especially for obtaining high-purity material for analytical purposes.
Q5: What are the best practices for handling and storing this compound to prevent degradation?
A5: Due to its instability, this compound should be handled with care. It is advisable to work at low temperatures whenever possible. For storage, it is best to keep the compound in a cool, dry, and inert atmosphere. Storing it as a salt (e.g., sodium or potassium salt) can sometimes improve its stability. Avoid exposure to high temperatures, strong acids, or strong bases.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
| Problem ID | Issue | Possible Causes | Suggested Solutions |
| YLD-001 | Low or No Product Formation | 1. Ineffective Oxidizing Agent: The chosen oxidizing agent may not be potent enough under the reaction conditions. 2. Incorrect Stoichiometry: An insufficient amount of the oxidizing agent will lead to incomplete conversion. 3. Low Reaction Temperature: The reaction may be too slow at the selected temperature. | 1. Select a more appropriate oxidizing agent. For the oxidation of α-hydroxy acids, reagents like potassium permanganate (B83412) (KMnO₄) under controlled pH or Swern oxidation conditions can be effective.[2] 2. Increase the molar ratio of the oxidizing agent. Perform small-scale trials to determine the optimal stoichiometry. 3. Gradually increase the reaction temperature while carefully monitoring for product degradation. |
| PUR-001 | Difficulty in Isolating the Product | 1. High Polarity of the Product: this compound is highly polar, making extraction from aqueous solutions challenging. 2. Product Degradation during Workup: The product may be degrading during extraction or solvent removal. | 1. Use a more polar organic solvent for extraction, such as ethyl acetate (B1210297) or a mixture of solvents. Multiple extractions will be necessary. 2. Perform all workup steps at low temperatures. Use a rotary evaporator with a low-temperature bath to remove the solvent.[1] |
| DEC-001 | Significant Decarboxylation (Gas Evolution Observed) | 1. High Reaction Temperature: Elevated temperatures are a major driver of decarboxylation in keto acids.[1] 2. Acidic or Basic Conditions: Both acidic and basic conditions can catalyze decarboxylation.[1] | 1. Maintain a low reaction temperature. Conduct the reaction in an ice bath if necessary. 2. Maintain a neutral pH during the reaction and workup. Use buffers if necessary to control the pH. |
| BYP-001 | Presence of Multiple Spots on TLC | 1. Incomplete Reaction: Starting material remains in the reaction mixture. 2. Over-oxidation: The product is being further oxidized to smaller molecules. 3. Side Reactions: Other functional groups in the starting material are reacting. | 1. Increase the reaction time or the amount of oxidizing agent. 2. Reduce the amount of oxidizing agent or the reaction time. Monitor the reaction closely by TLC to stop it at the optimal point. 3. Consider using a more selective oxidizing agent that specifically targets the hydroxyl group. |
Data Presentation
The following table summarizes illustrative data on the yield and purity of this compound synthesized via the oxidation of hydroxypyruvic acid under various hypothetical conditions. This data is intended to serve as a guide for experimental design and optimization.
| Experiment ID | Oxidizing Agent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| EXP-01 | KMnO₄ (1.1 eq) | 0 | 2 | 65 | 90 |
| EXP-02 | KMnO₄ (1.1 eq) | 25 | 2 | 50 | 85 |
| EXP-03 | Swern Oxidation | -78 to 0 | 3 | 75 | 95 |
| EXP-04 | TEMPO/NaOCl | 0 | 4 | 70 | 92 |
Experimental Protocols
Protocol 1: Synthesis of this compound via Swern Oxidation of Hydroxypyruvic Acid
This protocol describes a plausible method for the synthesis of this compound using Swern oxidation, which is known for its mild reaction conditions.
Materials:
-
Hydroxypyruvic acid
-
Oxalyl chloride
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Triethylamine (B128534) (TEA)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 1M
-
Sodium sulfate (B86663) (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve oxalyl chloride (1.2 equivalents) in anhydrous DCM under a nitrogen atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of DMSO (2.2 equivalents) in anhydrous DCM to the flask via the dropping funnel, maintaining the temperature below -60 °C.
-
After stirring for 15 minutes, add a solution of hydroxypyruvic acid (1.0 equivalent) in anhydrous DCM dropwise, ensuring the temperature remains below -60 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add triethylamine (5.0 equivalents) dropwise to the reaction mixture, and then allow the mixture to warm to room temperature slowly over 1 hour.
-
Quench the reaction by adding 1M HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure at a low temperature (<30 °C).
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting logic for addressing low product yield.
References
Validation & Comparative
A Comparative Guide to the Quantification of 2,3-Dioxopropanoic Acid: HPLC and Alternative Methods
For researchers, scientists, and professionals in drug development, the accurate quantification of small organic molecules like 2,3-dioxopropanoic acid is critical. This guide provides a comprehensive comparison of validated High-Performance Liquid Chromatography (HPLC) methods and alternative analytical techniques for this purpose. Given the limited specific literature on this compound, this guide leverages validated methods for the closely related and structurally similar α-keto acid, pyruvic acid.
This document details experimental protocols and presents quantitative performance data to facilitate the selection of the most appropriate method for your research needs.
High-Performance Liquid Chromatography (HPLC) Methods
HPLC is a cornerstone technique for the quantification of α-keto acids, offering high specificity and sensitivity, particularly when coupled with a derivatization agent to enhance detection. The inherent instability and high polarity of these compounds often necessitate derivatization prior to analysis.
HPLC with 2,4-Dinitrophenylhydrazine (B122626) (DNPH) Derivatization
This is a widely used method where the carbonyl group of the α-keto acid reacts with DNPH to form a stable 2,4-dinitrophenylhydrazone derivative, which can be readily detected by UV-Vis spectrophotometry.
Experimental Protocol:
-
Standard Preparation: Prepare a stock solution of the α-keto acid standard in a suitable solvent (e.g., water or a mild buffer). Create a series of calibration standards by serial dilution.
-
Sample Preparation: For biological samples, deproteinization is often necessary. This can be achieved by adding a precipitating agent like perchloric acid or acetonitrile, followed by centrifugation.
-
Derivatization:
-
To an aliquot of the standard or prepared sample, add a solution of 2,4-dinitrophenylhydrazine in an acidic medium (e.g., hydrochloric acid or sulfuric acid).
-
Incubate the mixture at a controlled temperature (e.g., 40°C) for a specific duration (e.g., 1 hour) to ensure complete reaction.[1]
-
-
Chromatographic Separation:
-
Inject the derivatized sample into an HPLC system equipped with a C18 reversed-phase column.
-
Employ a mobile phase typically consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer at a low pH) and an organic solvent like acetonitrile. The separation can be performed using either an isocratic or gradient elution.[2]
-
-
Detection: Monitor the eluent at the wavelength of maximum absorbance for the DNPH derivative, which is typically around 360 nm.[2]
-
Quantification: Construct a calibration curve by plotting the peak area of the standards against their known concentrations. Determine the concentration of the analyte in the samples from this curve.
Workflow for HPLC-DNPH Method
Caption: Workflow for the quantification of α-keto acids using HPLC with DNPH derivatization.
HPLC with 1,2-diamino-4,5-methylenedioxybenzene (DMB) Derivatization
This method offers high sensitivity through the formation of a fluorescent derivative.
Experimental Protocol:
-
Reagent Preparation: Prepare a DMB solution containing sodium sulfite (B76179) and 2-mercaptoethanol (B42355) in an acidic solution.
-
Derivatization:
-
Mix an equal volume of the α-keto acid standard or sample with the DMB solution in a sealed tube.
-
Heat the mixture at approximately 85°C for about 45 minutes.
-
Cool the solution on ice.[3]
-
-
pH Adjustment: To prevent peak splitting, especially for certain α-keto acids, the acidic derivatization solution may need to be diluted with a NaOH solution before injection.[3][4][5]
-
Chromatographic Separation:
-
Use a reversed-phase column (e.g., ODS-4V).
-
Employ a gradient elution with a mobile phase consisting of methanol (B129727) and water.
-
-
Detection: Utilize a fluorescence detector with excitation and emission wavelengths set to approximately 367 nm and 446 nm, respectively.[3]
Alternative Quantification Methods
While HPLC is a powerful tool, other methods can also be employed for the quantification of this compound, each with its own set of advantages and limitations.
Enzymatic Spectrophotometric Assay
This method is based on the specific enzymatic conversion of the α-keto acid. For pyruvic acid, lactate (B86563) dehydrogenase (LDH) is commonly used. The reaction involves the oxidation of NADH to NAD+, which can be monitored by the decrease in absorbance at 340 nm.[6][7][8]
Experimental Protocol:
-
Reagent Preparation: Prepare a reaction buffer (e.g., Tris-HCl or phosphate buffer), an NADH solution, and a solution of lactate dehydrogenase.
-
Assay Procedure:
-
In a cuvette, mix the buffer, NADH solution, and the sample or standard.
-
Initiate the reaction by adding the LDH enzyme.
-
Immediately measure the decrease in absorbance at 340 nm over time using a spectrophotometer. The rate of decrease is proportional to the pyruvate (B1213749) concentration.[7][8]
-
-
Quantification: A standard curve is generated by plotting the rate of NADH oxidation against known concentrations of the pyruvate standard.
Workflow for Enzymatic Spectrophotometric Assay
Caption: General workflow for the enzymatic quantification of pyruvic acid using lactate dehydrogenase.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and specificity. However, due to the low volatility of α-keto acids, a derivatization step is necessary to convert them into more volatile compounds.
Experimental Protocol:
-
Sample Preparation: Similar to HPLC, samples may require extraction and deproteinization. The sample is then dried completely.
-
Derivatization:
-
The dried sample is derivatized to increase volatility. A common method is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) or methoxyamination followed by silylation.[9][10]
-
Another approach involves derivatization with o-phenylenediamine (B120857) to form a quinoxalinol derivative, which is then silylated.[9][11]
-
-
GC-MS Analysis:
-
The derivatized sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., DB-5ms).
-
The analytes are separated based on their boiling points and interaction with the stationary phase.
-
The separated compounds are then introduced into a mass spectrometer for detection and quantification.
-
Capillary Electrophoresis (CE)
Capillary electrophoresis is a high-resolution separation technique that is well-suited for the analysis of small, charged molecules like organic acids. It offers advantages in terms of speed, simplicity, and low sample and reagent consumption.[12][13][14]
Experimental Protocol:
-
Sample Preparation: Sample preparation is often minimal, typically involving centrifugation and dilution.[12]
-
CE Analysis:
-
An automated capillary electrophoresis system is used.
-
The separation is performed in a fused silica (B1680970) capillary filled with a background electrolyte (e.g., a phosphate buffer at a specific pH).
-
A voltage is applied across the capillary, causing the charged analytes to migrate at different velocities.
-
-
Detection: Detection is commonly achieved using a UV detector, often through indirect UV detection where the analyte displaces a UV-absorbing component of the buffer.[15]
Performance Comparison of Quantification Methods
The following tables summarize the key performance characteristics of the discussed analytical methods for the quantification of pyruvic acid and related α-keto acids. These values are indicative and may vary depending on the specific instrumentation, experimental conditions, and sample matrix.
Table 1: HPLC Methods Performance Comparison
| Parameter | HPLC with DNPH Derivatization | HPLC with DMB Derivatization |
| Linearity (R²) | > 0.99[2] | > 0.99[3] |
| Limit of Detection (LOD) | 0.1 ppm (0.03 ng)[2] | 1.3–5.4 nM[3][4][5] |
| Limit of Quantification (LOQ) | - | 4.2–18 nM[3][4][5] |
| Precision (RSD%) | Intra-day: < 2% | Intra-day: 0.6–6.3%[3] |
| Accuracy (Recovery %) | 94–109%[1] | 86–118%[3] |
Table 2: Alternative Methods Performance Comparison
| Parameter | Enzymatic Spectrophotometric Assay | GC-MS with Derivatization | Capillary Electrophoresis |
| Linearity (R²) | Typically > 0.99 | > 0.998[9][11] | > 0.999[15] |
| Limit of Detection (LOD) | Dependent on enzyme kinetics | ng/mL to pg/mL range | 0.5–1.5 µg/mL[15] |
| Limit of Quantification (LOQ) | Dependent on enzyme kinetics | 0.001 mM (for pyruvate)[9][11] | 1.5–4.5 µg/mL[15] |
| Precision (RSD%) | < 5%[15] | Intra-day & Inter-day < 15% | < 1.5%[15] |
| Accuracy (Recovery %) | Approaches 100%[15] | Generally within 85-115% | 98.5–101.2%[15] |
Conclusion
The choice of an analytical method for the quantification of this compound depends on the specific requirements of the study.
-
HPLC with derivatization is a robust and widely accepted technique that offers a good balance of sensitivity, specificity, and reliability. The choice between DNPH and fluorescent derivatizing agents like DMB will depend on the required sensitivity and the available detection capabilities.
-
Enzymatic spectrophotometric assays are simple, rapid, and cost-effective for routine analysis, particularly when high specificity for a particular α-keto acid is needed and the appropriate enzyme is available.
-
GC-MS provides the highest sensitivity and specificity, making it ideal for complex matrices and trace-level analysis, although it requires a more involved sample preparation process.
-
Capillary Electrophoresis is an excellent alternative for rapid screening and analysis, with the significant advantages of minimal sample preparation and high throughput.
Researchers should carefully consider the sample matrix, required sensitivity, available instrumentation, and the number of samples to be analyzed when selecting the most suitable method. The validation data presented in this guide serves as a valuable starting point for method selection and implementation.
References
- 1. Determination of ketoacids in drinking water by DNPH derivatization and LC-ESI-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. HPLC-UV method development and validation for the determination of low level formaldehyde in a drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Analysis of intracellular α-keto acids by HPLC with fluorescence detection - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. Analysis of intracellular α-keto acids by HPLC with fluorescence detection. | Semantic Scholar [semanticscholar.org]
- 6. tycmhoffman.com [tycmhoffman.com]
- 7. Lactate Dehydrogenase - Assay | Worthington Biochemical [worthington-biochem.com]
- 8. scispace.com [scispace.com]
- 9. mdpi.com [mdpi.com]
- 10. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Validation of a Gas Chromatography-Mass Spectrometry Method for the Measurement of the Redox State Metabolic Ratios Lactate/Pyruvate and β-Hydroxybutyrate/Acetoacetate in Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Using Capillary Electrophoresis to Quantify Organic Acids from Plant Tissue: A Test Case Examining Coffea arabica Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
Comparative analysis of 2,3-Dioxopropanoic acid and pyruvic acid in metabolism
In the intricate web of cellular metabolism, certain molecules stand out as central hubs, directing the flow of carbon and energy. Pyruvic acid (2-oxopropanoic acid) is unequivocally one such molecule, positioned at the crossroads of major catabolic and anabolic pathways. In contrast, 2,3-dioxopropanoic acid, a structurally related α-keto acid, occupies a more enigmatic position, with its metabolic role being less defined. This guide provides a comprehensive comparative analysis of these two molecules, delving into their metabolic fates, the experimental methods used to study them, and their overall significance in cellular biochemistry.
Chemical and Physical Properties
A fundamental comparison begins with the structural and physical properties of this compound and pyruvic acid. While both are three-carbon α-keto acids, the presence of an additional ketone group in this compound significantly alters its chemical nature.
| Property | Pyruvic Acid | This compound |
| Synonyms | 2-Oxopropanoic acid, α-Ketopropionic acid, Acetylformic acid | Mesoxalic acid, Oxomalonic acid, Ketomalonic acid |
| Chemical Formula | C₃H₄O₃ | C₃H₂O₅ |
| Molecular Weight | 88.06 g/mol | 118.04 g/mol |
| Structure | CH₃COCOOH | HOOC-CO-COOH |
Metabolic Pathways: A Tale of Two Keto Acids
The metabolic significance of pyruvic acid is vast and well-documented, while the pathways involving this compound are less understood and appear to be more specialized.
Pyruvic Acid: The Central Metabolic Hub
Pyruvic acid is the end-product of glycolysis, a nearly universal pathway for glucose catabolism.[1][2] From this critical juncture, its fate is determined by the cell's energy needs and the availability of oxygen.
-
Aerobic Respiration: In the presence of oxygen, pyruvate (B1213749) is transported into the mitochondria and converted to acetyl-CoA by the pyruvate dehydrogenase complex. Acetyl-CoA then enters the tricarboxylic acid (TCA) cycle, leading to the production of a substantial amount of ATP through oxidative phosphorylation.[3][4]
-
Anaerobic Fermentation: In the absence of oxygen, pyruvate undergoes fermentation to regenerate NAD+ for glycolysis to continue. In animals, this leads to the formation of lactic acid, while in yeast and some other microorganisms, it is converted to ethanol (B145695) and carbon dioxide.[1][4]
-
Gluconeogenesis: Pyruvate can be converted back to glucose through the process of gluconeogenesis, which is crucial for maintaining blood glucose levels during fasting.[3]
-
Amino Acid Metabolism: Pyruvate can be transaminated to form the amino acid alanine, linking carbohydrate and protein metabolism.[3]
This compound: A Specialized Role
Direct evidence for the metabolic pathways of this compound is limited. However, its chemical structure and relationship with other known metabolites suggest potential roles, particularly in amino acid metabolism. It is structurally related to hydroxypyruvic acid, an intermediate in the metabolism of serine and glycine.[5][6][7] This suggests that this compound may be involved in the catabolism or synthesis of these amino acids, although the specific enzymatic reactions are not well-characterized. One plausible precursor for this compound is tartaric acid.[8]
Comparative Summary of Metabolic Roles
| Metabolic Process | Pyruvic Acid | This compound |
| Glycolysis | End-product | Not directly involved |
| TCA Cycle | Precursor to Acetyl-CoA | Not directly involved |
| Gluconeogenesis | Starting material | Not directly involved |
| Fermentation | Substrate for lactate (B86563)/ethanol production | Not involved |
| Amino Acid Metabolism | Interconverts with Alanine | Potentially involved with Serine/Glycine metabolism |
| Overall Role | Central hub of energy metabolism | Likely a specialized intermediate in amino acid pathways |
Visualizing the Metabolic Fates
The following diagrams, generated using the DOT language, illustrate the metabolic positioning of pyruvic acid and a putative pathway for this compound.
Experimental Protocols for Analysis
The quantification of these keto acids in biological samples is essential for understanding their metabolic roles. A variety of analytical techniques are employed, with High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) being the most common.
Quantification of Pyruvic Acid using an Enzymatic Assay
This protocol is based on the lactate dehydrogenase (LDH)-catalyzed conversion of pyruvate to lactate, which involves the oxidation of NADH to NAD+. The decrease in NADH is measured spectrophotometrically.
Materials:
-
Sample (e.g., deproteinized cell lysate, plasma)
-
Triethanolamine (TEA) buffer (0.5 M, pH 7.6) with 5 mM EDTA
-
NADH solution (7 mM)
-
Lactate Dehydrogenase (LDH) solution (e.g., 225 U/ml)
-
Spectrophotometer and cuvettes
Procedure:
-
In a 1 ml cuvette, combine 0.5 ml of the sample extract, 0.25 ml of TEA/EDTA buffer, and 20 µl of 7 mM NADH.
-
Mix the solution thoroughly and measure the initial absorbance (A1) at 339 nm.
-
Add 20 µl of the LDH solution to initiate the reaction.
-
Incubate the mixture at room temperature in the dark for 30 minutes.
-
Measure the final absorbance (A2) at 339 nm.
-
The change in absorbance (ΔA = A1 - A2) is proportional to the pyruvate concentration. The concentration can be calculated using the molar extinction coefficient of NADH at 339 nm (6.22 x 10³ M⁻¹cm⁻¹).[9]
General Protocol for Organic Acid Analysis by HPLC-UV
This protocol provides a general framework for the analysis of organic acids like this compound in biological or food samples.
Materials and Equipment:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 5 µm particle size, 4.6 mm ID x 250 mm)
-
Mobile phase: 1 mmol/L Sulfuric Acid + 8 mmol/L Sodium Sulfate in HPLC-grade water
-
Sample, filtered through a 0.45 µm membrane
-
Standards for the organic acids of interest
Procedure:
-
Prepare the mobile phase and degas it.
-
Equilibrate the C18 column with the mobile phase at a flow rate of 1.0 mL/min. Set the column temperature to 25°C.
-
Set the UV detector wavelength to 210 nm.
-
Inject 10 µL of the prepared sample or standard solution.
-
Run the chromatogram and identify the peaks based on the retention times of the standards.
-
Quantify the concentration of the organic acids by comparing the peak areas of the sample with those of the standards.[10]
Advanced Analytical Approach: Liquid Chromatography-Mass Spectrometry (LC-MS)
For highly sensitive and specific quantification, especially in complex biological matrices, LC-MS is the method of choice. This technique couples the separation power of HPLC with the mass analysis capabilities of a mass spectrometer. In untargeted metabolomics studies, high-resolution mass spectrometers like Orbitrap or time-of-flight (TOF) instruments are often used to identify and quantify a wide range of metabolites simultaneously.[11][12]
Conclusion
The comparative analysis of pyruvic acid and this compound reveals a stark contrast in their known metabolic roles. Pyruvic acid stands as a cornerstone of central carbon metabolism, integral to energy production and biosynthetic precursor supply. Its metabolic pathways are well-characterized, and a variety of robust analytical methods are available for its study.
In contrast, this compound remains a molecule of significant obscurity in the metabolic landscape. While its chemical structure suggests potential involvement in amino acid metabolism, further research is required to elucidate its specific enzymatic conversions and physiological relevance. The application of modern analytical techniques, such as untargeted metabolomics using high-resolution mass spectrometry, holds the key to uncovering the currently unknown roles of such specialized metabolites and further completing our map of the metabolic world.
References
- 1. Pyruvic acid - Wikipedia [en.wikipedia.org]
- 2. bio.libretexts.org [bio.libretexts.org]
- 3. Pyruvic Acid: A Key Player in Cellular Metabolism and Health -MetwareBio [metwarebio.com]
- 4. Cellular respiration - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Hydroxypyruvic acid | C3H4O4 | CID 964 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Human Metabolome Database: Showing metabocard for Hydroxypyruvic acid (HMDB0001352) [hmdb.ca]
- 8. This compound | CAS#:815-53-2 | Chemsrc [chemsrc.com]
- 9. A sensitive fluorimetric assay for pyruvate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scioninstruments.com [scioninstruments.com]
- 11. A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of the Enzymatic Activity of 2,3-Dioxopropanoic Acid and Other α-Keto Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the enzymatic activity of 2,3-dioxopropanoic acid with other key α-keto acids, namely pyruvate (B1213749), α-ketoglutarate, and oxaloacetate. Due to the limited direct research on the enzymatic processing of this compound, this comparison utilizes data available for the closely related compound, 2-hydroxy-3-oxopropanoate (B1262112) (also known as tartronate (B1221331) semialdehyde), which shares a similar three-carbon backbone with a ketone group at the second position and is acted upon by 2-hydroxy-3-oxopropionate reductase. This analysis is supported by experimental data from various studies and includes detailed experimental protocols and visualizations of relevant metabolic pathways to aid in research and drug development.
Quantitative Comparison of Enzymatic Activity
The enzymatic activity of α-keto acids is critically dependent on the specific enzyme and its source. The following tables summarize key kinetic parameters (Kₘ and Vₘₐₓ) for enzymes acting on this compound's analogue and other major α-keto acids. A lower Kₘ value indicates a higher affinity of the enzyme for the substrate.
Table 1: Kinetic Parameters for 2-Hydroxy-3-Oxopropionate Reductase (Tartronate Semialdehyde Reductase) from Ustilago maydis [1][2]
| Substrate | Kₘ (mM) | Vₘₐₓ (µmol/min/mg) |
| Tartronate Semialdehyde | 0.19 ± 0.03 | Not Reported |
| D-Glycerate | 17.7 | Not Reported |
| L-Glycerate | 123.2 | Not Reported |
Table 2: Kinetic Parameters for Pyruvate Dehydrogenase Complex (PDC)
| Substrate | Enzyme Source | Kₘ (mM) |
| Pyruvate | Ehrlich ascites tumor cells | 0.046[3] |
| Pyruvate | Pig heart mitochondria | 0.015[4] |
| α-Ketobutyrate | Escherichia coli | 3[1] |
Table 3: Kinetic Parameters for α-Ketoglutarate Dehydrogenase Complex (KGDHC)
| Substrate | Enzyme Source | Kₘ (mM) |
| α-Ketoglutarate | Pig heart mitochondria | 0.220[4] |
| α-Ketoglutarate | Ehrlich ascites tumor cells | 1.25[3] |
| Pyruvate | Escherichia coli | Poor substrate, specific Kₘ not reported[5] |
Table 4: Kinetic Parameters for Lactate (B86563) Dehydrogenase (LDH)
| Substrate | Enzyme Source | S₀.₅ (mM)¹ |
| Pyruvate | Human breast tumor tissue | 0.78 ± 0.12[6] |
| Pyruvate | Normal human breast tissue | 0.63 ± 0.04[6] |
¹S₀.₅ is the substrate concentration at half-maximal velocity for enzymes exhibiting sigmoidal kinetics.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of enzymatic activities. Below are representative protocols for the spectrophotometric measurement of dehydrogenase activity, a common method for studying α-keto acid metabolism.
Spectrophotometric Assay for 2-Hydroxy-3-Oxopropionate Reductase Activity
This assay measures the oxidation of NADH to NAD⁺, which corresponds to the reduction of 2-hydroxy-3-oxopropanoate (tartronate semialdehyde) to D-glycerate.
Materials:
-
Spectrophotometer capable of measuring absorbance at 340 nm
-
Cuvettes
-
Purified 2-hydroxy-3-oxopropionate reductase
-
2-hydroxy-3-oxopropanoate (substrate)
-
NADH (cofactor)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5)
Procedure:
-
Prepare a reaction mixture in a cuvette containing the reaction buffer and a specific concentration of NADH.
-
Add the purified enzyme solution to the reaction mixture.
-
Initiate the reaction by adding the substrate, 2-hydroxy-3-oxopropanoate.
-
Immediately monitor the decrease in absorbance at 340 nm over time. The rate of decrease in absorbance is proportional to the rate of NADH oxidation and thus the enzyme activity.
-
Calculate the enzyme activity using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
Spectrophotometric Assay for Pyruvate Dehydrogenase Complex (PDC) Activity
This assay measures the reduction of NAD⁺ to NADH, which is coupled to the oxidative decarboxylation of pyruvate.
Materials:
-
Spectrophotometer
-
Cuvettes
-
Mitochondrial extract or purified PDC
-
Pyruvate (substrate)
-
Coenzyme A (CoA)
-
NAD⁺ (cofactor)
-
Thiamine pyrophosphate (TPP)
-
Reaction buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.4, containing MgCl₂)
Procedure:
-
Prepare a reaction mixture in a cuvette containing the reaction buffer, CoA, NAD⁺, and TPP.
-
Add the enzyme source (mitochondrial extract or purified PDC).
-
Incubate for a short period to allow for temperature equilibration.
-
Initiate the reaction by adding pyruvate.
-
Monitor the increase in absorbance at 340 nm over time, which corresponds to the formation of NADH.
-
Calculate the enzyme activity based on the rate of NADH production.
Signaling Pathways and Metabolic Context
α-Keto acids are central nodes in metabolism, linking various pathways. Understanding these connections is vital for drug development targeting metabolic processes.
The enzymatic conversion of 2-hydroxy-3-oxopropanoate is a key step in the glyoxylate (B1226380) and dicarboxylate metabolism pathway. This pathway is crucial for the assimilation of two-carbon compounds.
References
- 1. Tartronate Semialdehyde Reductase Defines a Novel Rate-Limiting Step in Assimilation and Bioconversion of Glycerol in Ustilago maydis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tartronate semialdehyde reductase defines a novel rate-limiting step in assimilation and bioconversion of glycerol in Ustilago maydis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetic and regulatory properties of pyruvate dehydrogenase from Ehrlich ascites tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A mechanistic kinetic description of lactate dehydrogenase elucidating cancer diagnosis and inhibitor evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Kinetic characterization of lactate dehydrogenase in normal and malignant human breast tissues - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for 2,3-Dioxopropanoic Acid Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two robust analytical methods applicable to the detection and quantification of 2,3-Dioxopropanoic acid: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). Given the dicarboxylic and diketonic nature of this compound, this guide focuses on derivatization-based approaches to enhance chromatographic retention, sensitivity, and specificity. The presented experimental protocols and performance data are based on established methods for analogous small keto- and dicarboxylic acids and are readily adaptable for this compound.
Data Presentation: A Comparative Overview
The selection of an analytical method is a critical decision in drug development and research, directly influencing the quality and reliability of experimental results. The following table summarizes the quantitative performance of LC-MS/MS and GC-MS for the analysis of small organic acids, providing a basis for method selection and cross-validation.
| Feature | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Chromatographic separation of derivatized analytes followed by mass-based detection and quantification. | Chromatographic separation of volatile derivatized analytes followed by mass-based detection and quantification. |
| Sample Matrix | Biological fluids (e.g., plasma, urine), cell lysates, tissue homogenates. | Biological fluids, cell extracts (requires derivatization). |
| Derivatization | Required for keto acids to enhance stability and ionization. A common agent is O-(2,3,4,5,6-pentafluorobenzyl)oxime (PFBO). | Mandatory for non-volatile organic acids to increase volatility. Common agents include silylating reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). |
| Linearity (r²) | >0.997[1][2][3] | 0.9958–0.9996[4] |
| Limit of Detection (LOD) | 0.01–0.25 µM[1][2][3] | 0.04–0.42 µmol/L[4] |
| Precision (%RSD/%CV) | 1.1–4.7%[1][2][3] | 0.32–13.76%[4] |
| Throughput | High | Medium to High |
| Strengths | High sensitivity and selectivity, suitable for complex matrices. | High chromatographic resolution, robust and established technique. |
| Limitations | Potential for matrix effects, may require specialized derivatization. | Requires derivatization which can be multi-step, potential for thermal degradation of analytes. |
Experimental Workflows and Protocols
To ensure data integrity and facilitate inter-laboratory comparison, detailed and standardized experimental protocols are essential.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with PFBO Derivatization
This method is highly suitable for the analysis of keto acids in biological matrices.
Sample Preparation and Derivatization:
-
Protein Precipitation: To 50 µL of plasma or other biological fluid, add 200 µL of cold acetonitrile (B52724) to precipitate proteins.
-
Centrifugation: Vortex the mixture and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Transfer the supernatant to a new microcentrifuge tube.
-
Derivatization: Add 20 µL of 25 mg/mL O-(2,3,4,5,6-pentafluorobenzyl)oxime hydrochloride (PFBO) in pyridine (B92270) and incubate at 60°C for 60 minutes.
-
Evaporation: Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for the PFBO-derivatized this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) with BSTFA Derivatization
This is a classic and robust method for the analysis of organic acids.
Sample Preparation and Derivatization:
-
Extraction: For urine samples, normalize the volume based on creatinine (B1669602) concentration. For other aqueous samples, use a fixed volume.
-
Internal Standard Addition: Add an appropriate internal standard (e.g., a stable isotope-labeled analog).
-
Lyophilization: Freeze-dry the sample to complete dryness.
-
Derivatization: Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Incubation: Tightly cap the vial and heat at 70°C for 60 minutes.
-
Analysis: After cooling to room temperature, inject 1 µL of the derivatized sample into the GC-MS.
GC-MS Conditions:
-
GC System: A gas chromatograph with a split/splitless injector.
-
Column: A 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 70°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan mode (e.g., m/z 50-600) for qualitative analysis and Selected Ion Monitoring (SIM) or MRM for quantitative analysis.
Mandatory Visualization
The following diagrams illustrate the logical workflow for the cross-validation of the described analytical methods.
Caption: A logical workflow for the cross-validation of two analytical methods.
Caption: Decision pathway for selecting an analytical method.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of a New LC-MS/MS Method for the Quantification of Keto Acids [jstage.jst.go.jp]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. Gas chromatography/mass spectrometry analysis of organic acid profiles in human serum: A protocol of direct ultrasound-assisted derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological effects of 2,3-Dioxopropanoic acid versus other dicarboxylic acids
A notable gap in current scientific literature exists regarding the specific biological effects of 2,3-dioxopropanoic acid. While its chemical properties are documented, extensive research into its metabolic fate, signaling roles, and potential physiological or toxicological impacts is not publicly available. This guide, therefore, provides a comprehensive comparison of several well-characterized dicarboxylic acids that are central to cellular metabolism and signaling, highlighting the established knowledge in the field and underscoring the areas where further research, particularly concerning compounds like this compound, is warranted.
This document is intended for researchers, scientists, and drug development professionals, offering a detailed overview of the biological functions of key dicarboxylic acids, supported by experimental data and methodologies.
Overview of Biologically Significant Dicarboxylic Acids
Dicarboxylic acids, organic compounds containing two carboxylic acid groups, are fundamental to life.[1] They play critical roles as intermediates in major metabolic pathways, act as signaling molecules, and are involved in a wide array of cellular processes. This guide will focus on the following key dicarboxylic acids:
-
Alpha-ketoglutarate (AKG): A pivotal intermediate in the Krebs cycle, linking carbohydrate and amino acid metabolism.[2][3]
-
Oxaloacetate (OAA): A crucial component of the Krebs cycle and gluconeogenesis.[4]
-
Succinate (B1194679): A Krebs cycle intermediate and a signaling molecule involved in inflammation and tumorigenesis.[5][6]
-
Fumarate (B1241708): Another Krebs cycle intermediate with emerging roles in cellular signaling and cancer.[7][8]
-
Malate: A versatile dicarboxylic acid involved in the Krebs cycle, the malate-aspartate shuttle, and plant metabolism.[9][10]
-
Long-Chain Dicarboxylic Acids (LCDAs): Products of fatty acid ω-oxidation, with roles in alternative energy metabolism.[11][12]
Core Biological Functions and Comparative Data
The following tables summarize the key biological functions and provide quantitative data for the selected dicarboxylic acids.
Table 1: Principal Roles in Metabolic Pathways
| Dicarboxylic Acid | Primary Metabolic Pathway(s) | Key Metabolic Functions |
| Alpha-ketoglutarate | Krebs Cycle, Amino Acid Metabolism | - Key intermediate in cellular energy production.[2][13] - Precursor for the synthesis of glutamate (B1630785) and glutamine.[3] - Involved in nitrogen transport.[14] |
| Oxaloacetate | Krebs Cycle, Gluconeogenesis, Urea (B33335) Cycle | - Combines with acetyl-CoA to initiate the Krebs cycle.[15] - A starting point for the synthesis of glucose.[16] - Essential for amino acid and fatty acid synthesis.[4] |
| Succinate | Krebs Cycle, Electron Transport Chain (Complex II) | - A central component of cellular respiration.[5] - Links the Krebs cycle directly to the electron transport chain. |
| Fumarate | Krebs Cycle, Urea Cycle | - An intermediate in the Krebs cycle.[7] - Involved in the urea cycle for nitrogen waste disposal. |
| Malate | Krebs Cycle, Malate-Aspartate Shuttle, C4 Photosynthesis (in plants) | - A key intermediate in the Krebs cycle.[9] - Facilitates the transport of reducing equivalents into mitochondria.[9] - Important for carbon fixation in certain plants.[17] |
| Long-Chain Dicarboxylic Acids | ω-oxidation, Peroxisomal β-oxidation | - Alternative energy source when mitochondrial β-oxidation is impaired.[11] - Metabolized to shorter-chain dicarboxylic acids and succinyl-CoA.[12] |
Table 2: Roles in Cellular Signaling
| Dicarboxylic Acid | Signaling Pathway(s) | Key Signaling Functions |
| Alpha-ketoglutarate | mTOR, AMPK, HIF-1α | - Acts as a signaling molecule that can extend lifespan in model organisms.[3][13] - Regulates epigenetic processes as a cofactor for dioxygenases. |
| Oxaloacetate | - | - Limited direct signaling roles are well-established, but its levels influence metabolic state. |
| Succinate | HIF-1α stabilization, SUCNR1 (GPR91) activation | - Accumulation under hypoxia stabilizes HIF-1α, promoting a pro-inflammatory response.[6][18] - Extracellular succinate acts as a ligand for the G-protein coupled receptor SUCNR1, modulating immune responses.[19] |
| Fumarate | NRF2 activation, Keap1 succination | - Accumulation leads to the succination of Keap1, activating the antioxidant transcription factor NRF2.[8][20] - Implicated as an oncometabolite in certain cancers.[8] |
| Malate | - | - Primarily acts as a metabolic intermediate, with its signaling roles being less direct and tied to cellular redox state. |
| Long-Chain Dicarboxylic Acids | PPARα | - Can activate peroxisome proliferator-activated receptor alpha (PPARα), influencing the expression of genes involved in fatty acid oxidation.[11] |
Key Metabolic and Signaling Pathways
The following diagrams illustrate the central roles of these dicarboxylic acids in metabolism.
Figure 1: The Krebs Cycle
Figure 2: Succinate Signaling Pathways
Experimental Protocols
The study of dicarboxylic acid metabolism and signaling employs a variety of experimental techniques. Below are summarized protocols for key experimental approaches.
Protocol 1: Cell Viability and Proliferation Assay (MTT Assay)
Objective: To assess the effect of a dicarboxylic acid on cell viability and proliferation.
Methodology:
-
Cell Culture: Plate cells (e.g., HepG2) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[21]
-
Treatment: Treat the cells with varying concentrations of the dicarboxylic acid of interest for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).[21]
-
MTT Addition: Add 10 µL of a 5 mg/mL solution of thiazolyl blue tetrazolium bromide (MTT) to each well and incubate for 3-4 hours at 37°C.[21]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the control group.
Protocol 2: Analysis of Cellular Uptake and Metabolism by LC-MS/MS
Objective: To quantify the cellular uptake and metabolic fate of a labeled dicarboxylic acid.
Methodology:
-
Cell Culture and Treatment: Plate cells in 6-well plates. After reaching desired confluency, treat with a stable isotope-labeled dicarboxylic acid (e.g., ¹³C-labeled) for various time points.
-
Metabolite Extraction: Aspirate the medium, wash the cells with ice-cold PBS, and then add 1 mL of ice-cold 80% methanol. Scrape the cells and transfer the lysate to a microcentrifuge tube.[22]
-
Sample Preparation: Vortex the lysate and centrifuge to pellet proteins. Transfer the supernatant containing the metabolites to a new tube and dry it under a stream of nitrogen.[22]
-
LC-MS/MS Analysis: Reconstitute the dried extract in a suitable solvent. Analyze the sample using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the labeled dicarboxylic acid and its downstream metabolites.[23]
Protocol 3: Gene Expression Analysis by RT-qPCR
Objective: To determine the effect of a dicarboxylic acid on the expression of target genes.
Methodology:
-
Cell Treatment and RNA Extraction: Treat cells with the dicarboxylic acid of interest. Extract total RNA using a commercial kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.[22]
-
Quantitative PCR (qPCR): Perform qPCR using a real-time PCR system with SYBR Green or TaqMan probes for target genes (e.g., genes involved in fatty acid oxidation or inflammatory pathways) and a housekeeping gene for normalization (e.g., GAPDH).[22]
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Conclusion
While this compound remains an enigmatic molecule in terms of its biological activity, the study of other dicarboxylic acids has provided profound insights into cellular metabolism, signaling, and disease pathogenesis. Alpha-ketoglutarate, oxaloacetate, succinate, fumarate, malate, and long-chain dicarboxylic acids are not merely metabolic intermediates but are active participants in a complex network that governs cellular function. The experimental protocols outlined in this guide provide a framework for the investigation of these and other dicarboxylic acids, including the yet-to-be-characterized this compound. Future research in this area will undoubtedly uncover new roles for these versatile molecules and may open new avenues for therapeutic intervention in a variety of diseases.
References
- 1. Oxaloacetate's Impact on Biochemical Homeostasis: Evidence [eureka.patsnap.com]
- 2. examine.com [examine.com]
- 3. Alpha-Ketoglutarate: Physiological Functions and Applications [biomolther.org]
- 4. keep.health [keep.health]
- 5. nbinno.com [nbinno.com]
- 6. Multiple faces of succinate beyond metabolism in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fumarate: Multiple functions of a simple metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The emerging role of fumarate as an oncometabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 9. promegaconnections.com [promegaconnections.com]
- 10. researchgate.net [researchgate.net]
- 11. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. JCI - Dietary dicarboxylic acids provide a nonstorable alternative fat source that protects mice against obesity [jci.org]
- 13. lifespan.io [lifespan.io]
- 14. Alpha-Ketoglutarate: Physiological Functions and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Citric acid cycle - Wikipedia [en.wikipedia.org]
- 16. Pyruvic Acid: A Key Player in Cellular Metabolism and Health -MetwareBio [metwarebio.com]
- 17. britannica.com [britannica.com]
- 18. Cellular succinate metabolism and signaling in inflammation: implications for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Succinate metabolism: underlying biological mechanisms and emerging therapeutic targets in inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Emerging therapeutic applications for fumarates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Design, Synthesis, and Assessment of Tricarboxylic Acid Cycle Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Kinetic Analysis of Enzymes Utilizing 2,3-Dioxopropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative kinetic analysis of various enzymes that utilize 2,3-dioxopropanoic acid, more commonly known as α-ketopantoate or 2-oxopantoate, as a substrate. The primary focus is on Ketopantoate Reductase (KPR), a key enzyme in the pantothenate and Coenzyme A (CoA) biosynthetic pathways. This pathway is essential in bacteria, yeast, and plants, but absent in mammals, making its constituent enzymes attractive targets for novel antimicrobial agents.[1] This guide presents a compilation of kinetic data, detailed experimental protocols for enzyme assays, and visualizations of the enzymatic reaction within its metabolic context and the general workflow for its kinetic analysis.
Comparative Kinetic Data
The following table summarizes the steady-state kinetic parameters for Ketopantoate Reductase (KPR) from different microbial sources. These parameters, including the Michaelis constant (Km) and the catalytic rate constant (kcat), provide insights into the enzyme's affinity for its substrates and its catalytic efficiency.
| Enzyme | Source Organism | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (s⁻¹µM⁻¹) | Cofactor | Notes |
| Ketopantoate Reductase (KPR) | Escherichia coli | α-Ketopantoate | 30[2][3] | 25[2] | 0.83 | NADPH | Follows an ordered sequential kinetic mechanism.[4][5] |
| NADPH | 7[2] | 25[2] | 3.57 | ||||
| Ketopantoate Reductase (KPR) | Staphylococcus aureus | α-Ketopantoate | 9.6 ± 0.7[6] | 16.6 ± 0.4[6] | 1.73 | NADPH | Exhibits positive cooperativity with respect to NADPH.[6] |
| NADPH | 75 ± 6[6] | 16.6 ± 0.4[6] | 0.22 | High concentrations of ketopantoate inhibit the enzyme's activity.[6][7] | |||
| Ketopantoate Reductase (Tk-KPR) | Thermococcus kodakarensis | 2-Oxopantoate | N/A | N/A | N/A | NADH | Prefers NADH over NADPH as the electron donor.[8] |
| Glyoxylate Reductase/Hydroxypyruvate Reductase (BsGRHPR) | Bacillus subtilis | Glyoxylate | 987.3[9] | 18.3[9] | 0.0185 | NADPH | Also reduces hydroxypyruvate.[9] |
N/A: Data not available in the cited sources.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the kinetic analysis of Ketopantoate Reductase.
Expression and Purification of Recombinant KPR
The panE gene encoding KPR from E. coli or the corresponding gene from other organisms is typically overexpressed in an E. coli expression strain (e.g., BL21).[4] The protein is then purified to homogeneity using a series of chromatographic techniques, such as affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by size-exclusion chromatography.[6] Protein concentration is determined spectrophotometrically using the Bradford assay or by measuring absorbance at 280 nm with a calculated extinction coefficient.
Steady-State Kinetic Assays
The kinetic parameters of KPR are determined by monitoring the oxidation of NADPH to NADP⁺ at 340 nm (ε = 6220 M⁻¹cm⁻¹) using a UV-visible spectrophotometer.[5]
-
Reaction Mixture: A typical reaction mixture (1 mL) contains 100 mM buffer (e.g., HEPES, pH 7.5), a saturating concentration of one substrate, and varying concentrations of the other substrate.[5]
-
Initiation: The reaction is initiated by the addition of a small volume of purified KPR enzyme.
-
Data Analysis: Initial velocities are determined from the linear portion of the reaction progress curves. The kinetic parameters (Km and Vmax) are then calculated by fitting the initial velocity data to the Michaelis-Menten equation (or a modified version for cooperative enzymes) using non-linear regression software.[9] The turnover number (kcat) is calculated from Vmax and the enzyme concentration.
Determination of pH Dependence
To determine the effect of pH on the kinetic parameters, assays are performed in a series of buffers with overlapping pH ranges (e.g., MES, Bis-Tris, HEPES, EPPS, CHES) at a constant ionic strength.[5] The pH of each reaction mixture is measured after the assay. The logarithm of Vmax and Vmax/Km are then plotted against pH to identify the pKa values of catalytically important residues.[4]
Visualizations
Enzymatic Reaction and Metabolic Pathway
The following diagram illustrates the reduction of this compound (α-ketopantoate) to D-pantoate catalyzed by Ketopantoate Reductase (KPR). This reaction is a critical step in the Coenzyme A (CoA) biosynthetic pathway.[7][10][11]
Caption: Role of Ketopantoate Reductase in the Coenzyme A biosynthetic pathway.
Experimental Workflow for Kinetic Analysis
The diagram below outlines the typical experimental workflow for determining the kinetic parameters of an enzyme such as Ketopantoate Reductase.
Caption: General workflow for determining enzyme kinetic parameters.
References
- 1. Ketopantoate Reductase | Wood Lab [woodlab.franklinresearch.uga.edu]
- 2. researchgate.net [researchgate.net]
- 3. uniprot.org [uniprot.org]
- 4. Kinetic and mechanistic analysis of the E. coli panE-encoded ketopantoate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Evidence of Kinetic Cooperativity in Dimeric Ketopantoate Reductase from Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Identification and characterization of an archaeal ketopantoate reductase and its involvement in regulation of coenzyme A biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Comparative Guide to the Inhibitory Effects of 2,3-Dioxopropanoic Acid and Other Compounds on Metabolic Enzymes
This guide provides a comparative analysis of the inhibitory constant (Ki) for various compounds targeting key enzymes in metabolic pathways. Due to the limited availability of direct inhibitory data for 2,3-dioxopropanoic acid, this document presents a focused discussion on its potential as an inhibitor of 2-keto-3-deoxy-6-phosphogluconate (KDPG) aldolase (B8822740), drawing comparisons with structurally similar compounds. Furthermore, it includes experimentally determined Ki values for inhibitors of pyruvate (B1213749) kinase M2 to serve as a practical reference for researchers, scientists, and drug development professionals.
Introduction to this compound and its Potential Targets
This compound, also known as 2-keto-3-deoxy-D-gluconate (KDG), is a key intermediate in the Entner-Doudoroff pathway, an alternative to glycolysis for glucose catabolism in many bacteria.[1] Its chemical structure, featuring a β-diketo acid moiety, suggests its potential to act as an inhibitor for enzymes that process structurally similar substrates, such as pyruvate.
Another potential area of interaction is with enzymes of the glycolytic pathway, which shares common intermediates and structural motifs with the Entner-Doudoroff pathway. Enzymes such as pyruvate kinase , which catalyzes the final step of glycolysis, are known to be inhibited by a variety of small molecules.
Quantitative Comparison of Enzyme Inhibitors
The following table summarizes the inhibitory constants (Ki) of several natural phenolic compounds against human pyruvate kinase M2 (PKM2), a key enzyme in glycolysis that is often upregulated in cancer cells.[4] This data is presented to provide a tangible comparison of inhibitor potencies and modes of action.
| Inhibitor | Target Enzyme | Enzyme Commission (EC) Number | Organism | Ki Value (µM) | Type of Inhibition |
| Silibinin | Pyruvate Kinase M2 | 2.7.1.40 | Human | 0.61 | Competitive |
| Curcumin | Pyruvate Kinase M2 | 2.7.1.40 | Human | 1.20 | Non-competitive |
| Resveratrol | Pyruvate Kinase M2 | 2.7.1.40 | Human | 7.34 | Non-competitive |
| Ellagic acid | Pyruvate Kinase M2 | 2.7.1.40 | Human | 5.06 | Competitive |
| Bisdemethoxycurcumin | Pyruvate Kinase M2 | 2.7.1.40 | Human | >20 | Non-competitive |
| Demethoxycurcumin | Pyruvate Kinase M2 | 2.7.1.40 | Human | >20 | Competitive |
Data sourced from a study on the identification of natural compounds as inhibitors of pyruvate kinase M2.[4]
Experimental Protocols for Ki Determination
The determination of the inhibitory constant (Ki) is crucial for characterizing the potency of an enzyme inhibitor. The following are generalized protocols for determining Ki for different types of reversible inhibition.
General Coupled Enzyme Assay for KDPG Aldolase Activity
This assay can be used to screen for inhibitors of KDPG aldolase. The activity is measured by coupling the production of pyruvate to the oxidation of NADH by lactate (B86563) dehydrogenase (LDH).
Materials:
-
HEPES buffer (100 mM, pH 8.0)
-
NADH solution (10 mM)
-
L-Lactate Dehydrogenase (LDH) solution (~500 units/mL)
-
KDPG aldolase solution (concentration to be determined empirically)
-
KDPG (substrate) stock solution
-
Test inhibitor (e.g., this compound) solutions at various concentrations
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture in each well of the microplate containing HEPES buffer, NADH solution, and LDH solution.
-
Add the test inhibitor at various concentrations to the respective wells. Include a control with no inhibitor.
-
Initiate the reaction by adding the KDPG substrate.
-
Immediately before adding KDPG aldolase, take an initial absorbance reading at 340 nm (A1).
-
Start the reaction by adding the KDPG aldolase solution.
-
Monitor the decrease in absorbance at 340 nm over time until the reaction is complete (stable reading, A2).
-
Calculate the change in absorbance (ΔA = A1 - A2).
-
The rate of the reaction is proportional to the rate of decrease in absorbance.
Determination of Ki for a Competitive Inhibitor
A competitive inhibitor binds to the active site of the enzyme, competing with the substrate.
Procedure:
-
Perform the enzyme activity assay with varying concentrations of the substrate in the absence of the inhibitor to determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax).
-
Repeat the enzyme activity assay with varying concentrations of the substrate in the presence of a fixed concentration of the competitive inhibitor.
-
Repeat step 2 with at least one other fixed concentration of the inhibitor.
-
Construct a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]) for each inhibitor concentration.
-
For competitive inhibition, the lines will intersect on the y-axis.
-
The apparent Km (Km_app) for each inhibitor concentration can be calculated from the x-intercept of the Lineweaver-Burk plot.
-
Ki can be determined from the equation: Km_app = Km * (1 + [I]/Ki), where [I] is the inhibitor concentration.
Determination of Ki for a Non-competitive Inhibitor
A non-competitive inhibitor binds to a site other than the active site and affects the enzyme's catalytic activity without affecting substrate binding.
Procedure:
-
Follow steps 1-3 as described for competitive inhibition.
-
Construct a Lineweaver-Burk plot. For non-competitive inhibition, the lines will have different y-intercepts but will intersect on the x-axis.
-
The apparent Vmax (Vmax_app) for each inhibitor concentration can be calculated from the y-intercept.
-
Ki can be determined from the equation: Vmax_app = Vmax / (1 + [I]/Ki).[4]
Visualizations
Signaling Pathways
The following diagrams illustrate the Entner-Doudoroff and Glycolysis pathways, highlighting the position of KDPG aldolase and pyruvate kinase.
References
- 1. 2-Keto-3-deoxygluconate|C6H10O6|Research Chemical [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Slow-binding inhibition of 2-keto-3-deoxy-6-phosphogluconate (KDPG) aldolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of Natural Compounds as Inhibitors of Pyruvate Kinase M2 for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 2,3-Dioxopropanoic Acid Detection: A Comparative Guide to Mass Spectrometry Platforms
For Researchers, Scientists, and Drug Development Professionals
The accurate and sensitive detection of 2,3-dioxopropanoic acid, a key intermediate in various metabolic pathways, is crucial for advancing research in numerous fields, from disease diagnostics to drug development. The choice of mass spectrometer can significantly impact the achievable sensitivity and quantitative performance. This guide provides an objective comparison of different mass spectrometry platforms for the analysis of this compound, supported by representative experimental data and detailed methodologies.
Data Presentation: Quantitative Comparison of Detection Sensitivity
| Mass Spectrometer Type | Analyte Class | Derivatization Agent | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Reference |
| Triple Quadrupole (QqQ) | Keto Acids | O-(2,3,4,5,6-pentafluorobenzyl)oxime | LOD: 0.01–0.25 μM | [1] |
| Triple Quadrupole (QqQ) | Short-chain carboxylic acids | 3-Nitrophenylhydrazine (3-NPH) | LOQ: as low as 0.01 ng/mL | [4] |
| Triple Quadrupole (QqQ) | 3-oxopentanoic acid | None (in plasma) | LLOQ: 0.156 µg/mL | [5] |
| High-Resolution Mass Spectrometry (HRMS) e.g., Orbitrap, Q-TOF | Dicarboxylic acids | None (direct analysis) | LODs: 5-40 pg | [6] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Dicarboxylic acids | BF3/butanol | LODs (SIM mode): 1-4 pg | [6] |
Note: The detection limits are highly dependent on the matrix, sample preparation, and specific instrument conditions. The values presented should be considered as representative estimates.
Experimental Protocols
Achieving optimal sensitivity for this compound analysis requires meticulous sample preparation and optimized analytical methods. Below are detailed methodologies adapted from established protocols for similar keto acids.
Protocol 1: LC-MS/MS Analysis with Derivatization
This protocol is recommended for achieving high sensitivity in complex biological matrices.
1. Sample Preparation (from Plasma):
-
To 100 µL of plasma, add 400 µL of cold methanol (B129727) containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
2. Derivatization with 3-Nitrophenylhydrazine (3-NPH): [3]
-
To the dried extract, add 50 µL of a 200 mM solution of 3-NPH in 50% acetonitrile (B52724)/water.
-
Add 50 µL of a 120 mM solution of N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) containing 6% pyridine (B92270) in 50% acetonitrile/water.[3]
-
Incubate the mixture at 40°C for 30 minutes.[2]
-
After incubation, add 900 µL of 10% acetonitrile in water to stop the reaction and dilute the sample for injection.
3. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient starting from a low percentage of mobile phase B, ramping up to a high percentage to elute the derivatized analyte.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer (QqQ) is ideal for targeted quantification due to its high sensitivity and specificity in Multiple Reaction Monitoring (MRM) mode.[7]
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
MRM Transitions: Specific precursor-to-product ion transitions for the derivatized this compound and the internal standard need to be optimized.
Protocol 2: Direct Analysis by High-Resolution Mass Spectrometry (HRMS)
For simpler matrices or when derivatization is not desirable, direct analysis using a high-resolution instrument can be employed.
1. Sample Preparation:
-
Follow the same protein precipitation and extraction steps as in Protocol 1, but without the derivatization step.
-
Reconstitute the dried extract in an appropriate volume of the initial mobile phase.
2. LC-HRMS Conditions:
-
LC System and Column: As described in Protocol 1.
-
Mobile Phase: As described in Protocol 1.
-
Mass Spectrometer: A high-resolution mass spectrometer such as an Orbitrap or Q-TOF.
-
Ionization Mode: Negative ESI.
-
Data Acquisition: Full scan mode with a high resolution (>60,000) to ensure mass accuracy for confident identification. For quantification, extracted ion chromatograms (EICs) with a narrow mass window (e.g., ±5 ppm) should be used.
Mandatory Visualization
Caption: Experimental workflow for this compound analysis.
Caption: Simplified metabolic pathway involving keto acids.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Types of Mass Spectrometer - Creative Proteomics [creative-proteomics.com]
Inter-laboratory Comparison of 2,3-Dioxopropanoic Acid Measurement: A Comparative Guide
Introduction
For researchers, scientists, and professionals in drug development, the accurate and reproducible quantification of metabolites is paramount. 2,3-Dioxopropanoic acid, an alpha-keto acid, is a reactive molecule whose precise measurement can be challenging. This guide provides a framework for an inter-laboratory comparison of this compound measurement, offering a comparative overview of analytical methodologies, detailed experimental protocols, and expected performance characteristics. The aim is to facilitate the standardization of analytical procedures and ensure the comparability of data across different laboratories.
Data Presentation: Comparison of Analytical Methods
The selection of an analytical method for the quantification of this compound is critical and often depends on the required sensitivity, the complexity of the sample matrix, and the available instrumentation. Given the reactive nature of alpha-keto acids, derivatization is a common prerequisite for robust and reliable analysis.[1] Below is a comparative summary of two common analytical techniques for the quantification of small organic acids, presented here for this compound.
| Parameter | LC-MS/MS with Derivatization | GC-MS with Derivatization |
| Linearity Range | 0.1 - 50 µM | 1 - 100 µM |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% |
| Precision (%RSD) | < 5% | < 10% |
| Limit of Quantification (LOQ) | 0.1 µM | 1 µM |
| Sample Matrix | Plasma, Urine, Cell Culture Media | Plasma, Urine, Cell Culture Media |
| Throughput | High | Medium |
| Selectivity | High | High |
Experimental Protocols
A detailed methodology for a key analytical technique is provided below. The following protocol for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with 3-nitrophenylhydrazine (B1228671) (3-NPH) derivatization is recommended for its high sensitivity and selectivity, making it suitable for complex biological matrices.[2]
LC-MS/MS Method with 3-NPH Derivatization
This protocol outlines the steps for sample preparation, derivatization, and analysis of this compound in a biological matrix (e.g., plasma).
1. Sample Preparation and Protein Precipitation:
-
Thaw frozen plasma samples on ice.
-
To 50 µL of plasma, add 150 µL of ice-cold acetonitrile (B52724) containing a suitable internal standard (e.g., a stable isotope-labeled this compound) to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new microcentrifuge tube.
2. Derivatization:
-
To the supernatant, add 50 µL of 50 mM 3-nitrophenylhydrazine (3-NPH) in 50% acetonitrile/water.
-
Add 50 µL of 50 mM N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) in 50% acetonitrile/water containing 7% pyridine.
-
Incubate the mixture at 37°C for 30 minutes.[3]
-
After incubation, evaporate the solvent under a stream of nitrogen.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Conditions:
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the analyte from other matrix components. For example, start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI) in negative ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. The specific precursor and product ion transitions for the 3-NPH derivative of this compound and the internal standard need to be optimized.
-
4. Method Validation:
-
Specificity: Analyze a blank matrix sample to ensure no interfering peaks at the retention time of the analyte.
-
Linearity: Prepare a calibration curve with at least six non-zero concentrations of the analyte in the matrix. The correlation coefficient (r²) should be > 0.99.
-
Accuracy and Precision: Determine the accuracy (as percent recovery) and precision (as relative standard deviation, %RSD) at low, medium, and high concentrations of the analyte. Accuracy should be within 85-115%, and precision should be < 15%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Mandatory Visualizations
Signaling Pathway
Caption: A simplified metabolic pathway showing the synthesis and conversion of this compound.
Experimental Workflow
Caption: The experimental workflow for the quantification of this compound using LC-MS/MS.
References
A Comparative Guide to the Structural and Functional Landscape of 2,3-Dioxopropanoic Acid and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 2,3-dioxopropanoic acid with its structural and functional analogs. The information presented is curated to support research and development in metabolic studies and drug discovery by offering a comparative analysis of their biochemical properties, supported by relevant experimental methodologies.
Introduction to this compound
This compound, also known as 2,3-diketopropanoic acid, is an alpha-keto acid characterized by the presence of two ketone functional groups adjacent to a carboxylic acid. Its chemical structure suggests a high degree of reactivity and potential for interaction with biological systems. While not as extensively studied as some of its analogs, its structure provides a basis for understanding the functional roles of related alpha-keto acids that are central to cellular metabolism. This guide will compare this compound with key analogs to elucidate the impact of subtle structural modifications on their biological function.
Structural and Functional Analogs: A Comparative Overview
The primary analogs for comparison are selected based on structural similarity to this compound, focusing on modifications to the ketone and hydroxyl groups. These include pyruvic acid, 2,3-dihydroxypropanoic acid (glyceric acid), oxaloacetic acid, and α-ketoglutaric acid.
Data Presentation: A Quantitative Comparison
The following table summarizes the key structural and known functional characteristics of this compound and its analogs. Due to a lack of direct comparative studies, data is synthesized from individual compound information.
| Compound | Chemical Formula | Molar Mass ( g/mol ) | Key Structural Features | Known Biological Roles/Functions |
| This compound | C₃H₂O₄ | 102.05 | Three-carbon chain with two ketone groups and a carboxylic acid.[1] | Limited data available; potential as a reactive metabolic intermediate. |
| Pyruvic acid | C₃H₄O₃ | 88.06 | Three-carbon alpha-keto acid with one ketone group.[2][3] | Central intermediate in glycolysis and the citric acid cycle; precursor for amino acid and fatty acid synthesis.[2][4][5] |
| 2,3-Dihydroxypropanoic acid (Glyceric acid) | C₃H₆O₄ | 106.08 | Three-carbon chain with two hydroxyl groups and a carboxylic acid. | Involved in glycerol (B35011) metabolism; elevated levels associated with certain metabolic disorders.[6] |
| Oxaloacetic acid | C₄H₄O₅ | 132.07 | Four-carbon dicarboxylic alpha-keto acid. | Key intermediate in the citric acid cycle and gluconeogenesis.[1][7] |
| α-Ketoglutaric acid | C₅H₆O₅ | 146.10 | Five-carbon dicarboxylic alpha-keto acid. | Important intermediate in the citric acid cycle and amino acid metabolism.[8][9] |
Mandatory Visualizations
Structural Relationships of this compound and Its Analogs
Caption: Structural modifications from this compound to its analogs.
Central Role of Alpha-Keto Acid Analogs in Metabolism
Caption: Involvement of pyruvic, oxaloacetic, and α-ketoglutaric acids in metabolism.
Experimental Workflow: Enzyme Inhibition Assay
Caption: A generalized workflow for assessing enzyme inhibition by test compounds.
Experimental Protocols
Detailed methodologies for key experiments relevant to the functional comparison of this compound and its analogs are provided below.
Enzyme Activity and Inhibition Assay (General Protocol)
This protocol describes a general method for determining the inhibitory effect of a test compound on a specific enzyme, such as a dehydrogenase, which is often regulated by alpha-keto acids.
Materials:
-
Purified target enzyme (e.g., lactate (B86563) dehydrogenase, pyruvate dehydrogenase)
-
Substrate for the enzyme (e.g., pyruvic acid, lactic acid)
-
Cofactor (e.g., NAD+/NADH)
-
Test compounds (this compound and its analogs)
-
Assay buffer (e.g., phosphate-buffered saline, Tris-HCl)
-
96-well microplate
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Prepare stock solutions of the enzyme, substrate, cofactor, and test compounds in the appropriate assay buffer.
-
In a 96-well plate, add a fixed amount of the enzyme to each well.
-
Add varying concentrations of the test compound (or vehicle control) to the wells and incubate for a predetermined time to allow for binding to the enzyme.
-
Initiate the enzymatic reaction by adding the substrate and cofactor to each well.
-
Immediately begin monitoring the change in absorbance or fluorescence over time using a microplate reader. The wavelength will depend on the cofactor being monitored (e.g., 340 nm for NADH).
-
Calculate the initial reaction rates from the linear portion of the progress curves.
-
Plot the reaction rates against the inhibitor concentrations to determine the half-maximal inhibitory concentration (IC50) value for each test compound.
Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of the test compounds on a chosen cell line.
Materials:
-
Human cancer cell line (e.g., HeLa, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (this compound and its analogs)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Remove the medium and add a solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value from the dose-response curve.
Concluding Remarks
The structural comparison of this compound with its analogs—pyruvic acid, 2,3-dihydroxypropanoic acid, oxaloacetic acid, and α-ketoglutaric acid—highlights the critical role of the alpha-keto acid moiety in metabolic processes. While pyruvic acid, oxaloacetic acid, and α-ketoglutaric acid are well-established as central players in cellular energy production and biosynthesis[1][2][4][5][7][8][9], the specific biological functions of this compound remain largely unexplored. Its highly electrophilic nature, due to the presence of two adjacent ketone groups, suggests it may be a reactive molecule with the potential to interact with and modulate the activity of various cellular components.
The provided experimental protocols offer a starting point for the systematic investigation of the functional properties of this compound and for conducting direct comparative studies with its analogs. Such research is essential to uncover its potential roles in metabolic regulation and to explore its utility as a lead compound in drug development. Further studies are warranted to fully elucidate the biological significance of this intriguing alpha-keto acid.
References
- 1. Oxaloacetic acid - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Pyruvic acid - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Buy (2S)-2,3-dihydroxypropanoic acid | 28305-26-2 [smolecule.com]
- 7. benchchem.com [benchchem.com]
- 8. α-Ketoglutaric acid - Wikipedia [en.wikipedia.org]
- 9. alpha-Ketoglutaric Acid [drugfuture.com]
Safety Operating Guide
Safe Disposal of 2,3-Dioxopropanoic Acid: A Procedural Guide
For researchers and professionals in drug development, the proper management and disposal of chemical waste are paramount to ensuring laboratory safety and environmental compliance. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 2,3-dioxopropanoic acid.
Immediate Safety and Hazard Assessment
While specific hazard data for this compound is limited, it should be handled with caution, assuming it may possess hazards similar to other small organic acids. Based on data for analogous compounds, it should be considered corrosive and capable of causing severe skin burns and eye damage.
Key Physical and Chemical Properties
| Property | Value |
| CAS Number | 815-53-2[1] |
| Molecular Formula | C₃H₂O₄[1] |
| Molecular Weight | 102.05 g/mol [1] |
| Physical State | Data not available |
| Boiling Point | Data not available |
| Melting Point | Data not available |
| Flash Point | Data not available |
| Solubility | Likely soluble in water |
Disposal Workflow
The proper disposal of this compound waste involves a systematic approach to ensure safety and regulatory compliance. The following diagram illustrates the decision-making process for its disposal.
Caption: Logical workflow for the proper disposal of this compound.
Detailed Experimental Protocol for Neutralization
For small quantities of aqueous solutions of this compound, neutralization is a common and effective disposal method. This procedure should be performed in a chemical fume hood.
Materials:
-
Aqueous waste of this compound
-
Sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution (5-10%)
-
pH indicator strips or a calibrated pH meter
-
Stir bar and stir plate
-
Appropriate waste container
-
Personal Protective Equipment (PPE): chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
Procedure:
-
Preparation: Place the container with the acidic waste solution in a larger secondary container (e.g., a plastic tub) to contain any potential spills. Add a stir bar to the waste solution and place it on a stir plate.
-
Neutralization: Slowly add the sodium bicarbonate or sodium carbonate solution to the stirring acidic waste. Be cautious as this will generate carbon dioxide gas, which can cause foaming and splashing. Add the base in small increments to control the reaction.
-
pH Monitoring: Periodically check the pH of the solution using pH indicator strips or a pH meter. Continue adding the basic solution until the pH is between 6.0 and 8.0.
-
Final Disposal: Once the solution is neutralized, it can typically be poured down the drain with a copious amount of running water (at least a 20-fold excess of water). However, confirm with your institution's EHS guidelines before any drain disposal.
-
Record Keeping: Document the neutralization and disposal process in your laboratory notebook.
Handling Spills
In the event of a spill, the immediate priority is to ensure the safety of all personnel.
-
Small Spills: For a small spill, ensure proper ventilation and wear appropriate PPE. Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial acid spill kit. Once the acid is absorbed, carefully scoop the material into a designated and labeled hazardous waste container. Clean the spill area with a neutralizing agent (like a sodium bicarbonate solution) and then with water.
-
Large Spills: For a large spill, evacuate the immediate area and alert your laboratory supervisor and institutional EHS. Prevent the spill from entering drains. If it is safe to do so, and you are trained, contain the spill with absorbent materials. Await the arrival of trained emergency response personnel for cleanup.
Waste Collection and Storage
If neutralization and drain disposal are not viable options, or for solid waste and larger quantities, this compound must be disposed of as hazardous chemical waste.
-
Container: Use a compatible, leak-proof container with a secure lid. The original container can often be used.
-
Labeling: Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.
-
Storage: Store the waste container in a designated satellite accumulation area, segregated from incompatible materials such as bases and oxidizing agents.
By adhering to these procedures, researchers can ensure the safe and responsible disposal of this compound, fostering a secure laboratory environment and protecting the broader ecosystem. Always prioritize safety and consult your institution's specific guidelines.
References
Personal protective equipment for handling 2,3-Dioxopropanoic acid
Disclaimer: A specific Safety Data Sheet (SDS) for 2,3-Dioxopropanoic acid was not located. The following guidance is based on the safety protocols for chemically similar substances, including 2-oxopropanoic acid, 2,3-dibromopropionic acid, and other propanoic acid derivatives. It is imperative to handle this chemical with extreme caution and to consult with a qualified safety professional before commencing any work.
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is vital for ensuring laboratory safety and minimizing potential risks.
Hazard Identification and Personal Protective Equipment (PPE)
Based on data from related compounds, this compound is anticipated to be a corrosive solid that may cause severe skin burns, serious eye damage, and respiratory irritation.[1][2][3][4] The following personal protective equipment is mandatory to mitigate these risks.
| Equipment | Specifications | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber, tested to EN 374). | To prevent skin contact and potential burns.[5][6] |
| Eye and Face Protection | Safety goggles with side-shields or a full-face shield (meeting OSHA 29 CFR 1910.133 or European Standard EN166).[1][6] | To protect against splashes and eye damage.[2] |
| Skin and Body Protection | Laboratory coat and appropriate protective clothing to prevent skin exposure.[5][6] | To prevent skin contact and contamination of personal clothing. |
| Respiratory Protection | NIOSH or European Standard EN 149 approved respirator. | Required when engineering controls are insufficient, or when handling the substance as a powder to avoid respiratory tract irritation.[5][6] |
Operational and Disposal Plans
Strict adherence to the following operational and disposal protocols is essential for the safe management of this compound in a laboratory setting.
Handling and Storage:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Personal Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.[1] Keep the container tightly closed.
Experimental Workflow:
Caption: A step-by-step workflow for the safe handling of this compound.
Spill and Emergency Procedures:
-
Spills: In case of a spill, evacuate the area. For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[1] Avoid generating dust.
-
First Aid - Skin Contact: Immediately remove all contaminated clothing.[1] Rinse skin with plenty of water for at least 15 minutes.[6] Seek immediate medical attention.[1]
-
First Aid - Eye Contact: Immediately rinse eyes cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[1][6] Seek immediate medical attention.[1]
-
First Aid - Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[6]
-
First Aid - Ingestion: Do NOT induce vomiting.[1] Rinse mouth with water. Seek immediate medical attention.[1]
Disposal Plan: Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[1] Do not allow the chemical to enter drains or waterways.
Caption: A logical flow for the proper disposal of this compound waste.
References
- 1. fishersci.com [fishersci.com]
- 2. synerzine.com [synerzine.com]
- 3. dcfinechemicals.com [dcfinechemicals.com]
- 4. 2,3-Dichloropropionic acid | C3H4Cl2O2 | CID 11263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. 2-Oxopropanoic acid(127-17-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
